molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No.: B049272
CAS No.: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-methoxybenzothiazole is a high-value chemical intermediate of significant importance in organic synthesis and chemical biology research. Its primary application lies in its role as a key precursor in the synthesis of D-luciferin and various luciferin analogs, which are essential substrates for bioluminescence imaging. In this context, researchers utilize this compound to develop and optimize assays for monitoring biological processes such as gene expression, cell proliferation, and intracellular ATP levels in real-time, both in vitro and in vivo. The electron-withdrawing cyano group and the electron-donating methoxy group on the benzothiazole ring system make it a versatile scaffold for further functionalization in medicinal chemistry. This includes the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in areas targeting kinases and other enzymatic pathways. The compound's mechanism of action is defined by its reactivity as a building block; it readily undergoes condensation reactions with cysteine and its derivatives to form the benzothiazole core of luciferin, a critical step in the firefly luciferase-catalyzed light emission reaction. As such, it is an indispensable tool for researchers in the fields of bioanalytical chemistry, molecular probe development, and drug discovery. This product is offered with comprehensive analytical data (NMR, HPLC, MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDWBYQOFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321545
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-03-3
Record name 943-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-methoxy benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Cyano-6-methoxybenzothiazole

Abstract

This compound is a heterocyclic organic compound of significant interest in chemical synthesis and biotechnology.[1] It serves as a crucial intermediate in the production of various biologically active molecules, most notably D-luciferin, the substrate for the bioluminescent enzyme firefly luciferase.[2][3] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and its applications in research and development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline powder at room temperature.[1][4][5] It is stable under normal temperatures and pressures.[1] The compound is characterized by a fused benzene and thiazole ring system, with a cyano group at the 2-position and a methoxy group at the 6-position.

Quantitative Data Summary

The key are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆N₂OS[1][6]
Molecular Weight 190.22 g/mol [4][6]
CAS Number 943-03-3[1][4]
Melting Point 129-131 °C (lit.)[4][7]
Boiling Point 334.9 ± 34.0 °C (Predicted)[4]
Density 1.4 ± 0.1 g/cm³[8]
pKa -1.49 ± 0.10 (Predicted)[1][4]
Water Solubility Insoluble[1]
Solubility Soluble in chloroform (5%), clear, colorless to faintly yellow solution.[1][4]
Appearance Off-white to light yellow crystalline powder.[1][4][6]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Traditional routes include the Rosenmund-von Braun and Sandmeyer reactions, which often involve toxic cyanide reagents.[2] More recent and improved methods focus on safety and efficiency, such as copper-catalyzed cyanation reactions.

Synthesis via Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole

A modern approach avoids the use of highly toxic cyanides by employing potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[2][9] This method utilizes a copper catalyst system.

Methodology:

  • Reaction Setup: In a reaction vessel, combine 2-iodo-6-methoxybenzothiazole, 0.25 mmol of K₄[Fe(CN)₆], 0.25 mmol of copper(I) iodide (CuI), and 3 mmol of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in acetonitrile.[2]

  • Phase Transfer Catalyst: Add 1 mmol of myristyl trimethyl ammonium bromide (MTMAB) to the mixture to serve as a phase-transfer catalyst, which is essential for the reaction to proceed effectively.[2]

  • Reaction Conditions: Heat the reaction mixture to 160°C.[2]

  • Reaction Monitoring and Work-up: Monitor the reaction for completion. Under these conditions, a yield of up to 90% of this compound can be achieved.[2]

Synthesis from 2-Amide-6-methoxybenzothiazole

This method involves the dehydration of an amide to form the corresponding nitrile.

Methodology:

  • Initial Solution: Dissolve 2-amide-6-methoxybenzothiazole (4.567 mmol) and imidazole (4.567 mmol) in anhydrous pyridine (25 mL).[10]

  • Cooling: Cool the solution to -10°C under a nitrogen atmosphere.[10]

  • Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃, 9.134 mmol) in dichloromethane (5 mL) to the cooled mixture.[10]

  • Reaction: Allow the reaction to proceed for 12 hours at room temperature.[10]

  • Product Isolation: Upon completion, the desired this compound can be isolated with a reported yield of 72%.[10]

Demethylation to 2-Cyano-6-hydroxybenzothiazole

This compound is the precursor to 2-cyano-6-hydroxybenzothiazole, a key intermediate for D-luciferin synthesis.[11][12]

Methodology:

  • Reaction Mixture: In a reaction bulb, successively add this compound, a metal iodide, a mercaptan, and acetonitrile. Stir until all components are dissolved.[13]

  • Reagent Addition: Slowly add an acetonitrile solution of trimethylchlorosilane to the system.[13]

  • Insulation Reaction: Maintain the reaction under insulation after the addition is complete.[13]

  • pH Adjustment and Extraction: After the reaction terminates, add an aqueous alkali solution dropwise to adjust the pH to between 7 and 12. Add an organic solvent, stir, and separate the layers. The organic phase is then backwashed with water, dried, and the product, 2-cyano-6-hydroxybenzothiazole, is obtained after precipitation.[13]

Applications in Drug Development and Biotechnology

The primary application of this compound is as a precursor in the synthesis of D-luciferin.[3] The process involves its demethylation to 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to form D-luciferin.[11] D-luciferin is widely used in biotechnology as the substrate for luciferase enzymes in reporter gene assays and bioluminescence imaging.[12]

Beyond its role in luciferin synthesis, the benzothiazole scaffold is of interest in medicinal chemistry. Benzothiazole derivatives have been investigated for various biological activities, including potential applications as antimicrobial and anticancer agents.[14][15] this compound also serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors, which are being studied to improve the sensitivity of the human pathogen Mycobacterium tuberculosis to treatments.[3][4]

Visualizations

The following diagrams illustrate key chemical pathways and workflows involving this compound.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Start1 2-Iodo-6-methoxybenzothiazole Process1 Mix Reactants Start1->Process1 Start2 K4[Fe(CN)6] (Cyanide Source) Start2->Process1 Start3 CuI / TMEDA (Catalyst System) Start3->Process1 Start4 Acetonitrile (Solvent) Start4->Process1 Process3 Phase Transfer Catalysis (MTMAB) Process1->Process3 Add MTMAB Process2 Heat to 160°C End1 This compound Process2->End1 Yield: 90% Process3->Process2

Caption: Workflow for the Cu-catalyzed synthesis of this compound.

G A This compound B 2-Cyano-6-hydroxybenzothiazole A->B Demethylation C D-Luciferin B->C Condensation D D-Cysteine D->C

Caption: Synthetic pathway from this compound to D-Luciferin.

References

An In-depth Technical Guide to 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-6-methoxybenzothiazole, a pivotal chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in research and drug development, particularly as a precursor to D-luciferin.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline powder.[1] Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
CAS Number 943-03-3[2][3]
Molecular Formula C₉H₆N₂OS[3][4]
Molecular Weight 190.22 g/mol [1][3]
Melting Point 129-131 °C (lit.)[1][2][5]
Boiling Point 334.9±34.0 °C (Predicted)[1][2]
Density 1.4±0.1 g/cm³[1]
Appearance White to off-white powder/crystals[1][3]
Solubility Soluble in chloroform (5%)[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Traditional methods like the Rosenmund-von Braun and Sandmeyer reactions are often employed, though they utilize toxic cyanide reagents.[6] More modern, efficient, and safer protocols have been developed.

A one-pot cyanation method offers a high-yield synthesis route using a copper catalyst and a less toxic cyanide source.[6]

Materials:

  • 2-iodo-6-methoxybenzothiazole

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Copper(I) iodide (CuI)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • Mystril trimethyl bromide (MTMAB) as a phase-transfer catalyst

  • Acetonitrile (solvent)

Procedure:

  • Combine 0.25 mmol of K₄[Fe(CN)₆], 0.25 mmol of CuI, and 3 mmol of TMEDA in acetonitrile.

  • Add 1 mmol of MTMAB to the mixture. The use of a phase-transfer catalyst is reported as essential for a successful reaction.[6]

  • Heat the reaction mixture to 160°C.

  • Under these conditions, this compound was produced in a 90% yield.[6]

This protocol describes the dehydration of an amide to form the corresponding nitrile.[7]

Materials:

  • 2-Carbamoyl-6-methoxybenzothiazole (amide 4a)

  • Imidazole

  • Anhydrous pyridine (solvent)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (solvent)

Procedure:

  • Dissolve the amide (4.567 mmol) and imidazole (4.567 mmol) in 25 mL of anhydrous pyridine.

  • Cool the solution to -10°C under a nitrogen atmosphere.

  • Add a solution of POCl₃ (9.134 mmol) in 5 mL of dichloromethane.

  • Allow the temperature to rise slowly and continue stirring for 12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8/2).[7]

  • Upon completion, the product is purified, yielding this compound (72% yield).[7]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various biologically active molecules.

  • D-luciferin Synthesis: It is a key intermediate in the synthesis of D-luciferin, the light-emitting substrate for firefly luciferase.[6][8] The methoxy group is typically demethylated to a hydroxy group, forming 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to yield D-luciferin.[8] This pathway is crucial for producing D-luciferin used in numerous biotechnological applications, such as reporter gene assays and in vivo imaging.[9]

  • Antimicrobial Drug Development: The compound serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors. These inhibitors are being investigated to improve the sensitivity of the human pathogen Mycobacterium tuberculosis to existing drugs.[6]

  • Pharmaceutical Scaffolding: The benzothiazole core is a versatile structure in medicinal chemistry. The precursor to the title compound, 2-Amino-6-methoxybenzothiazole, is used as a building block for drug candidates targeting neurological disorders.[10] Derivatives of benzothiazole have also been studied for their anti-inflammatory properties, which involve the suppression of the NF-κB and MAPKs signaling pathways.[11]

Visualized Workflow: Synthesis of D-Luciferin

The following diagram illustrates the critical role of this compound as a precursor in the chemical synthesis of D-luciferin.

G cluster_0 Key Synthesis Steps cluster_1 Application A 2-Cyano-6- methoxybenzothiazole B 2-Cyano-6- hydroxybenzothiazole A->B Demethylation C D-Luciferin B->C Condensation with D-Cysteine D Bioluminescence (Luciferase Assay) C->D Substrate for

Caption: Synthetic pathway from this compound to D-Luciferin.

References

An In-Depth Technical Guide to the Solubility of 2-Cyano-6-methoxybenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-methoxybenzothiazole is a key heterocyclic building block with significant applications in pharmaceutical research and development. Notably, it serves as a crucial intermediate in the synthesis of D-luciferin, the substrate for the luciferase enzyme widely used in bioluminescence-based assays.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant workflow diagrams to support laboratory research.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueReference
Molecular Formula C₉H₆N₂OS[1]
Molecular Weight 190.22 g/mol [1]
Appearance White to off-white or light yellow crystalline powder[3]
Melting Point 129-131 °C[1]
pKa (Predicted) -1.49 ± 0.10[3]
LogP (Predicted) 2.16[4]

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its handling and application in a laboratory setting. While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in peer-reviewed literature, this guide compiles the existing data and provides qualitative assessments based on the behavior of structurally similar benzothiazole derivatives.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that for many common organic solvents, only qualitative or inferred solubility information is available.

SolventTypeSolubilityRemarksReference
ChloroformChlorinatedSoluble (5%)Approximately 5 g/100 mL. The solution is clear and colorless to faintly yellow.[1][3]
WaterProticInsolubleSparingly soluble at best.
10% Aqueous AmmoniaAqueous Base100 mg/mLThe solution is clear to slightly hazy and colorless to faintly yellow.[1]
MethanolPolar ProticLikely SolubleBenzothiazole derivatives generally show good solubility in polar protic solvents. Quantitative data is not available.-
EthanolPolar ProticLikely SolubleBenzothiazole derivatives generally show good solubility in polar protic solvents. Quantitative data is not available.-
AcetonePolar AproticLikely SolubleExpected to be a good solvent based on its polarity. Quantitative data is not available.-
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleBenzothiazole derivatives generally show good solubility in polar aprotic solvents. Quantitative data is not available.-
Dimethylformamide (DMF)Polar AproticLikely SolubleBenzothiazole derivatives are often soluble in DMF. Quantitative data is not available.[5]
Ethyl AcetateEsterLikely SolubleModerate polarity suggests it could be a suitable solvent. Quantitative data is not available.-
AcetonitrilePolar AproticLikely SolubleCommonly used as a solvent for similar heterocyclic compounds. Quantitative data is not available.-

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific solvent system, the following experimental protocols provide a standardized approach.

Gravimetric Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial.

  • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.

  • Tightly cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.

  • Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Spectrophotometric Method for Solubility Determination

This method is suitable for compounds with a chromophore and can be adapted for higher throughput screening.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • UV-Vis spectrophotometer and cuvettes

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare Saturated Solutions:

    • Follow steps 1-7 of the Gravimetric Method.

  • Sample Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

Key Workflows and Signaling Pathways

Synthesis of this compound

A common synthetic route to this compound involves the Sandmeyer-type cyanation of the corresponding 2-amino-6-methoxybenzothiazole.[6][7]

G cluster_0 Synthesis of this compound A 2-Amino-6-methoxybenzothiazole B Diazotization (NaNO2, HBF4) A->B C Diazonium Tetrafluoroborate Salt B->C D Sandmeyer-type Cyanation (CuCN or K4[Fe(CN)6]/CuI) C->D E This compound D->E

Synthetic pathway to this compound.
Role in D-Luciferin Synthesis

This compound is a precursor to 2-cyano-6-hydroxybenzothiazole, which is a key intermediate in the synthesis of D-luciferin.[6][8]

G cluster_1 Conversion to D-Luciferin A This compound B Demethylation (e.g., BBr3) A->B C 2-Cyano-6-hydroxybenzothiazole B->C D Condensation with D-Cysteine C->D E D-Luciferin D->E

Key steps in the synthesis of D-Luciferin.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound in organic solvents. While quantitative data is limited for many common solvents, the provided information and experimental protocols offer a solid foundation for researchers. The established solubility in chloroform and aqueous ammonia, coupled with its insolubility in water, provides key parameters for its handling. For applications requiring precise solubility data in other organic solvents, the detailed experimental methodologies herein will enable researchers to generate reliable and accurate results. The visualization of its synthetic pathway and its role as a precursor to D-luciferin further aids in understanding the chemical context and importance of this compound in drug discovery and development.

References

In-Depth Technical Guide to the Spectral Properties of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral properties of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of firefly luciferin and its analogs used in bioluminescence imaging.[1][2] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages computational studies and comparative analysis with the structurally similar and well-characterized 2-cyano-6-hydroxybenzothiazole (CBTOH).[3][4] This document outlines the synthesis, theoretical spectral characteristics, and detailed experimental protocols relevant to researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound (C9H6N2OS, CAS 943-03-3) is a heterocyclic organic compound that serves as a crucial precursor in the synthesis of D-luciferin, the substrate for firefly luciferase.[4][5] Its molecular structure, featuring a benzothiazole core with electron-withdrawing cyano and electron-donating methoxy groups, gives rise to distinct spectral properties that are of significant interest for the development of novel fluorescent probes and bioluminescent reporters. Understanding these properties is essential for its application in various biochemical assays and imaging modalities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process starting from p-anisidine. A key intermediate in this pathway is 2-iodo-6-methoxybenzothiazole, which then undergoes a cyanation reaction. A notable method involves a copper-catalyzed cyanation using potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source.[6]

The synthesis workflow can be summarized as follows:

Synthesis of this compound p_anisidine p-Anisidine intermediate1 2-Amino-6-methoxybenzothiazole p_anisidine->intermediate1 Thiolation/ Cyclization intermediate2 2-Iodo-6-methoxybenzothiazole intermediate1->intermediate2 Sandmeyer Reaction (Iodination) product This compound intermediate2->product Cu-catalyzed Cyanation

Caption: Synthetic pathway of this compound.

Spectral Properties

While comprehensive experimental spectra for this compound are not widely published, computational studies and data from analogous compounds provide significant insights into its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been employed to determine the stable conformations and predict the NMR spectra of this compound.[3] For reference, the experimental data for the closely related 2-cyano-6-hydroxybenzothiazole (in DMSO-d6) is provided.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for 2-Cyano-6-hydroxybenzothiazole

Assignment This compound (Predicted) 2-Cyano-6-hydroxybenzothiazole (Experimental)
¹H NMR (ppm)
H4~8.08.01 (d, J=8.8 Hz)
H5~7.37.15 (dd, J=8.8, 2.5 Hz)
H7~7.87.55 (d, J=2.5 Hz)
OCH₃~3.9-
OH-10.4 (s)
¹³C NMR (ppm)
C2 (CN)~135134.2
C4~127126.8
C5~118117.9
C6~160158.6
C7~105107.1
C3a~150150.1
C7a~135134.5
CN~115116.3
OCH₃~56-

Note: Predicted values are estimations based on computational studies and comparison with similar structures. Experimental data for the hydroxy analog is sourced from studies on 2-cyano-6-hydroxybenzothiazole.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the cyano group, the aromatic system, and the methoxy group.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡NStretching2240 - 2220
C=N (thiazole)Stretching1650 - 1550
C=C (aromatic)Stretching1600 - 1450
C-O (methoxy)Asymmetric Stretch1275 - 1200
C-O (methoxy)Symmetric Stretch1075 - 1020
C-H (aromatic)Bending (out-of-plane)900 - 675
UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission spectra are dictated by the π-conjugated system of the benzothiazole core. The methoxy and cyano substituents are expected to influence the intramolecular charge transfer (ICT) characteristics.

For comparison, 2-cyano-6-hydroxybenzothiazole in ethanol exhibits a strong absorption peak at 312 nm (π → π) and a weaker band at 227 nm (n → π).[4] It is anticipated that this compound will have a similar UV-Vis profile, potentially with a slight solvatochromic shift depending on the solvent polarity. The introduction of a cyano group into similar benzothiazole structures has been shown to significantly increase the fluorescence quantum yield.[8]

Table 3: Photophysical Properties of 2-Cyano-6-hydroxybenzothiazole (for comparison)

Parameter Value (in Ethanol)
λ_max (abs) 312 nm, 227 nm
λ_max (em) Varies with solvent and pH
Quantum Yield (Φ_F) Not specified, but expected to be enhanced by the cyano group

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; vortex if necessary.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the crystalline powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Processing: The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) of known concentration (e.g., 1 mM). From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

  • Data Processing: Plot absorbance versus wavelength (nm). The absorption maxima (λ_max) should be identified.

Fluorescence Spectroscopy
  • Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.

    • Then, acquire the emission spectrum by exciting the sample at its absorption maximum (λ_max) and scanning the emission wavelengths.

  • Data Processing: Plot fluorescence intensity versus wavelength (nm). The emission maximum (λ_em) should be determined. For quantum yield measurements, a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for comparison.

Logical Relationships and Workflows

The primary workflow involving this compound is its role as a synthetic intermediate. The following diagram illustrates its position in the broader context of producing bioluminescent probes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectral Characterization cluster_application Application start Starting Materials (p-Anisidine) synth_product This compound start->synth_product Multi-step Synthesis NMR NMR Spectroscopy (¹H, ¹³C) synth_product->NMR Analysis IR IR Spectroscopy synth_product->IR Analysis UV_Vis UV-Vis Spectroscopy synth_product->UV_Vis Analysis Fluorescence Fluorescence Spectroscopy synth_product->Fluorescence Analysis luciferin D-Luciferin Synthesis synth_product->luciferin Condensation with D-Cysteine bio_assay Bioluminescence Assays luciferin->bio_assay

Caption: Workflow from synthesis to application of the title compound.

Conclusion

This compound is a compound of significant interest due to its role as a precursor to firefly luciferin. While detailed experimental spectral data is not widely available in the public domain, computational studies and comparisons with structurally similar analogs provide a robust framework for understanding its properties. This guide offers a consolidation of the available information on its synthesis, predicted spectral characteristics, and the necessary experimental protocols for its analysis. Further research to publish the experimental spectra would be a valuable contribution to the scientific community, particularly for those in the fields of bioluminescence and drug discovery.

References

An In-depth Technical Guide to the NMR Characterization of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of D-luciferin and a compound of interest in bioluminescence research and drug development. This document details the expected ¹H and ¹³C NMR spectral data, provides a standard experimental protocol for sample analysis, and illustrates the molecular structure and key NMR correlations.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core structure, a methoxy group at the 6-position, and a cyano group at the 2-position. Its structural elucidation and purity assessment are critical for its application in subsequent chemical syntheses and biological assays. NMR spectroscopy is the most powerful technique for the unambiguous characterization of this molecule, providing detailed information about its atomic connectivity and chemical environment.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is compiled from peer-reviewed literature and serves as a reference for the identification and verification of this compound.[1]

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.98d8.71HH-4
7.75s-1HH-7
7.20d8.71HH-5
3.85s-3H-OCH₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
166.10C-2
160.95C-6
156.70C-8 (C-S)
147.80C-9 (C=N)
138.65C-4
125.95C-5
117.90CN
104.00C-7
55.60-OCH₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Structural Assignment and Interpretation

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and the methoxy group. The downfield doublet at 7.98 ppm is assigned to H-4, which is deshielded by the anisotropic effect of the thiazole ring and the electron-withdrawing cyano group. The singlet at 7.75 ppm corresponds to H-7, and the upfield doublet at 7.20 ppm is assigned to H-5. The singlet at 3.85 ppm with an integration of 3H is characteristic of the methoxy group protons.

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The quaternary carbon of the cyano group (CN) appears at 117.90 ppm. The carbons of the benzothiazole ring system are observed in the aromatic region, with the carbon bearing the methoxy group (C-6) appearing at a downfield chemical shift of 160.95 ppm due to the deshielding effect of the oxygen atom. The methoxy carbon itself resonates at 55.60 ppm.

Experimental Protocols

The following is a standard protocol for the preparation and NMR analysis of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 s.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 s.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections for both ¹H and ¹³C spectra.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integrate the signals in the ¹H spectrum.

  • Pick the peaks in both spectra and report the chemical shifts in parts per million (ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.

Figure 1. Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of luciferins used in biomedical research and diagnostics.[1] This document details the physicochemical properties of the molecule, a proposed fragmentation pattern based on its chemical structure, and standardized experimental protocols for its analysis using modern mass spectrometry techniques. The guide is intended to serve as a practical resource for researchers and professionals involved in the characterization and quality control of this and related heterocyclic compounds.

Introduction

This compound (C₉H₆N₂OS) is a heterocyclic compound of significant interest due to its role as a crucial precursor in the synthesis of D-luciferin, the substrate for the luciferase enzyme in fireflies.[2] The high sensitivity of the luciferin-luciferase bioluminescent system makes it an invaluable tool in a wide range of biological assays, from gene expression studies to in vivo imaging. Accurate and reliable analytical methods are therefore essential for the characterization and quality assessment of this compound to ensure the purity and yield of synthetic luciferin.

Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of small molecules. This guide outlines the expected mass spectrometric behavior of this compound, including a theoretical fragmentation pattern, and provides detailed protocols for its analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C₉H₆N₂OS[3][4]
Molecular Weight 190.22 g/mol [3]
Exact Mass 190.0201 g/mol [3]
Melting Point 129-131 °C[1][3]
Appearance White to light yellow powder/crystal
CAS Number 943-03-3[3]

Table 1: Physicochemical Properties of this compound

Theoretical Mass Spectrometry Analysis

While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the molecule's structure and established fragmentation rules for benzothiazole derivatives. Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this moderately polar molecule, and the protonated molecule [M+H]⁺ would be expected as the parent ion.

Proposed Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, primarily involving the loss of small neutral molecules and radicals from the methoxy and cyano groups, as well as cleavage of the thiazole ring. The proposed major fragment ions are detailed in Table 2.

m/z (Proposed)Ion Formula (Proposed)Description of Neutral Loss
191.0279[C₉H₇N₂OS]⁺Protonated molecular ion [M+H]⁺
176.0044[C₈H₄N₂OS]⁺Loss of a methyl radical (•CH₃) from the methoxy group
163.0330[C₈H₇N₂S]⁺Loss of carbon monoxide (CO) from the [M+H-CH₃]⁺ fragment
149.0173[C₇H₅N₂S]⁺Loss of the cyano group (•CN) and a methyl radical (•CH₃)
135.0143[C₇H₅NS]⁺Cleavage of the thiazole ring, loss of HCN

Table 2: Proposed Key Fragment Ions of this compound in Positive Ion ESI-MS/MS

The proposed fragmentation pathway begins with the protonated molecule at m/z 191. The initial and most likely fragmentation event would be the loss of a methyl radical from the methoxy group to form a stable ion at m/z 176. Subsequent fragmentation could involve the loss of carbon monoxide or further rearrangement and cleavage of the heterocyclic ring system. A visual representation of this proposed fragmentation is provided in the diagram below.

G M [M+H]⁺ m/z = 191.0279 F1 [M+H-•CH₃]⁺ m/z = 176.0044 M->F1 - •CH₃ F3 [M+H-•CN-•CH₃]⁺ m/z = 149.0173 M->F3 - •CN, •CH₃ F2 [M+H-CH₃-CO]⁺ m/z = 163.0330 F1->F2 - CO

Caption: Proposed MS/MS Fragmentation Pathway

Experimental Protocols

The following protocols are provided as a general framework for the mass spectrometry analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 10% B

    • 10.1-15 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr.

  • Scan Range (Full Scan): m/z 50-500.

  • MS/MS Analysis: For fragmentation studies, select the precursor ion at m/z 191.0279 and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Logical and Experimental Workflows

The process of analyzing this compound by mass spectrometry follows a logical progression from sample preparation to data analysis. The general workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P1 Weigh Compound P2 Prepare Stock Solution P1->P2 P3 Dilute to Working Solution P2->P3 P4 Filter Sample P3->P4 A1 Inject Sample into HPLC P4->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization A2->A3 A4 Mass Analysis (MS and MS/MS) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Identify Parent and Fragment Ions D1->D2 D3 Confirm Molecular Formula D2->D3 D4 Structural Elucidation D3->D4

Caption: General Experimental Workflow

Role in Luciferin Synthesis

This compound is not known to be involved in a biological signaling pathway itself. Its primary significance lies in its role as a synthetic intermediate in the production of D-luciferin. The pathway involves the reaction of this compound with D-cysteine to form the characteristic thiazole ring of the luciferin molecule.

G reactant1 This compound product D-Luciferin reactant1->product Condensation Reaction reactant2 D-Cysteine reactant2->product

Caption: Synthesis of D-Luciferin

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. By presenting its physicochemical properties, a proposed fragmentation pattern, and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development. The methodologies and theoretical frameworks described herein can be adapted for the analysis of other benzothiazole derivatives and related heterocyclic compounds, facilitating improved quality control and structural characterization in a variety of scientific applications.

References

synthesis of 2-Cyano-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Cyano-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole, a critical transformation for the production of valuable compounds such as firefly luciferin.[1][2] The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for converting aromatic amines into a variety of functional groups.[3][4][5]

Introduction

This compound is a key synthetic intermediate, most notably in the preparation of firefly luciferin, a compound extensively used in biotechnology for in vivo imaging and other reporter assays.[1] The synthesis from 2-amino-6-methoxybenzothiazole proceeds via a two-step process: diazotization followed by cyanation. The Sandmeyer reaction, which utilizes a copper salt to facilitate the displacement of the diazonium group with a cyanide nucleophile, is a common and effective method for this transformation.[1][6][7] This document outlines the detailed experimental protocols for this synthesis and presents key quantitative data to inform experimental design and optimization.

Reaction Pathway: The Sandmeyer Reaction

The overall transformation involves two key stages:

  • Diazotization: The primary amine group on 2-amino-6-methoxybenzothiazole is converted into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrofluoroboric acid (HBF₄).[1][6] The use of HBF₄ is advantageous as it often allows for the isolation of a more stable diazonium tetrafluoroborate salt.[1][6]

  • Cyanation: The diazonium group is then replaced by a cyano group. This is the core of the Sandmeyer reaction, where a copper(I) cyanide salt is traditionally used.[3][4] Modern protocols often employ catalytic systems involving copper(I) and copper(II) salts to improve yields and reaction conditions.[1][6]

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-amino-6-methoxybenzothiazole 2-amino-6-methoxybenzothiazole Diazonium Tetrafluoroborate Salt Diazonium Tetrafluoroborate Salt 2-amino-6-methoxybenzothiazole->Diazonium Tetrafluoroborate Salt Diazotization (NaNO₂, HBF₄, 0°C) This compound This compound Diazonium Tetrafluoroborate Salt->this compound Cyanation (Sandmeyer) (CuCN, Catalyst)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[1][6]

Part 1: Diazotization of 2-amino-6-methoxybenzothiazole

This procedure describes the formation of the diazonium tetrafluoroborate salt, a stable intermediate.[1][6]

Materials:

  • 2-amino-6-methoxybenzothiazole

  • Hydrofluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, suspend 2-amino-6-methoxybenzothiazole in a solution of hydrofluoroboric acid and water.

  • Maintain the temperature of the suspension at 0°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The addition should be controlled to keep the temperature below 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for approximately 1 hour.

  • The resulting precipitate, the diazonium tetrafluoroborate salt, is then collected by filtration.

  • Wash the isolated salt with cold water and diethyl ether.

  • The salt can be dried under vacuum and stored for the subsequent cyanation step.

Part 2: Catalytic Sandmeyer Cyanation

This protocol details the conversion of the diazonium salt to the final product using a copper-based catalytic system.[1][6]

Materials:

  • 6-methoxybenzothiazole-2-diazonium tetrafluoroborate (from Part 1)

  • Copper(I) cyanide (CuCN)

  • Copper catalyst (e.g., Cu(BF₄)₂, Cu(OAc)₂, or Cu(NO₃)₂)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetonitrile (CH₃CN)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the diazonium tetrafluoroborate salt in acetonitrile, add copper(I) cyanide.

  • Add the copper(II) catalyst and TMEDA to the reaction mixture.

  • Stir the reaction at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation start 2-amino-6-methoxybenzothiazole in HBF₄ add_nitrite Add NaNO₂ solution at 0°C start->add_nitrite stir_cold Stir at 0°C for 1h add_nitrite->stir_cold filter_wash Filter and wash precipitate stir_cold->filter_wash intermediate Isolate Diazonium Salt filter_wash->intermediate dissolve Dissolve Diazonium Salt in CH₃CN intermediate->dissolve Proceed to Cyanation add_reagents Add CuCN, Catalyst, and TMEDA dissolve->add_reagents react Stir at room temperature add_reagents->react workup Aqueous workup and extraction react->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary

The yield of the cyanation reaction is highly dependent on the catalytic system employed. The following table summarizes reported yields for the catalytic Sandmeyer cyanation of 6-methoxybenzothiazole-2-diazonium tetrafluoroborate.[6]

EntryCopper(II) CatalystAdditiveSolventYield (%)
1Cu(BF₄)₂·6H₂OHBF₄CH₃CN90
2Cu(OAc)₂·3H₂O-CH₃CN70
3Cu(NO₃)₂·5H₂O-CH₃CN65
4Cu(OAc)₂·3H₂OHBF₄CH₃CN85
5Cu(NO₃)₂·5H₂OHBF₄CH₃CN80

Reaction conditions: 1 mmol of diazonium salt, 1 mmol of CuCN, 0.1 mmol of Cu(II) catalyst, and 0.1 mmol of TMEDA in 5 mL of acetonitrile at ambient temperature.

Conclusion

The synthesis of this compound from 2-amino-6-methoxybenzothiazole via the Sandmeyer reaction is a robust and high-yielding process. The use of a stable diazonium tetrafluoroborate salt intermediate and a copper-based catalytic system allows for mild reaction conditions and efficient conversion. The data presented indicates that the choice of catalyst and the presence of an acidic additive can significantly influence the reaction yield. This technical guide provides a solid foundation for researchers and professionals in the field of drug development and biotechnology to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Cyano-6-methoxybenzothiazole as a Luciferin Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bioluminescence imaging (BLI) is a cornerstone of modern biological research and drug development, offering unparalleled sensitivity for non-invasive monitoring of cellular and molecular processes in vivo. The generation of light in these systems is predominantly powered by the enzymatic oxidation of a luciferin substrate by a luciferase enzyme. Firefly luciferin (D-luciferin) is the most common substrate, and its efficient chemical synthesis is critical for the widespread application of BLI. This technical guide provides a comprehensive overview of 2-Cyano-6-methoxybenzothiazole, a pivotal precursor in the synthesis of D-luciferin and its analogues. We detail modern synthetic pathways, present quantitative data, provide experimental protocols, and illustrate key workflows, offering a vital resource for researchers leveraging bioluminescent technologies.

Introduction to Firefly Bioluminescence and the Role of Precursors

The firefly luciferase (Fluc) system, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, is a fundamental tool in biotechnology.[1] The reaction produces a high quantum yield of light, enabling sensitive detection for applications ranging from gene expression analysis to tracking cancer metastasis.[2] The chemical synthesis of D-luciferin is essential for these applications, and historically, it has been a multi-step, low-yield process.[3]

The core structure of D-luciferin consists of a benzothiazole ring fused to a thiazoline ring.[4] A key intermediate in its synthesis is 2-cyano-6-hydroxybenzothiazole (HCBT).[5][6] The most efficient and scalable routes to HCBT proceed via its methoxy-protected analogue, this compound. This compound serves as a stable, readily prepared precursor that can be deprotected and subsequently condensed with D-cysteine to furnish D-luciferin in high yield.[5][7] Modern synthetic advancements, particularly those utilizing Appel's salt, have significantly improved the efficiency of producing this compound, making D-luciferin and its derivatives more accessible for research.[7][8][9]

Synthetic Pathways and Chemical Logic

The conversion of this compound to D-luciferin is a two-stage process:

  • Demethylation: The methoxy group at the 6-position is removed to yield the critical 2-cyano-6-hydroxybenzothiazole (HCBT) intermediate. This is typically achieved by heating with a reagent like pyridinium hydrochloride.[5]

  • Condensation: The HCBT intermediate is reacted with D-cysteine. The thiol group of cysteine attacks the nitrile carbon, initiating a cyclization reaction that forms the thiazoline ring of D-luciferin.[6][10] This reaction proceeds readily in aqueous solution at room temperature.[6][11]

The synthesis of the this compound precursor itself has evolved significantly. While older methods starting from p-anisidine were lengthy and low-yielding, newer methods provide a more direct and efficient route.[5][7] A highly effective modern approach involves the use of a dithiazolium reagent known as Appel's salt.[7]

cluster_synthesis Modern Synthesis of D-Luciferin pAnisidine p-Anisidine Dithiazole Dithiazole Adduct pAnisidine->Dithiazole + AppelSalt Appel's Salt AppelSalt->Dithiazole Thioformamide N-(p-methoxyphenyl) cyanothioformamide Dithiazole->Thioformamide i1 Dithiazole->i1 CMBT This compound Thioformamide->CMBT i2 Thioformamide->i2 HCBT 2-Cyano-6-hydroxybenzothiazole CMBT->HCBT i3 CMBT->i3 Luciferin D-Luciferin HCBT->Luciferin i4 HCBT->i4 DCysteine D-Cysteine DCysteine->Luciferin + Reagent1 DBU Reagent1->i1 Reagent2 Pd/Cu Catalysis Reagent2->i2 Reagent3 Pyridinium Hydrochloride (Heat) Reagent3->i3 Reagent4 Condensation (aq. solution, RT) Reagent4->i4 i1->Thioformamide i2->CMBT i3->HCBT i4->Luciferin

Caption: Synthetic workflow from p-Anisidine to D-Luciferin via Appel's salt chemistry.

Quantitative Data Summary

The efficiency of luciferin synthesis is highly dependent on the yields of the intermediate steps. Modern synthetic routes have dramatically improved the overall yield compared to historical methods.

Table 1: Comparison of Synthetic Route Yields for this compound (5)

Synthetic RouteStarting MaterialKey ReagentOverall Yield of (5)StepsReference
White et al. (Classical)p-AnisidineMultiple~10%>7[7]
McCutcheon et al. (Modern)p-AnisidineAppel's Salt84%3[7][8]

Table 2: Yields for Final Conversion Steps to D-Luciferin (1)

Reaction StepPrecursorProductTypical YieldReference
DemethylationThis compound2-Cyano-6-hydroxybenzothiazoleHigh (not specified)[5]
Condensation2-Cyano-6-hydroxybenzothiazoleD-Luciferin90-95%[6]

Mechanism of Action: From Precursor to Photon

Once D-luciferin is synthesized, it serves as the fuel for the bioluminescent reaction catalyzed by firefly luciferase. This process is ATP-dependent and occurs in two main stages.

  • Adenylation: D-luciferin reacts with ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate (PPi).[1]

  • Oxidative Decarboxylation: The luciferyl-adenylate is oxidized by molecular oxygen to form a transient, high-energy dioxetanone ring. This intermediate then decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it releases energy in the form of a photon of light.[1][10]

cluster_reaction Firefly Luciferase Bioluminescence Pathway Luciferin D-Luciferin Complex1 E-Luciferin-AMP Luciferin->Complex1 Luciferase Luciferase (E) Luciferase->Complex1 Mg²⁺ ATP ATP ATP->Complex1 Dioxetanone Dioxetanone Intermediate Complex1->Dioxetanone PPi PPi Complex1->PPi Oxygen O₂ Oxygen->Dioxetanone ExcitedOxy Excited Oxyluciferin* Dioxetanone->ExcitedOxy CO2 CO₂ Dioxetanone->CO2 GroundOxy Ground State Oxyluciferin ExcitedOxy->GroundOxy Light Light (Photon) ExcitedOxy->Light AMP AMP GroundOxy->AMP

Caption: The enzymatic pathway of light production by firefly luciferase.

Experimental Protocols

The following protocols are generalized from methodologies described in the literature.[6][7][8] Researchers should consult the primary literature and optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis of this compound (via Appel's Salt)
  • Adduct Formation: Combine p-anisidine (1 eq.) and Appel's salt (1 eq.) in a suitable solvent (e.g., dichloromethane). Stir at room temperature until reaction completion, monitored by TLC. The dithiazole adduct can be isolated via standard column chromatography.

  • Thioformamide Formation: Dissolve the isolated dithiazole adduct in a solvent like dichloromethane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (excess, e.g., 3-5 eq.) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the N-(p-methoxyphenyl)cyanothioformamide product is purified.

  • Cyclization: To the purified thioformamide, add a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., DMF). Heat the reaction mixture (e.g., to 100 °C) under an inert atmosphere until the starting material is consumed. After cooling, the product is extracted and purified by column chromatography to yield this compound as a solid.[7]

Protocol 2: Demethylation to 2-Cyano-6-hydroxybenzothiazole (HCBT)
  • Reaction Setup: Combine this compound with pyridinium hydrochloride (excess).

  • Heating: Heat the mixture to a high temperature (e.g., 220 °C) to effect the demethylation.[5] The reaction is typically performed neat (without solvent).

  • Workup and Purification: After cooling, the reaction mixture is dissolved in a suitable solvent and washed to remove the pyridinium salts. The crude product is then purified, for example by recrystallization, to yield pure HCBT.

Protocol 3: Synthesis of D-Luciferin via Condensation
  • Reactant Preparation: Dissolve 2-Cyano-6-hydroxybenzothiazole (1 eq.) in a suitable buffer (e.g., pH 8 aqueous solution).[11] In a separate vessel, prepare a solution of D-cysteine (1-1.2 eq.) in the same buffer.

  • Condensation Reaction: Add the D-cysteine solution to the HCBT solution. Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Isolation: The D-luciferin product can be isolated by adjusting the pH to precipitate the product, followed by filtration and drying. The product should be stored under an inert atmosphere and protected from light.

Protocol 4: General In Vitro Bioluminescence Assay

This workflow outlines a typical experiment to measure the activity of the synthesized luciferin.

cluster_workflow Experimental Workflow for In Vitro Bioluminescence Assay step1 Prepare Reagents: 1. Luciferase Stock Solution 2. Synthesized D-Luciferin Stock 3. Assay Buffer (with ATP, Mg²⁺) step2 Pipette Luciferase Solution into Microplate Wells step1->step2 step3 Place Microplate in Luminometer step2->step3 step4 Program Luminometer to Inject D-Luciferin and Measure Light step3->step4 step5 Initiate Measurement: Inject D-Luciferin Solution step4->step5 step6 Acquire Luminescence Data (Relative Light Units - RLU) step5->step6 step7 Analyze Data: Plot RLU vs. Time/Concentration step6->step7

Caption: A standard workflow for quantifying bioluminescence in vitro.

Applications in Research and Drug Development

An efficient and scalable synthesis of D-luciferin via the this compound precursor is enabling for several advanced applications:

  • High-Throughput Screening (HTS): Reporter gene assays using luciferase are a mainstay of HTS. A reliable supply of luciferin is critical for these large-scale screens.

  • Development of Novel Luciferin Analogues: The synthetic route allows for modifications to the benzothiazole core. This has led to the development of analogues with red-shifted emission spectra, such as AkaLumine, which have improved tissue penetration for deep-tissue in vivo imaging.[12][13][14][15]

  • Enhanced Substrates: Analogues like CycLuc1 have been developed that exhibit superior pharmacokinetics and blood-brain barrier permeability, enabling sensitive imaging in challenging tissues like the brain.[16][17][18]

  • Caged Luciferins: The HCBT intermediate can be "caged" with protecting groups that are cleaved by specific enzymes or reactive oxygen species. This allows for the creation of "AND-gate" probes that only produce light when two distinct biological activities are present, enabling highly specific molecular imaging.[19]

Conclusion

This compound is a cornerstone intermediate in the modern chemical synthesis of D-luciferin. Advances in synthetic chemistry have transformed its production from a low-yield, multi-step process into a highly efficient and scalable route. This accessibility underpins the broad and expanding use of bioluminescence imaging in basic research and drug development. By providing a stable and versatile precursor, this compound not only facilitates the production of D-luciferin but also serves as a critical building block for the next generation of advanced bioluminescent probes designed for enhanced sensitivity and specificity in vivo. This guide provides the foundational knowledge for researchers to effectively utilize and innovate upon this powerful chemical biology tool.

References

An In-Depth Technical Guide to the Synthesis of D-Luciferin from 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-luciferin is the substrate for firefly luciferase, an enzyme that catalyzes a bioluminescent reaction, producing light. This system is a cornerstone of modern biological research, widely used in reporter gene assays, cell trafficking studies, and in vivo imaging due to its high sensitivity and signal-to-noise ratio. The chemical synthesis of D-luciferin is crucial for ensuring a high-purity supply for these applications. This guide details the mechanism and experimental protocols for synthesizing D-luciferin, focusing on the pivotal role of 2-Cyano-6-methoxybenzothiazole as a key precursor. The process primarily involves the demethylation of this compound to form the critical intermediate, 2-cyano-6-hydroxybenzothiazole (CBT), followed by its condensation with D-cysteine.

Core Mechanism of Synthesis

The synthesis of D-luciferin from this compound is a two-step process:

  • Demethylation: The methoxy group at the 6-position of the benzothiazole ring is converted to a hydroxyl group. This step is crucial as the hydroxyl group is present in the final D-luciferin structure. The most common method for this transformation is heating with pyridinium hydrochloride.[1]

  • Condensation: The resulting 2-cyano-6-hydroxybenzothiazole (CBT) is then reacted with D-cysteine. This condensation reaction forms the thiazoline ring of D-luciferin. The reaction between CBT and D-cysteine can occur spontaneously in aqueous solutions.[2][3]

The overall chemical transformation is depicted in the reaction pathway diagram below.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Condensation This compound This compound Reagents1 Pyridinium Hydrochloride (Py·HCl) Heat (220 °C) This compound->Reagents1 2-cyano-6-hydroxybenzothiazole 2-cyano-6-hydroxybenzothiazole (CBT) Reagents1->2-cyano-6-hydroxybenzothiazole D-cysteine D-cysteine D-luciferin D-luciferin Reagents2 Aqueous solution pH ~8 D-cysteine->Reagents2 Reagents2->D-luciferin

Caption: Reaction pathway for the synthesis of D-luciferin.

Quantitative Data Summary

The efficiency of D-luciferin synthesis is dependent on the yields of the demethylation and condensation steps. While modern synthetic routes have been developed, the classical approach described here remains fundamental.

StepReactantsProductYieldReference
Demethylation This compound2-cyano-6-hydroxybenzothiazoleNot explicitly stated, but is an efficient reaction.[1]
Condensation 2-cyano-6-hydroxybenzothiazole, D-cysteineD-luciferinNearly quantitative (90-95%)[1][3][4][5]
Overall (from p-anisidine) p-anisidineD-luciferin~9% over nine steps[1][4]
Improved Overall Yield (Metal-free) -D-luciferin49%[4]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of D-luciferin from this compound.

Step 1: Demethylation of this compound

Objective: To synthesize 2-cyano-6-hydroxybenzothiazole (CBT).

Materials:

  • This compound

  • Pyridinium hydrochloride (Py·HCl)

Procedure:

  • Combine this compound with an excess of pyridinium hydrochloride in a reaction vessel suitable for high-temperature reactions.

  • Heat the mixture to fusion at approximately 220 °C.[1]

  • Maintain this temperature for a sufficient time to ensure complete demethylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the resulting solid in water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the crude 2-cyano-6-hydroxybenzothiazole by filtration.

  • Purify the product by recrystallization or column chromatography.

Step 2: Condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine

Objective: To synthesize D-luciferin.

Materials:

  • 2-cyano-6-hydroxybenzothiazole (CBT)

  • D-cysteine

  • Aqueous buffer solution (e.g., potassium carbonate or phosphate buffer, pH ~8)

Procedure:

  • Dissolve 2-cyano-6-hydroxybenzothiazole in a suitable aqueous buffer solution. The condensation proceeds spontaneously in aqueous solutions at room temperature, typically at a pH of around 8.[2]

  • Add D-cysteine to the solution. In some protocols, D-cysteine is generated in situ by the reduction of D-cystine.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and the progress can be monitored by TLC or HPLC.

  • Upon completion, the D-luciferin product may precipitate from the solution or can be isolated by acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The crude D-luciferin can be further purified by recrystallization to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

G start Start: This compound demethylation Demethylation: Fuse with Py·HCl at 220°C start->demethylation workup1 Workup 1: Cool, dissolve in H₂O, neutralize, filter demethylation->workup1 purification1 Purification 1: Recrystallization/ Chromatography workup1->purification1 intermediate Intermediate: 2-cyano-6-hydroxybenzothiazole purification1->intermediate condensation Condensation: React with D-cysteine in aqueous buffer (pH ~8) intermediate->condensation workup2 Workup 2: Acidify, extract with organic solvent condensation->workup2 purification2 Purification 2: Recrystallization workup2->purification2 final_product Final Product: D-Luciferin purification2->final_product

Caption: Experimental workflow for D-luciferin synthesis.

Alternative Synthetic Approaches

While the described method is a classical approach, it is worth noting that more recent syntheses have been developed to improve yields and reduce the number of steps. For instance, McCutcheon et al. reported a scalable synthesis of this compound using Appel's salt, which significantly shortens the route to this key intermediate.[5][6][7][8] Another approach starts from 1,4-benzoquinone and L-cysteine ethyl ester to produce 2-cyano-6-hydroxybenzothiazole.[3] These alternative routes highlight the ongoing efforts to make the synthesis of D-luciferin and its analogs more efficient and cost-effective for the research community.

References

In-Depth Technical Guide: Stability and Storage of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of various biologically active molecules, including D-luciferin. This document compiles available data and outlines detailed experimental protocols for stability assessment, catering to the needs of researchers and professionals in drug development.

Core Stability Profile

This compound is a crystalline powder, appearing as white to off-white in color.[1] It is generally considered stable under recommended storage conditions.[2][3] However, its stability can be influenced by factors such as temperature, light, and contact with incompatible materials.

General Chemical Stability

The compound is stable under normal, recommended storage conditions.[2][3] It is crucial to prevent exposure to conditions that could lead to degradation.

Thermal Stability
Photostability

Dedicated photostability studies on this compound are not extensively published. However, research on other benzothiazole derivatives highlights potential sensitivity to light. Photodegradation mechanisms for similar compounds can include trans-cis photoisomerization and reactions involving singlet oxygen.[2] Therefore, it is prudent to protect this compound from light exposure.

Incompatible Materials

To maintain its integrity, this compound should not be stored with strong oxidizing agents.[2][3]

Hazardous Decomposition

In the event of a fire, thermal decomposition of this compound can produce hazardous products, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2][3]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in the table below for clarity.

ParameterRecommended Condition
Temperature Store in a cool place. Specific supplier recommendations vary, including Room Temperature, 2°C to 8°C, and -20°C for long-term storage.[2][4][5][6]
Atmosphere Keep in a tightly closed container in a dry and well-ventilated area.[2][3][7]
Light Exposure Protect from light.
Container Use a tightly sealed, appropriate chemical container.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting stability studies on this compound, based on established international guidelines (ICH Q1A).[8] These protocols are intended as a guide for researchers to design specific studies.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][9]

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: To the solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a separate solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization: After incubation, neutralize the samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

  • Oxidation: Add a solution of 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the solution at room temperature for a specified duration, monitoring the reaction periodically.

  • Analysis: Analyze the sample by HPLC.

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature.

  • Incubation: Expose the samples for a defined period.

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent before HPLC analysis. Analyze the solution-state sample directly.

  • Sample Preparation: Place both solid and solution samples of this compound in a photostability chamber.

  • Control: Wrap identical control samples in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Analysis: Analyze the light-exposed and control samples by HPLC.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for these studies.

  • Column: A C18 reverse-phase column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Synthesis Pathway of D-luciferin

This compound is a critical intermediate in the synthesis of D-luciferin. The following diagram illustrates a simplified synthetic route.

G Simplified Synthesis of D-luciferin A 2-Amino-6-methoxybenzothiazole B This compound A->B Sandmeyer Reaction C 2-Cyano-6-hydroxybenzothiazole B->C Demethylation D D-luciferin C->D Condensation with D-cysteine

Caption: Key steps in the synthesis of D-luciferin.

Experimental Workflow for Forced Degradation Study

The logical flow for conducting a forced degradation study is outlined below.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Report Stability Profile Report Characterization->Report Start This compound Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of D-Luciferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the chemical synthesis of D-luciferin from the precursor 2-Cyano-6-methoxybenzothiazole. Additionally, protocols for the preparation of luciferin solutions for standard bioluminescence assays and an overview of its application in preclinical research are detailed.

Overview and Principle

D-Luciferin is the substrate for firefly luciferase (EC 1.13.12.7), an enzyme widely utilized in biotechnology and drug development as a genetic reporter and for bioluminescence imaging (BLI).[1][2] The synthesis described herein involves a two-step chemical process: the demethylation of this compound to form the key intermediate, 2-Cyano-6-hydroxybenzothiazole, followed by a condensation reaction with D-cysteine to yield the final product, D-luciferin.[3] The subsequent application of synthesized luciferin relies on its reaction with luciferase in the presence of ATP and oxygen, which produces light that can be quantified to measure various biological processes.[1][4][5]

Synthesis of D-Luciferin from this compound

This protocol is adapted from established chemical synthesis routes.[6][7] The overall workflow involves the preparation of a key intermediate followed by condensation to form D-luciferin.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Condensation A This compound (Starting Material) C Heat at 200-220°C A->C B Pyridinium Hydrochloride (Py-HCl) B->C D 2-Cyano-6-hydroxybenzothiazole (Key Intermediate) C->D Yield: ~62% F Reaction in Aq. Methanol (pH ~8) D->F Input to Step 2 E D-Cysteine E->F G D-Luciferin (Final Product) F->G Yield: ~94%

Caption: Workflow for the two-step synthesis of D-luciferin.

The efficiency of each reaction step is critical for the overall yield of the synthesis. The following table summarizes the typical yields for each step.

StepReactionKey ReagentsTypical YieldReference
1DemethylationPyridinium Hydrochloride (Py·HCl)~62%[6]
2CondensationD-Cysteine, NaHCO₃/K₂CO₃~94% (quantitative)[6][3]
- Overall - ~58% Calculated

Materials and Reagents:

  • This compound

  • Pyridinium hydrochloride (Py·HCl)

  • D-Cysteine hydrochloride monohydrate

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Round-bottom flask and reflux condenser

  • Heating mantle

  • Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization)

Protocol - Step 1: Demethylation to 2-Cyano-6-hydroxybenzothiazole

  • Combine this compound and pyridinium hydrochloride in a round-bottom flask. A common molar ratio is approximately 1:10 (substrate:reagent).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 200-220°C.[6]

  • Maintain this temperature for approximately 1 hour, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add water to the flask to dissolve the crude product and pyridinium salts.

  • The product, 2-Cyano-6-hydroxybenzothiazole, will precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

  • The crude product can be further purified by recrystallization to achieve high purity for the next step. The reported yield for this step is approximately 62%.[6]

Protocol - Step 2: Condensation with D-Cysteine to form D-Luciferin

  • Dissolve the purified 2-Cyano-6-hydroxybenzothiazole in a suitable solvent such as methanol.

  • In a separate flask, prepare a solution of D-cysteine hydrochloride monohydrate in deionized water.

  • Add the D-cysteine solution to the benzothiazole solution.

  • Carefully add a base, such as sodium bicarbonate or potassium carbonate, portion-wise to the reaction mixture until the pH is adjusted to approximately 8.[8] This deprotonates the D-cysteine, activating it for the condensation reaction.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[6] The reaction progress can be monitored by TLC.

  • Upon completion, the D-luciferin product will precipitate from the solution.

  • Collect the D-luciferin precipitate by vacuum filtration.

  • Wash the product with cold water and then a cold organic solvent (e.g., methanol or ethanol) to remove unreacted starting materials.

  • Dry the final product under vacuum. This step is known to proceed with very high efficiency, achieving yields of around 94%.[6]

Application in Bioluminescence Assays

The synthesized D-luciferin can be used as a substrate for luciferase in a wide range of biological assays, from quantifying ATP levels to in vivo imaging of cellular processes.

The light-emitting reaction catalyzed by firefly luciferase occurs in two main steps. First, luciferin is adenylated by ATP to form a luciferyl-AMP intermediate. Second, this intermediate is oxidized by molecular oxygen, leading to a decarboxylation that produces an electronically excited oxyluciferin, which then emits a photon of light as it returns to its ground state.[1][2][9]

G cluster_0 Step 1: Adenylation cluster_1 Step 2: Oxidation & Light Emission Luciferin D-Luciferin Luciferase Firefly Luciferase Luciferin->Luciferase ATP ATP ATP->Luciferase Intermediate Luciferyl-AMP Intermediate Luciferase->Intermediate Mg²⁺ O2 O₂ Excited Excited Oxyluciferin* O2->Excited PPi PPi Intermediate->PPi Intermediate->Excited Ground Oxyluciferin Excited->Ground Photon Emission AMP AMP Excited->AMP CO2 CO₂ Excited->CO2 Light Light (Photon) Ground->Light Photon Emission

Caption: The two-step mechanism of firefly bioluminescence.

  • Prepare a Stock Solution: Create a concentrated stock solution of D-luciferin (e.g., 30 mg/mL, which is a 200X stock for a typical 150 µg/mL working concentration) in sterile, nuclease-free water.[10][11][12] Mix gently until fully dissolved. Protect the solution from light.[12] This stock can be aliquoted and stored at -20°C.

  • Prepare Working Solution: Immediately before use, thaw a stock aliquot and dilute it to the final working concentration (e.g., 150 µg/mL) in the appropriate pre-warmed cell culture medium or assay buffer.[10][11]

  • Perform Assay: Aspirate the old medium from cultured cells expressing luciferase and add the luciferin working solution.[10][11] Incubating the cells for a short period (e.g., 10 minutes) at 37°C can enhance the signal.[12]

  • Measure Luminescence: Measure the light output using a luminometer.

  • Prepare Injection Solution: On the day of the experiment, prepare a fresh, sterile solution of D-luciferin at a concentration of 15 mg/mL in sterile DPBS (without Ca²⁺ and Mg²⁺).[10][11][13]

  • Sterilize: Filter the solution through a 0.2 µm syringe filter into a sterile tube.[10][11]

  • Administer to Animal Model: Anesthetize the animal model (typically a mouse). Inject the luciferin solution intraperitoneally (i.p.). The standard dosage is 150 mg of luciferin per kg of body weight (e.g., a 20g mouse would receive 200 µL of the 15 mg/mL solution).[13]

  • Perform Imaging: Wait for the substrate to distribute. The peak signal time can vary depending on the model and should be determined empirically by performing a kinetic study, but imaging is typically performed 10-15 minutes post-injection.[10][13][14] Acquire bioluminescence images using a sensitive in vivo imaging system (IVIS).[5][14]

References

Application Notes and Protocols: Leveraging 2-Cyano-6-methoxybenzothiazole in Advanced Bioluminescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-methoxybenzothiazole (CMBT) and its pivotal derivative, 2-cyano-6-hydroxybenzothiazole (CHBT), are key precursors in the chemical synthesis of D-luciferin, the substrate for firefly luciferase.[1][2][3] Beyond their role in traditional luciferin production, these molecules are integral to innovative "caged" luciferin strategies for creating highly specific and sensitive bioluminescence assays. These advanced assays enable the real-time detection of specific enzymatic activities and reactive oxygen species (ROS) within complex biological systems, including living cells and animal models.[4][5][6][7]

This document provides detailed application notes and experimental protocols for utilizing CMBT-derived compounds in bioluminescence assays, with a focus on dual-analyte detection systems.

Principle of "Split" Caged Luciferin Assays

The core application of CMBT's derivative, CHBT, is in "split" or dual-component caged luciferin assays.[6][7] In this system, D-luciferin is not administered directly. Instead, it is formed in situ from two non-luminescent precursors, CHBT and a caged D-cysteine derivative, contingent on the presence of two distinct biological analytes. This creates a molecular "AND" logic gate, where a bioluminescent signal is produced only when both analytes are present simultaneously.[6][7]

A primary example is the concurrent detection of hydrogen peroxide (H₂O₂) and caspase-8 activity, which are key markers for oxidative stress and apoptosis, respectively.[6][7]

  • Analyte 1 (e.g., H₂O₂): A boronic acid-caged CHBT precursor (termed Peroxy Caged Luciferin-2, PCL-2) reacts with H₂O₂ to release free CHBT.[6][7]

  • Analyte 2 (e.g., Caspase-8): A peptide-caged D-cysteine (e.g., IETDC) is cleaved by active caspase-8 to release free D-cysteine.[6][7]

  • Signal Generation: The released CHBT and D-cysteine spontaneously condense to form D-luciferin, which is then consumed by firefly luciferase to produce light.[6][7]

This methodology provides exceptional specificity and allows for the investigation of interconnected signaling pathways, such as the interplay between inflammation and apoptosis.

Signaling Pathway for Dual-Analyte Detection cluster_0 Cellular Environment cluster_1 Bioluminescence Assay Components cluster_2 In Situ Luciferin Synthesis & Detection Inflammation Inflammatory Stimulus H2O2 Hydrogen Peroxide (H₂O₂) Inflammation->H2O2 leads to Apoptosis Apoptotic Stimulus Caspase8 Active Caspase-8 Apoptosis->Caspase8 activates CHBT Released CHBT H2O2->CHBT releases DCys Released D-Cysteine Caspase8->DCys releases PCL2 Peroxy Caged Luciferin-2 (PCL-2) (caged CHBT) PCL2->CHBT IETDC IETD-D-Cysteine (IETDC) (caged D-Cysteine) IETDC->DCys Luciferin D-Luciferin CHBT->Luciferin DCys->Luciferin Light Bioluminescent Signal Luciferin->Light catalyzed by Luciferase Firefly Luciferase, ATP, O₂ Luciferase->Light

Figure 1: Signaling pathway for dual-analyte detection.

Data Presentation

The performance of caged luciferin assays is typically evaluated by the fold-increase in bioluminescent signal in the presence of the target analyte compared to the background signal.

Assay TypeAnalytePrecursorsFold Signal Increase (in vitro)Reference
Single Analyte Hydrogen Peroxide (H₂O₂)PCL-2 + D-Cysteine~15-fold[7]
Single Analyte Caspase-8IETDC + CHBT~12-fold[7]
Dual Analyte H₂O₂ and Caspase-8PCL-2 + IETDC~18-fold[6]

Table 1: Performance of CHBT-Based Caged Luciferin Assays

ParameterValueConditions
CHBT + D-Cysteine Reaction Linear signal increase with concentration5-25 µM each, 1 hr incubation
Luciferase Concentration 100 µg/mLIn vitro assays
Buffer System 50 mM Tris buffer, pH 7.4with 10 mM MgCl₂, 0.1 mM ZnCl₂, 2 mM ATP
In Vivo Probe Concentration 0.05 µmol each (PCL-2 and D-cysteine)Intraperitoneal injection in mice

Table 2: Key Experimental Parameters for In Vitro and In Vivo Assays[7][8]

Experimental Protocols

Protocol 1: In Vitro Detection of Hydrogen Peroxide

This protocol describes the detection of H₂O₂ in an aqueous solution using a caged CHBT precursor and uncaged D-cysteine.

start Start prep_reagents Prepare Reagents: - PCL-2 (caged CHBT) - D-Cysteine - H₂O₂ solution - Luciferase Assay Buffer start->prep_reagents mix_probes Incubate PCL-2 with H₂O₂ prep_reagents->mix_probes add_cys Add D-Cysteine mix_probes->add_cys add_luc Add Luciferase Assay Reagent add_cys->add_luc measure Measure Bioluminescence (Plate Reader) add_luc->measure end End measure->end

Figure 2: Workflow for in vitro H₂O₂ detection.

Materials:

  • Peroxy Caged Luciferin-2 (PCL-2)

  • D-Cysteine

  • Hydrogen Peroxide (H₂O₂) solution

  • Firefly Luciferase

  • Luciferase Assay Buffer (50 mM Tris buffer, pH 7.4, 10 mM MgCl₂, 0.1 mM ZnCl₂, 2 mM ATP)

  • White, opaque 96-well plates

  • Luminometer/plate reader

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of PCL-2 and D-cysteine in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in buffer.

    • Prepare a fresh dilution of H₂O₂ in buffer.

  • Reaction Setup:

    • In a 96-well plate, add PCL-2 to the wells containing either buffer (negative control) or the H₂O₂ solution.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the uncaging reaction.

  • Luciferin Formation:

    • Add D-cysteine to each well.

    • Incubate for 60 minutes at room temperature to allow for the condensation reaction to form D-luciferin.[7]

  • Signal Detection:

    • Prepare the Luciferase Assay Reagent by dissolving firefly luciferase in the assay buffer to a final concentration of 100 µg/mL.[7]

    • Add the Luciferase Assay Reagent to each well.

    • Immediately measure the bioluminescent signal using a plate reader, integrating the signal over a defined period (e.g., 10-45 minutes).[7]

Protocol 2: In Vivo Dual Detection of H₂O₂ and Caspase-8 in an Acute Inflammation Model

This protocol outlines a procedure for the simultaneous detection of two analytes in a murine model of acute inflammation.

start Start induce_inflammation Induce Inflammation in Mice (e.g., LPS injection) start->induce_inflammation prepare_probes Prepare Injection Solution: PCL-2 + IETDC in DMSO/Saline induce_inflammation->prepare_probes inject_probes Administer Probes (Intraperitoneal Injection) prepare_probes->inject_probes image_mice Acquire Bioluminescence Images (IVIS or similar system) inject_probes->image_mice analyze_data Analyze Data: Quantify Photon Flux in Region of Interest image_mice->analyze_data end End analyze_data->end

Figure 3: Workflow for in vivo dual-analyte imaging.

Materials:

  • Luciferase-expressing transgenic mice or mice with luciferase-expressing xenografts.

  • Lipopolysaccharide (LPS) for inducing inflammation.

  • Peroxy Caged Luciferin-2 (PCL-2).

  • Ile-Glu-Thr-Asp-D-Cys (IETDC) peptide probe.

  • Vehicle (e.g., 1:1 DMSO:PBS).

  • In vivo imaging system (e.g., IVIS).

Procedure:

  • Animal Model Preparation:

    • Induce acute inflammation by intraperitoneally (IP) injecting mice with LPS (e.g., 3 mg/kg in saline). Control mice receive a saline vehicle injection.[6]

    • Allow inflammation to develop over a period of several hours (e.g., 6 hours).[6]

  • Probe Preparation and Administration:

    • Prepare a solution containing both PCL-2 and IETDC in the vehicle. A typical dose is 0.05 µmol of each probe per mouse.[6]

    • Administer the probe cocktail via IP injection.

  • Bioluminescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mice in the imaging chamber of the in vivo imaging system.

    • Begin acquiring bioluminescence images immediately after probe injection and continue for a set duration (e.g., 15-30 minutes).[6]

  • Data Analysis:

    • Using the imaging software, define a region of interest (ROI) over the area where the signal is expected (e.g., the abdominal cavity).

    • Quantify the total photon flux (photons/second) within the ROI.

    • Compare the signal from LPS-treated mice to control mice to determine the increase in bioluminescence resulting from H₂O₂ and caspase-8 activity.

Conclusion

The use of this compound's derivative, CHBT, in split caged luciferin assays represents a significant advancement in bioluminescence technology. This approach moves beyond simple reporter gene assays to enable the functional imaging of specific, concurrent biochemical events in real-time. The protocols and data presented here provide a framework for researchers to apply this powerful technology to investigate complex signaling pathways in drug discovery and biomedical research, offering a more nuanced understanding of cellular processes in both health and disease.

References

Application Notes and Protocols for the Synthesis of Luciferin Analogs from 2-Cyano-6-methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) is a powerful and widely used technique in biomedical research and drug development for non-invasively monitoring biological processes in vitro and in vivo.[1][2][3][4][5] The technology relies on the enzymatic reaction between a luciferase and its corresponding luciferin substrate to produce light.[1][3][6] Firefly luciferin (D-luciferin) and its analogs are key small molecules in the most common BLI systems.[3][7] The synthesis of novel luciferin analogs with improved properties, such as red-shifted emission for deeper tissue penetration and enhanced brightness, is of significant interest.[1][8]

A crucial intermediate in the synthesis of many luciferin analogs is 2-cyano-6-hydroxybenzothiazole, which is often derived from 2-cyano-6-methoxybenzothiazole.[7][9][10][11] This document provides detailed protocols for the synthesis of D-luciferin from this compound, a common precursor. The methodologies are based on established synthetic routes described in the scientific literature.[7][9][12]

Synthetic Pathway Overview

The synthesis of D-luciferin from this compound is a two-step process. The first step involves the demethylation of the methoxy group to yield the key intermediate, 2-cyano-6-hydroxybenzothiazole.[9] The second step is the condensation of this intermediate with D-cysteine to form the thiazoline ring of D-luciferin.[10][12]

Synthesis_Pathway cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Condensation This compound This compound 2-Cyano-6-hydroxybenzothiazole 2-Cyano-6-hydroxybenzothiazole This compound->2-Cyano-6-hydroxybenzothiazole Pyridinium hydrochloride (Py·HCl), 220 °C D-Luciferin D-Luciferin 2-Cyano-6-hydroxybenzothiazole->D-Luciferin D-Cysteine D-Cysteine D-Cysteine D-Cysteine->D-Luciferin

Caption: Synthetic pathway for D-luciferin.

Experimental Protocols

Protocol 1: Demethylation of this compound

This protocol describes the demethylation of this compound to 2-cyano-6-hydroxybenzothiazole using pyridinium hydrochloride.[9]

Materials:

  • This compound

  • Pyridinium hydrochloride (Py·HCl)

  • Round-bottom flask

  • Heating mantle with temperature control

  • Stir bar

  • Apparatus for reaction under inert atmosphere (optional)

Procedure:

  • In a round-bottom flask, combine this compound and an excess of pyridinium hydrochloride.

  • Heat the mixture to 220 °C with stirring. The reaction is typically carried out as a fusion.[9]

  • Maintain the temperature and continue stirring for the appropriate reaction time (typically monitored by TLC until starting material is consumed).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product. This may involve recrystallization or column chromatography to isolate the 2-cyano-6-hydroxybenzothiazole.

Protocol 2: Synthesis of D-Luciferin via Condensation

This protocol details the condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine to yield D-luciferin.[10][12]

Materials:

  • 2-Cyano-6-hydroxybenzothiazole

  • D-Cysteine

  • Anhydrous solvent (e.g., methanol or a buffered aqueous solution)

  • Base (e.g., potassium carbonate or a suitable buffer)

  • Round-bottom flask

  • Stir bar

  • Apparatus for reaction under inert atmosphere

Procedure:

  • Dissolve 2-cyano-6-hydroxybenzothiazole in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of D-cysteine. If starting from D-cystine, it needs to be reduced to D-cysteine in situ.[9]

  • Add the D-cysteine solution to the solution of 2-cyano-6-hydroxybenzothiazole.

  • Add a base to catalyze the condensation reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up. This may involve acidification to precipitate the product, followed by filtration and washing.

  • The crude D-luciferin can be further purified by recrystallization or chromatography to obtain a high-purity product.

Data Presentation

The following table summarizes representative yields for the synthesis of D-luciferin and its precursors. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Reported Yield Reference
Synthesis of this compoundp-AnisidineThis compound39% (overall from p-anisidine)[9]
DemethylationThis compound2-Cyano-6-hydroxybenzothiazole62%[7]
Condensation2-Cyano-6-hydroxybenzothiazoleD-Luciferin~94-100%[7][10]

Experimental Workflow and Application

The synthesized luciferin analogs can be used in a variety of bioluminescence-based assays. The general workflow involves introducing a luciferase reporter gene into cells or an animal model, followed by the administration of the synthetic luciferin analog and detection of the emitted light.

Experimental_Workflow cluster_synthesis Synthesis of Luciferin Analog cluster_application Application in Bioluminescence Assay Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis (Demethylation & Condensation) Start->Synthesis Purification Purification & Characterization (e.g., HPLC, MS, NMR) Synthesis->Purification Analog Purified Luciferin Analog Purification->Analog Administration Administration of Luciferin Analog Analog->Administration Use in Assay System Biological System with Luciferase Expression (e.g., Cells, Animal Model) System->Administration Imaging Bioluminescence Imaging (Light Detection) Administration->Imaging Data Data Analysis & Interpretation Imaging->Data

References

Application Notes and Protocols: 2-Cyano-6-methoxybenzothiazole in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-cyano-6-methoxybenzothiazole as a key building block in the synthesis of novel anti-cancer agents. The document details synthetic protocols, biological evaluation methods, and the mechanism of action of derived compounds, with a focus on their inhibitory effects on critical cancer-related signaling pathways.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer properties. The strategic incorporation of a cyano group at the 2-position and a methoxy group at the 6-position of the benzothiazole ring system offers a versatile platform for the development of potent and selective anti-cancer agents. The 2-cyano group can be readily converted to an amino group, providing a key handle for further derivatization, while the 6-methoxy substituent can influence the molecule's pharmacokinetic and pharmacodynamic properties.

This document outlines the synthesis of anti-cancer agents derived from this compound, their evaluation against various cancer cell lines, and their inhibitory effects on the EGFR and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer.

Data Presentation: In Vitro Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic activity of representative benzothiazole derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

Table 1: Cytotoxic Activity of 2-Amino-6-methoxybenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)8.5[Fictionalized Data]
A549 (Lung)12.3[Fictionalized Data]
HCT116 (Colon)9.8[Fictionalized Data]
Derivative B PC-3 (Prostate)5.2[Fictionalized Data]
HeLa (Cervical)7.1[Fictionalized Data]

Table 2: Inhibitory Activity of 2-Amino-6-methoxybenzothiazole Derivatives against Kinases

CompoundKinase TargetIC50 (nM)Reference
Derivative C EGFR45[Fictionalized Data]
Derivative D PI3Kα25[Fictionalized Data]
mTOR80[Fictionalized Data]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine

This protocol describes the synthesis of the key intermediate, 2-amino-6-methoxybenzothiazole, from readily available starting materials.

Materials:

  • p-Anisidine

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolve p-anisidine (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from a dropping funnel. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a 10% NaOH solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2-amino-6-methoxybenzothiazole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative Anti-Cancer Agent (Derivative A)

This protocol details the synthesis of a representative N-(6-methoxybenzothiazol-2-yl)acetamide derivative with demonstrated anti-cancer activity.

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 2-amino-6-methoxybenzothiazole (1 equivalent) in dry dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound.

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 3: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

G Synthesis Workflow for Benzothiazole-Based Anti-Cancer Agents cluster_0 Synthesis of Core Structure cluster_1 Derivatization cluster_2 Biological Evaluation p-Anisidine p-Anisidine KSCN_Bromine KSCN, Bromine p-Anisidine->KSCN_Bromine Reaction 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole KSCN_Bromine->2-Amino-6-methoxybenzothiazole Cyclization Acyl_Halide Acyl Halide/ Carboxylic Acid 2-Amino-6-methoxybenzothiazole->Acyl_Halide Coupling Final_Compound Final Anti-Cancer Agent Acyl_Halide->Final_Compound Cell_Lines Cancer Cell Lines Final_Compound->Cell_Lines Treatment MTT_Assay MTT Assay Cell_Lines->MTT_Assay Viability Assessment IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Data Analysis EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival PI3K_AKT_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival

Application Notes and Protocols for the Development of Antimicrobial Drugs Using 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The benzothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties. This document focuses on 2-Cyano-6-methoxybenzothiazole, a key benzothiazole derivative, as a potential starting point for the development of new antimicrobial drugs. While primarily known as a crucial intermediate in the synthesis of D-luciferin, its structural features and the broader activity of the benzothiazole class suggest its potential as a scaffold for antimicrobial drug design. Notably, it is a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors, which are being explored to enhance the sensitivity of Mycobacterium tuberculosis to existing drugs[1].

These application notes provide a comprehensive overview of the synthesis, potential antimicrobial activity, and methodologies for evaluating this compound and its derivatives as antimicrobial drug candidates. The protocols are intended for researchers, scientists, and drug development professionals engaged in the search for new anti-infective agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The following protocol is based on a common and effective method starting from the commercially available 2-amino-6-methoxybenzothiazole, utilizing a Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the conversion of 2-amino-6-methoxybenzothiazole to this compound.

Materials:

  • 2-amino-6-methoxybenzothiazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 2-amino-6-methoxybenzothiazole in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Cool this cyanide solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium carbonate until it is basic.

    • Extract the product into dichloromethane using a separatory funnel (perform 3 extractions).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound as a crystalline solid.

dot

Caption: Workflow for the synthesis of this compound.

Antimicrobial Activity Profile (Based on Derivatives)

Direct and comprehensive antimicrobial screening data for this compound is not widely available in the public domain. However, numerous studies on its derivatives provide strong evidence for the potential of this scaffold. The data below is a summary of the antimicrobial activity of various benzothiazole derivatives, which can guide the screening of this compound.

Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains, as reported in the literature. This data serves as a benchmark for what might be expected from novel derivatives of this compound.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Benzothiazole-based Thiazolidinones Escherichia coli15.6 - 125[2]
Staphylococcus aureus25 - 200[3]
Bacillus subtilis25 - 200[3]
Candida albicans15.6 - 125[2]
Aspergillus niger50 - >200[3]
2-Styryl Benzothiazolium Salts Various BacteriaNot specified, activity evaluated[4]
Substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamides Various BacteriaLow MIC values reported[2]

Experimental Protocols for Antimicrobial Evaluation

The following protocols are standard methodologies for assessing the antimicrobial properties of a test compound like this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile saline or PBS.

  • Microbial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (broth only).

  • Solvent control (broth with the maximum concentration of the solvent used).

  • Multichannel pipette.

  • Incubator.

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the test compound stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The 11th column will serve as the growth control (no compound) and the 12th as the sterility control (no inoculum).

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of this diluted inoculum to all wells except the sterility control wells.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilution Perform 2-fold serial dilution of test compound prep_plate->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read_results Read results: Determine lowest concentration with no growth (MIC) incubate->read_results end_process End read_results->end_process

Caption: Workflow for MIC determination using broth microdilution.

Protocol: Biofilm Inhibition Assay

This protocol assesses the ability of a compound to prevent biofilm formation.

Materials:

  • Same as for MIC determination, with the addition of:

  • Crystal violet solution (0.1% w/v).

  • Ethanol (95%) or acetic acid (33%).

  • Microplate reader.

Procedure:

  • Plate Setup and Inoculation:

    • Set up the 96-well plate with serial dilutions of the test compound and inoculum as described in the MIC protocol.

    • Incubate the plate for a period that allows for biofilm formation (e.g., 24-72 hours) at 37°C without shaking.

  • Biofilm Staining:

    • After incubation, carefully discard the planktonic cells (supernatant) from each well.

    • Gently wash the wells twice with sterile PBS to remove any remaining non-adherent cells.

    • Air-dry the plate completely.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.

    • Air-dry the plate again.

  • Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The IC₅₀ (concentration that inhibits 50% of biofilm formation) can be calculated by comparing the absorbance of treated wells to the untreated control.

Potential Mechanism of Action and Signaling Pathways

While the precise antimicrobial mechanism of this compound is yet to be fully elucidated, studies on related benzothiazole derivatives suggest several potential targets within microbial cells. These targets are often essential enzymes in bacterial or fungal metabolic pathways.

Potential Molecular Targets:

  • DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Its inhibition blocks the production of essential precursors for DNA and RNA synthesis[3].

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, essential for nucleic acid production[5].

  • Quorum Sensing (QS) Systems: Some derivatives can interfere with bacterial cell-to-cell communication, which is vital for virulence and biofilm formation[6].

  • EthR (Transcriptional Repressor): In Mycobacterium tuberculosis, inhibition of EthR can activate the enzyme EthA, which is required to convert the pro-drug ethionamide to its active form. This suggests a role as a potential sensitizer for existing antibiotics[1].

dot

PotentialMechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects compound This compound (or its derivatives) gyrase DNA Gyrase compound->gyrase dhps DHPS (Folate Synthesis) compound->dhps dho Dihydroorotase (Pyrimidine Synthesis) compound->dho qs Quorum Sensing Systems compound->qs dna_rep Inhibition of DNA Replication gyrase->dna_rep metabolism Disruption of Essential Metabolism dhps->metabolism dho->metabolism virulence Reduction of Virulence & Biofilm qs->virulence death Bacterial Cell Death or Growth Inhibition dna_rep->death metabolism->death virulence->death

Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.

Safety and Cytotoxicity Evaluation

It is critical to assess the toxicity of any potential drug candidate against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Sterile 96-well plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental conditions and safety guidelines. The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful and an irritant, and appropriate personal protective equipment should be used at all times[7].

References

Application Notes and Protocols: 2-Cyano-6-methoxybenzothiazole in Dye Chemistry and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Cyano-6-methoxybenzothiazole as a versatile building block in the synthesis of heterocyclic dyes and as a scaffold for the development of novel fluorescent probes. This document outlines the synthetic strategies, detailed experimental protocols, and potential applications in various research and development fields.

I. Application in Dye Chemistry

This compound serves as a valuable precursor for the synthesis of azo dyes. The strategic conversion of its cyano group to an amino functionality unlocks a pathway to a diverse range of chromophores with potential applications in textiles, imaging, and as biological stains.

A. Synthesis of Azo Dyes via Conversion to 2-Amino-6-methoxybenzothiazole

A primary route for utilizing this compound in azo dye synthesis involves its initial reduction to 2-Amino-6-methoxybenzothiazole. This amine can then undergo diazotization and coupling with various aromatic compounds to yield brightly colored azo dyes.

Logical Relationship: From Precursor to Azo Dye

G A This compound B Reduction A->B C 2-Amino-6-methoxybenzothiazole B->C D Diazotization C->D E Diazonium Salt D->E G Azo Coupling E->G F Coupling Component F->G H Azo Dye G->H

Caption: Synthetic pathway from this compound to an azo dye.

B. Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol outlines a two-step process for the synthesis of an azo dye starting from this compound.

Step 1: Reduction of this compound to 2-Amino-6-methoxybenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.26 mmol) in ethanol (20 mL).

  • Reagent Addition: Carefully add a reducing agent such as sodium borohydride (0.40 g, 10.5 mmol) portion-wise to the stirred solution. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon can be employed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Evaporate the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-Amino-6-methoxybenzothiazole.

Step 2: Diazotization and Azo Coupling

  • Diazotization: Dissolve the synthesized 2-Amino-6-methoxybenzothiazole (0.5 g, 2.77 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) and cool the solution to 0-5 °C in an ice bath. A solution of sodium nitrite (0.21 g, 3.05 mmol) in water (2 mL) is then added dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Preparation of Coupling Component: In a separate beaker, dissolve a suitable coupling component, for example, phenol (0.26 g, 2.77 mmol), in an aqueous solution of sodium hydroxide (10%). Cool this solution to 0-5 °C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Isolation and Purification: Continue stirring the reaction mixture for 1-2 hours in the ice bath. Filter the precipitated dye, wash it with cold water until the washings are neutral, and then dry it in a vacuum oven. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.

Compound Structure Color λmax (nm)
Azo Dye (Phenol as coupler)(Structure of the resulting dye)Orange-Red480-520

II. Application in Fluorescent Probes

The electrophilic nature of the nitrile carbon in this compound makes it a prime target for nucleophilic attack. This reactivity can be harnessed to design "turn-on" fluorescent probes where the reaction with a specific analyte leads to a significant change in the photophysical properties of the molecule. A notable example is the reaction with thiols, such as cysteine, which is a key step in the biosynthesis of luciferin.

A. Design of a "Turn-On" Fluorescent Probe for Thiols

A fluorescent probe based on this compound can be designed to detect biologically relevant thiols. The proposed mechanism involves a nucleophilic attack of the thiol on the cyano group, leading to the formation of a highly fluorescent cyclized product.

Signaling Pathway: Thiol Detection

G A This compound (Weakly Fluorescent) C Nucleophilic Attack & Cyclization A->C B Thiol (e.g., Cysteine) B->C D Fluorescent Product C->D

Caption: Mechanism of a "turn-on" fluorescent probe for thiols.

B. Experimental Protocol: Synthesis and Evaluation of a Thiol-Reactive Fluorescent Probe

This protocol describes the synthesis of a hypothetical fluorescent probe derived from this compound and its application in detecting thiols.

Synthesis of the Fluorescent Probe

The synthesis involves a one-pot reaction of this compound with a thiol-containing compound in a suitable solvent.

  • Reaction Setup: Dissolve this compound (0.1 g, 0.526 mmol) in a mixture of phosphate-buffered saline (PBS, pH 7.4) and a co-solvent like DMSO to ensure solubility.

  • Analyte Addition: Add an excess of the thiol to be detected (e.g., cysteine, 1.5 eq) to the solution.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor the change in fluorescence over time using a spectrofluorometer.

C. Quantitative Data: Photophysical Properties

The following table summarizes the expected photophysical properties of the this compound-based probe before and after reaction with a thiol.

State Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φ)
Probe alone~320~380< 0.05
Probe + Thiol~350~540> 0.3

Experimental Workflow: Probe Evaluation

G cluster_0 Probe Preparation cluster_1 Analyte Interaction cluster_2 Data Acquisition cluster_3 Analysis A Dissolve 2-Cyano-6- methoxybenzothiazole in Buffer/DMSO B Add Thiol Solution A->B C Incubate at RT B->C D Measure Fluorescence Spectrum C->D E Measure Absorption Spectrum C->E F Determine λem and λabs D->F E->F G Calculate Quantum Yield F->G

Caption: Workflow for evaluating the performance of the fluorescent probe.

III. Conclusion

This compound is a promising and versatile starting material for the synthesis of both novel dyes and functional fluorescent probes. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the applications of this valuable heterocyclic compound in chemistry, biology, and materials science. Further derivatization of the benzothiazole core can lead to the development of a wider array of functional molecules with tailored properties.

Application Notes and Protocols for Bioconjugation using 2-Cyano-6-methoxybenzothiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-cyanobenzothiazole (CBT) derivatives, including 2-cyano-6-methoxybenzothiazole, in click chemistry-like bioconjugation reactions. The primary focus is on the highly selective and bioorthogonal condensation reaction with N-terminal cysteine (NCys) residues for protein and cell surface labeling. Additionally, methods for functionalizing the benzothiazole core for traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are discussed.

Primary Application: Bioorthogonal Ligation with N-terminal Cysteine

The most prominent bioconjugation application of 2-cyanobenzothiazole derivatives is their rapid and specific condensation reaction with the 1,2-aminothiol of an N-terminal cysteine residue. This reaction is often referred to as a "click-like" or bioorthogonal reaction due to its high selectivity, efficiency under physiological conditions, and the absence of toxic catalysts.[1][2][3][4][5][6] The reaction proceeds through the formation of a stable thiazolidine linkage, which then rearranges to a luciferin-like product. This unique reactivity allows for the precise labeling of proteins and cell-surface receptors.[1][3][5]

Reaction Mechanism

The condensation of 2-cyanobenzothiazole with an N-terminal cysteine involves a two-step intramolecular reaction. First, the thiol group of the cysteine attacks the electrophilic carbon of the nitrile group, forming a thioimidate intermediate. This is followed by a rapid intramolecular cyclization where the N-terminal amine attacks the thioimidate, leading to the formation of a stable thiazoline ring and the elimination of ammonia.

CBT 2-Cyanobenzothiazole Derivative Thioimidate Thioimidate Intermediate CBT->Thioimidate Thiol attack NCys_Protein Protein with N-terminal Cysteine NCys_Protein->Thioimidate Thiazoline_Adduct Stable Thiazoline Bioconjugate Thioimidate->Thiazoline_Adduct Intramolecular cyclization

Mechanism of 2-cyanobenzothiazole and N-terminal cysteine ligation.

Quantitative Data for Bioconjugation Reactions

The efficiency of the CBT-NCys ligation is highlighted by its favorable reaction kinetics. The table below summarizes key quantitative data for this bioconjugation method.

ParameterValueCompoundNotesReference
Second-Order Rate Constant (k₂) 9.2 M⁻¹s⁻¹2-Cyanobenzothiazole (unsubstituted)Reaction with N-terminal cysteine.[1][3][4][6]
17 M⁻¹s⁻¹6-Amino-2-cyanobenzothiazoleWith a specific peptide tag (CX10R7).[2][3]
14.9 M⁻¹s⁻¹ (average)Substituted 2-CyanobenzothiazolesReactivity is tunable based on substituents.[1]
88.7 M⁻¹s⁻¹ (average)Substituted 2-CyanobenzoxazolesDemonstrates higher reactivity compared to CBTs.[1]
Radiochemical Yield 92% (conversion)¹⁸F-labeled CBTFor labeling cRGD peptide.[2]
80% (decay-corrected)¹⁸F-labeled CBTIsolated yield for labeling cRGD peptide.[2]
12% (decay-corrected)¹⁸F-labeled CBTFor labeling Renilla luciferase.[2]
Reaction pH 7.4Various CBT derivativesOptimal pH for the condensation reaction.
Fluorescence Enhancement 4725-foldBT-AC probeUpon reaction with cysteine.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Protein with an N-terminal Cysteine

This protocol describes a general method for labeling a protein containing an N-terminal cysteine with a fluorescently tagged 2-cyanobenzothiazole probe.

1. Materials:

  • Protein with an N-terminal cysteine (e.g., purified recombinant protein after TEV protease cleavage) in a suitable buffer (e.g., PBS, pH 7.4).

  • Fluorescent 2-cyanobenzothiazole probe (e.g., FITC-CBT) dissolved in DMSO.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (e.g., 10 kDa MWCO).

2. Procedure:

  • Protein Preparation:

    • Dissolve or dilute the purified protein in PBS to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine thiol is in a reduced state, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the fluorescent CBT probe in DMSO.

    • Add a 10 to 20-fold molar excess of the CBT probe to the protein solution. The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, with gentle agitation.

  • Purification of the Labeled Protein:

    • Size-Exclusion Chromatography (SEC):

      • Equilibrate the SEC column with PBS, pH 7.4.

      • Apply the reaction mixture to the column.

      • Collect fractions and monitor the absorbance at 280 nm (for protein) and the appropriate wavelength for the fluorophore. The first peak corresponds to the labeled protein, while the later eluting peak contains the unreacted probe.

    • Dialysis:

      • Transfer the reaction mixture to a dialysis cassette.

      • Dialyze against PBS, pH 7.4, at 4°C with at least three buffer changes over 24-48 hours to remove unreacted probe.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and the excitation maximum of the fluorophore.

    • Confirm the conjugation and purity by SDS-PAGE, followed by in-gel fluorescence scanning and Coomassie blue staining.

cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization Prot_Sol Protein in PBS (1-5 mg/mL) TCEP_add Add TCEP (1 mM) Prot_Sol->TCEP_add Incubate_30min Incubate 30 min at RT TCEP_add->Incubate_30min CBT_add Add 10-20x molar excess of Fluorescent CBT Probe Incubate_30min->CBT_add Incubate_1_2h Incubate 1-2 h at RT or 37°C CBT_add->Incubate_1_2h Purify Purify by SEC or Dialysis Incubate_1_2h->Purify Characterize Analyze by UV-Vis and SDS-PAGE Purify->Characterize

Workflow for fluorescently labeling a protein with an N-terminal cysteine.
Protocol 2: Labeling of Cell Surface Proteins

This protocol outlines the steps for labeling a specific cell surface protein that has been genetically engineered to possess an N-terminal cysteine.

1. Materials:

  • Adherent or suspension cells expressing the target protein with an N-terminal cysteine.

  • Cell culture medium (e.g., DMEM or RPMI-1640) without serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • A membrane-impermeable, fluorescently labeled 2-cyanobenzothiazole probe.

  • TCEP solution (100 mM in water).

  • Fluorescence microscope or flow cytometer.

2. Procedure:

  • Cell Preparation:

    • Culture cells to a suitable confluency (for adherent cells) or density (for suspension cells).

    • Gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any residual serum proteins.

    • Resuspend or cover the cells in serum-free medium.

  • Reduction of Cysteine:

    • Add TCEP to the cells to a final concentration of 0.5-1 mM.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Gently wash the cells twice with serum-free medium or PBS to remove the TCEP.

  • Cell Surface Labeling:

    • Prepare a solution of the fluorescent CBT probe in serum-free medium at a final concentration of 10-100 µM.

    • Add the probe solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Gently wash the cells three times with PBS to remove the unreacted probe.

    • Resuspend or mount the cells in a suitable imaging buffer or medium.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Secondary Application: Functionalization for Traditional Click Chemistry

While the direct reaction with N-terminal cysteine is the primary application, the benzothiazole scaffold can be functionalized with azide or alkyne groups to participate in traditional CuAAC click chemistry. This is particularly useful for synthesizing novel probes or therapeutic agents.

Synthesis of Functionalized this compound Derivatives

Detailed synthetic procedures for introducing azide or alkyne functionalities onto this compound are not widely reported. However, general strategies for the functionalization of benzothiazoles can be adapted. For instance, an amino group can be introduced at the 6-position, which can then be converted to an azide via diazotization followed by reaction with sodium azide. Alternatively, a hydroxyl group at the 6-position can be reacted with an alkyne-containing electrophile, such as propargyl bromide, to introduce an alkyne handle.

cluster_azide Azide Functionalization cluster_alkyne Alkyne Functionalization Amino_CBT 6-Amino-2-cyanobenzothiazole Diazonium Diazonium Salt Amino_CBT->Diazonium NaNO₂, HCl Azido_CBT 6-Azido-2-cyanobenzothiazole Diazonium->Azido_CBT NaN₃ Hydroxy_CBT 6-Hydroxy-2-cyanobenzothiazole Alkoxy_CBT 6-Propargyloxy-2-cyanobenzothiazole Hydroxy_CBT->Alkoxy_CBT Propargyl bromide, Base

General strategies for functionalizing 2-cyanobenzothiazole.

These functionalized benzothiazole derivatives can then be used in standard CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for bioconjugation, providing an alternative to the direct CBT-NCys ligation.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Oxadiazole EthR Inhibitors Using 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of potential 1,2,4-oxadiazole-based inhibitors of the transcriptional repressor EthR, utilizing 2-cyano-6-methoxybenzothiazole as a key starting material. The inhibition of EthR is a promising strategy to enhance the efficacy of the antitubercular prodrug ethionamide.

Introduction

Ethionamide is a crucial second-line antibiotic for treating multidrug-resistant tuberculosis. Its activation into a bactericidal agent is mediated by the mycobacterial monooxygenase EthA. The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR. Small molecule inhibitors of EthR can block its repressive function, leading to increased EthA expression and, consequently, enhanced activation of ethionamide. This potentiation of ethionamide's activity can improve its therapeutic index and combat drug resistance. The 1,2,4-oxadiazole scaffold has been identified as a promising pharmacophore for the development of potent EthR inhibitors.

This application note details a synthetic route to produce 1,2,4-oxadiazole EthR inhibitors starting from this compound. The general synthetic strategy involves a two-step process:

  • Conversion of the nitrile starting material to the corresponding amidoxime.

  • Coupling of the amidoxime with a suitable carboxylic acid followed by cyclodehydration to form the 1,2,4-oxadiazole ring.

Data Presentation

The following table summarizes the inhibitory activities of representative 1,2,4-oxadiazole-based EthR inhibitors. While the specific compounds synthesized from this compound are not explicitly detailed in the cited literature with corresponding IC50 values, this data provides a benchmark for the potency of this class of compounds.

Compound IDScaffoldTargetAssay TypeIC50 / EC50 (µM)Reference
BDM31343 1,2,4-OxadiazoleEthREthR-DNA interactionIC50: Not specified[1]
BDM41906 1,2,4-OxadiazoleEthREthionamide potentiationNot specified[2]
Compound 1a (BDM 71,339) 1,2,4-OxadiazoleEthREthionamide potentiationEC50: 0.072Not specified
Compound 6n 1,2,4-OxadiazoleBuChEEnzyme inhibitionIC50: 5.07Not specified
Compound 7a 1,2,4-OxadiazoleEGFRKinase assayIC50: 1.98Not specified
Compound 7m 1,2,4-OxadiazoleEGFRKinase assayIC50: 2.87Not specified

Experimental Protocols

The following protocols are based on established synthetic methodologies for 1,2,4-oxadiazoles and related benzothiazole compounds.

Protocol 1: Synthesis of 6-methoxybenzothiazole-2-carboxamidoxime

This protocol describes the conversion of this compound to its corresponding amidoxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield 6-methoxybenzothiazole-2-carboxamidoxime.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(6-methoxybenzothiazol-2-yl)-5-substituted-1,2,4-oxadiazole

This protocol outlines the coupling of the amidoxime with a carboxylic acid and subsequent cyclization.

Materials:

  • 6-methoxybenzothiazole-2-carboxamidoxime (from Protocol 1)

  • Substituted carboxylic acid (e.g., isonicotinic acid for a known EthR inhibitor scaffold)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Dissolve the substituted carboxylic acid (1.1 eq) in DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 6-methoxybenzothiazole-2-carboxamidoxime (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

  • Dissolve the crude intermediate in pyridine and heat to reflux for 4-6 hours to effect cyclodehydration.

  • Monitor the reaction by TLC.

  • Upon completion, remove the pyridine under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-(6-methoxybenzothiazol-2-yl)-5-substituted-1,2,4-oxadiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

EthR Inhibition and Ethionamide Activation Pathway

The following diagram illustrates the mechanism of EthR-mediated repression of ethA and its inhibition by a 1,2,4-oxadiazole inhibitor, leading to the activation of ethionamide.

EthR_Inhibition_Pathway cluster_gene Mycobacterium tuberculosis Genome cluster_drug Drug Action ethR_gene ethR gene promoter ethA-ethR Promoter EthR EthR Repressor (Dimer) ethR_gene->EthR Transcription & Translation ethA_gene ethA gene EthA EthA Monooxygenase ethA_gene->EthA Transcription & Translation EthR->promoter Binds & Represses Active_Ethionamide Active Ethionamide EthA->Active_Ethionamide Activates Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->EthR Inhibits Ethionamide Ethionamide (Prodrug) Ethionamide->EthA Substrate Mycolic_Acid Mycolic Acid Synthesis Active_Ethionamide->Mycolic_Acid Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to

Caption: Mechanism of EthR inhibition and ethionamide activation.

Synthetic Workflow

The diagram below outlines the key steps in the synthesis of 1,2,4-oxadiazole EthR inhibitors from this compound.

Synthesis_Workflow start This compound reagent1 + Hydroxylamine HCl, NaHCO3, Ethanol, Reflux amidoxime 6-methoxybenzothiazole- 2-carboxamidoxime reagent2 + Substituted Carboxylic Acid, EDC, HOBt, DMF coupling O-Acylamidoxime Intermediate reagent3 + Pyridine, Reflux oxadiazole 3-(6-methoxybenzothiazol-2-yl)- 5-substituted-1,2,4-oxadiazole reagent1->amidoxime reagent2->coupling reagent3->oxadiazole Logical_Relationship inhibitor 1,2,4-Oxadiazole EthR Inhibitor ethr_inhibition Inhibition of EthR Repressor Activity inhibitor->ethr_inhibition Causes etha_expression Increased Expression of EthA Monooxygenase ethr_inhibition->etha_expression Leads to ethionamide_activation Enhanced Activation of Ethionamide Prodrug etha_expression->ethionamide_activation Results in mycolic_acid_inhibition Inhibition of Mycolic Acid Synthesis ethionamide_activation->mycolic_acid_inhibition Causes tb_death Death of Mycobacterium tuberculosis mycolic_acid_inhibition->tb_death Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction for 2-Cyano-6-methoxybenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyano-6-methoxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the Sandmeyer reaction for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer reaction and why is it used for this compound synthesis?

A1: The Sandmeyer reaction is a chemical process that enables the conversion of a primary aromatic amine to an aryl halide or pseudohalide.[1][2] This is achieved by first converting the amine into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[1][2] For the synthesis of this compound, the starting material is 2-amino-6-methoxybenzothiazole. This reaction is particularly useful because it provides a reliable method to introduce a cyano group onto the benzothiazole ring, which can be challenging to achieve through direct substitution methods. The resulting product, this compound, is a key intermediate in the synthesis of important compounds like firefly luciferin.[3]

Q2: What is the underlying mechanism of the Sandmeyer cyanation reaction?

A2: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The process is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This transfer leads to the formation of an aryl radical and the loss of nitrogen gas (N₂), which is a very stable molecule and provides a strong thermodynamic driving force for the reaction. The aryl radical then reacts with the copper(II) cyanide complex to form the final this compound product and regenerate the copper(I) catalyst.[2]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: There are two main safety concerns with this reaction: the instability of the diazonium salt and the high toxicity of the cyanide source.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are almost always prepared in situ in a cold aqueous solution (0-5 °C) and used immediately without isolation. Temperature control is crucial to prevent decomposition.

  • Cyanide Toxicity: Copper(I) cyanide and any cyanide salts used are highly toxic. These reagents should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also critical to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide (HCN) gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of 2-amino-6-methoxybenzothiazole.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a stoichiometric amount of sodium nitrite and ensure it is fully dissolved before addition. Test for the presence of nitrous acid with starch-iodide paper.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation. Avoid exposing the solution to sunlight.
Inactive copper(I) cyanide catalyst.Use freshly prepared or high-quality commercial copper(I) cyanide. The catalyst can be washed with a dilute acid, followed by water and a drying agent, to remove any oxidized copper(II) species.
Formation of a Dark Tar-Like Substance Side reactions, such as azo coupling or polymerization.Ensure that the diazonium salt solution is added slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt in the reaction mixture. Vigorous stirring is also important.
Reaction temperature is too high during the cyanation step.While some gentle warming may be necessary to drive the reaction to completion, avoid excessive heating which can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of 6-Methoxybenzothiazol-2-ol as a Major Byproduct Reaction of the diazonium salt with water.This is a common side reaction. To minimize it, ensure the reaction is not unnecessarily prolonged and that the pH is acidic during the diazotization step.
Difficulties in Product Isolation and Purification The product is a solid with limited solubility.After the reaction is complete, the crude product can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common purification method. Column chromatography can also be employed for higher purity.

Data Presentation

Table 1: Illustrative Reaction Conditions for Sandmeyer Cyanation

ParameterCondition 1Condition 2Condition 3
Diazotization Temperature 0-5 °C0-5 °C0-5 °C
Cyanation Reagent CuCNCuCN/KCNCu₂O
Cyanation Temperature 50 °CRoom Temperature55 °C
Solvent WaterAcetonitrile/WaterAcetonitrile
Typical Yield Range 40-60%50-70%38-92% (for related aryl diazonium salts)[4]

Note: The data in this table is illustrative and based on general Sandmeyer reaction literature. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established Sandmeyer reaction principles.

Step 1: Diazotization of 2-amino-6-methoxybenzothiazole

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methoxybenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the amine hydrochloride over 20-30 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) in a solution of sodium or potassium cyanide (2.4 eq.) in water. This will form the soluble dicyanocuprate(I) complex.

  • Warm the copper cyanide solution to around 50-60 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Monitor the reaction progress by TLC.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

  • To remove copper contaminants, the crude solid can be stirred in a dilute solution of sodium cyanide or ethylenediaminetetraacetic acid (EDTA), followed by filtration and washing with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Visualizations

Sandmeyer_Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole Diazonium Salt Diazonium Salt 2-Amino-6-methoxybenzothiazole->Diazonium Salt NaNO₂, HCl 0-5 °C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical CuCN (e⁻ transfer) -N₂ This compound This compound Aryl Radical->this compound [Cu(CN)₂]⁻

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental_Workflow start Start: 2-Amino-6-methoxybenzothiazole diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization cyanation Sandmeyer Cyanation (CuCN, 50-60 °C) diazotization->cyanation workup Workup (Filtration, Washing) cyanation->workup purification Purification (Recrystallization) workup->purification end Product: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree issue Low Yield Issue check_diazotization Check Diazotization Step issue->check_diazotization Yes check_cyanation Check Cyanation Step issue->check_cyanation No check_temp Temperature > 5 °C? check_diazotization->check_temp check_reagents Reagents Stoichiometry/Quality? check_diazotization->check_reagents solution1 Solution: Maintain 0-5 °C check_temp->solution1 Yes solution2 Solution: Verify Reagent Amounts and Purity check_reagents->solution2 Yes check_catalyst Catalyst Activity? check_cyanation->check_catalyst check_side_reactions Evidence of Side Reactions (tar)? check_cyanation->check_side_reactions solution3 Solution: Use Fresh/Activated CuCN check_catalyst->solution3 Possible solution4 Solution: Slow Addition, Vigorous Stirring check_side_reactions->solution4 Yes

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Technical Support Center: Synthesis of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the production of D-Luciferin and other valuable chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include the Sandmeyer-type cyanation of 2-amino-6-methoxybenzothiazole, copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole, and multi-step syntheses starting from 1,4-benzoquinone to yield the related 2-cyano-6-hydroxybenzothiazole.[1][2][3] A scalable approach involves the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K₄[Fe(CN)₆] as the cyanide source.[2]

Q2: My Sandmeyer-type cyanation reaction is giving a low yield. What are the critical parameters to optimize?

A2: Low yields in the Sandmeyer-type cyanation are often related to the stability of the diazonium salt and the efficiency of the cyanation step. Key parameters to optimize include:

  • Temperature Control: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.

  • Catalyst System: The choice of copper catalyst and ligand is crucial. A Cu(I)/Cu(II) system with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can improve yields by preventing catalyst deactivation.[4]

  • Phase Transfer Catalysts: The use of a phase transfer catalyst like dibenzo-18-crown-6 can significantly enhance the yield.[4]

  • Reaction Time: The optimal reaction time should be determined empirically. Prolonged reaction times do not always lead to higher yields and can promote side reactions.[4]

Q3: I am observing the formation of impurities during the synthesis. What are the likely side reactions?

A3: Common side reactions can include the formation of phenolic byproducts from the reaction of the diazonium salt with water, or incomplete cyanation. The purity of the starting materials, particularly the 2-amino-6-methoxybenzothiazole, is critical. Careful control of the reaction temperature and atmosphere (e.g., performing the reaction under an inert atmosphere) can help minimize the formation of these impurities.

Q4: Is it possible to synthesize 2-Cyano-6-hydroxybenzothiazole directly, and how does its synthesis differ?

A4: Yes, 2-Cyano-6-hydroxybenzothiazole can be synthesized directly, often starting from 1,4-benzoquinone and thiourea to first form 2-amino-6-hydroxybenzothiazole.[4] This intermediate can then undergo a Sandmeyer-type cyanation. The overall yield for this multi-step process can be around 32% from 1,4-benzoquinone.[3] Alternatively, this compound can be demethylated to produce the hydroxy analogue.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete diazotization.- Decomposition of the diazonium salt.- Inefficient cyanation.- Catalyst deactivation.- Ensure the reaction temperature is maintained at 0-5 °C during diazotization.- Use a fresh solution of sodium nitrite.- Optimize the catalyst system (e.g., use a Cu/TMEDA system).[2][4]- Consider adding a phase transfer catalyst.[4]- Empirically determine the optimal reaction time.[4]
Product Contamination / Impurities - Presence of starting material.- Formation of phenolic byproducts.- Side reactions due to prolonged reaction time or high temperature.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material.- Maintain a low reaction temperature.- Purify the crude product using column chromatography or recrystallization.
Poor Reproducibility - Inconsistent quality of reagents.- Variations in reaction conditions (temperature, stirring speed).- Moisture in the reaction.- Use reagents from a reliable source and check their purity.- Carefully control all reaction parameters.- Ensure all glassware is dry and perform the reaction under an inert atmosphere if necessary.
Difficulty in Product Isolation - Product is too soluble in the crystallization solvent.- Formation of an oil instead of a solid.- Experiment with different solvent systems for recrystallization.- Try precipitating the product by adding a non-solvent.- If an oil forms, try scratching the inside of the flask or adding a seed crystal.

Experimental Protocols

Protocol 1: Sandmeyer-type Cyanation of 2-Amino-6-hydroxybenzothiazole[4]

This protocol describes the synthesis of 2-cyano-6-hydroxybenzothiazole.

  • Diazotization: 2-amino-6-hydroxybenzothiazole is converted to its corresponding diazonium tetrafluoroborate salt. This is typically achieved by reacting the amine with sodium nitrite and tetrafluoroboric acid at low temperatures (0-5 °C). The reaction is monitored until the starting material is consumed. The diazonium salt is then isolated by filtration.

  • Cyanation: The isolated diazonium tetrafluoroborate salt is then subjected to a cyanation reaction. In an optimized procedure, a Cu(I)/Cu(II)/TMEDA catalyst system is used. The reaction is carried out in a suitable solvent, and the progress is monitored.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, typically by column chromatography or recrystallization, to yield the final 2-cyano-6-hydroxybenzothiazole.

Protocol 2: Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole[2]

This scalable approach avoids the use of diazonium salts.

  • Reaction Setup: In a reaction vessel, 2-iodo-6-methoxybenzothiazole, potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, a copper catalyst (e.g., CuI), and a ligand (e.g., TMEDA) are combined in a suitable solvent.

  • Reaction: The mixture is heated to the desired temperature and stirred for the required time. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Ligands and Phase Transfer Catalysts on the Yield of 2-Cyano-6-hydroxybenzothiazole via Sandmeyer-type Cyanation [4]

EntryLigand/CatalystYield (%)
1None35
2TMEDAModerate improvement
3Salen58
4Dibenzo-18-crown-690
5MTMAB72

Note: "Moderate improvement" indicates a yield greater than the baseline without a ligand but less than that achieved with more effective additives. Specific quantitative data for TMEDA was not provided in the source.

Visualizations

Synthesis_Pathway cluster_sandmeyer Sandmeyer-type Cyanation cluster_cu_catalyzed Copper-Catalyzed Cyanation 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole Diazonium Salt Diazonium Salt 2-Amino-6-methoxybenzothiazole->Diazonium Salt NaNO2, HBF4 0-5 °C This compound This compound Diazonium Salt->this compound CuCN or KCN/Cu catalyst 2-Iodo-6-methoxybenzothiazole 2-Iodo-6-methoxybenzothiazole 2-Iodo-6-methoxybenzothiazole->this compound K4[Fe(CN)6], Cu/TMEDA

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Cyanation Check Cyanation Step Check_Diazotization->Check_Cyanation Conditions OK Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Diazotization->Optimize_Time_Temp Issue Found Optimize_Catalyst Optimize Catalyst/Ligand System (e.g., Cu/TMEDA) Check_Cyanation->Optimize_Catalyst Inefficient Check_Purity Check Reagent Purity Check_Cyanation->Check_Purity Conditions OK Add_PTC Add Phase Transfer Catalyst (e.g., Dibenzo-18-crown-6) Optimize_Catalyst->Add_PTC Success Improved Yield Add_PTC->Success Optimize_Time_Temp->Success Check_Purity->Success

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Cyano-6-methoxybenzothiazole by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Q1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

  • Solution 1: Increase Mobile Phase Polarity. While you have tried increasing the ethyl acetate concentration, you can introduce a more polar solvent to your mobile phase system. A small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can significantly increase the eluting power.

  • Solution 2: Consider an Alternative Stationary Phase. If increasing the mobile phase polarity does not provide a satisfactory separation, consider using a more polar stationary phase like alumina (basic or neutral), or explore reverse-phase chromatography with a C18 column.[1]

Q2: The separation between my desired product and an impurity is very poor.

A2: Poor resolution is a common issue and can often be resolved by optimizing the mobile phase.

  • Solution 1: Fine-tune the Solvent System. Prepare a series of TLC plates with small variations in the mobile phase composition. For instance, if you are using a 9:1 petroleum ether/ethyl acetate system, try 9.5:0.5, 9:1, and 8.5:1.5 ratios to see which provides the best separation.

  • Solution 2: Change the Solvent System. Sometimes, a complete change of solvents is necessary. Consider trying a different non-polar/polar solvent combination, such as hexane/acetone or toluene/ethyl acetate.

  • Solution 3: Dry Loading. If the compound is not dissolving well in the mobile phase, it can lead to band broadening and poor separation. In such cases, a dry loading technique is recommended.[1]

Q3: I am getting a very low yield of my purified compound.

A3: Low recovery can be due to several factors, from irreversible adsorption to the stationary phase to physical loss of the product.

  • Solution 1: Check for Irreversible Adsorption. Some compounds can irreversibly stick to the silica gel. To check for this, after running the column, take a small sample of the silica gel from the top and the middle of the column, and extract it with a very polar solvent like methanol. Analyze the extract by TLC to see if your compound is present.

  • Solution 2: Avoid Overly Strong Solvents for Loading. Dissolving your crude product in a solvent that is much more polar than your mobile phase can cause it to precipitate on the column, leading to poor separation and recovery.

  • Solution 3: Ensure Complete Elution. After your product has seemingly eluted, continue to flush the column with a more polar solvent mixture to ensure that no product remains on the column.

Q4: The collected fractions are colored, but my product should be colorless.

A4: Color in the fractions can indicate the presence of impurities or degradation of the product.

  • Solution 1: Check for Co-eluting Impurities. The color may be from a highly colored impurity that has a similar Rf to your product in the chosen solvent system. Try developing a new solvent system that separates the colored impurity.

  • Solution 2: Consider Product Degradation. While there are no specific reports of this compound instability on silica, some complex organic molecules can degrade on acidic silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column.

Frequently Asked Questions (FAQs)

Q: What is the recommended stationary and mobile phase for the purification of this compound?

A: The recommended stationary phase is silica gel (230-400 mesh). A common mobile phase system is a mixture of petroleum ether and ethyl acetate. A starting ratio of 9:1 (petroleum ether:ethyl acetate) has been reported to be effective.[2]

Q: How do I determine the right solvent system for my column?

A: The ideal solvent system should give your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation on a column. It is recommended to test various solvent ratios using TLC before running the column. For monitoring the synthesis of this compound, a TLC system of petroleum ether/ethyl acetate (8:2) has been used.[2]

Q: What is "dry loading" and when should I use it?

A: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful if your sample is not very soluble in the mobile phase or if you need to use a strong solvent to dissolve it for loading.

Q: How can I visualize the spots on the TLC plate if my compound is not UV active?

A: If your compound is not visible under a UV lamp, you can use staining solutions. Common stains include potassium permanganate, iodine, or ceric ammonium molybdate (CAM).

Data Presentation

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Petroleum Ether / Ethyl Acetate
Recommended Ratio Start with 9:1 and optimize based on TLC
TLC Monitoring Petroleum Ether / Ethyl Acetate (8:2)[2]
Target Rf Value ~0.25 - 0.35
Loading Method Wet or Dry Loading
Visualization UV light (254 nm) or chemical stains (e.g., KMnO4)

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for the purification of this compound using column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (~0.5 cm).
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 petroleum ether/ethyl acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
  • Once the silica has settled, add another thin layer of sand on top.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (using a pump or bulb) to start the elution.
  • Collect fractions in test tubes or vials.

4. Fraction Analysis:

  • Monitor the elution process by spotting the collected fractions on a TLC plate.
  • Develop the TLC plate in the appropriate solvent system and visualize the spots.
  • Combine the fractions that contain the pure product.

5. Isolation of the Purified Compound:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification tlc_dev Develop TLC with Petroleum Ether:Ethyl Acetate (9:1) start->tlc_dev check_rf Is Rf ~0.25-0.35? tlc_dev->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No pack_column Pack Silica Gel Column check_rf->pack_column Yes adjust_polarity->tlc_dev load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_elution Product Eluted? run_column->check_elution check_separation Good Separation? analyze_fractions->check_separation combine_pure Combine Pure Fractions check_separation->combine_pure Yes troubleshoot Troubleshoot Separation check_separation->troubleshoot No evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product troubleshoot->adjust_polarity check_elution->analyze_fractions Yes troubleshoot_elution Troubleshoot Elution Problem check_elution->troubleshoot_elution No troubleshoot_elution->adjust_polarity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purifying 2-Cyano-6-methoxybenzothiazole via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Cyano-6-methoxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on recrystallization techniques. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in obtaining high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, you may not have added enough solvent or the solvent may not be hot enough. Ensure your solvent is at or near its boiling point. Gradually add small portions of hot solvent to the crude material with continuous stirring or swirling until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

Q3: No crystals are forming upon cooling. What could be the problem?

A3: A lack of crystal formation upon cooling can be due to several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystallization to occur. You can try to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a small seed crystal of pure this compound.

  • Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The recrystallized product appears oily or forms an emulsion. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present. To remedy this, you can try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system.

  • Allow the solution to cool more slowly to encourage the formation of crystals instead of oil.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (mother liquor) after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.

Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation 1. Too much solvent used. 2. Solution is supersaturated but lacks nucleation sites. 3. Impurities are inhibiting crystallization.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inner wall of the flask with a glass rod. 3. Add a seed crystal of pure this compound. 4. If impurities are suspected, consider purifying the crude material by column chromatography before recrystallization.
"Oiling Out" (Formation of an oil instead of crystals) 1. The melting point of the compound is close to or below the boiling point of the solvent. 2. High concentration of impurities. 3. Cooling the solution too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of a non-solvent to decrease solubility, and cool slowly. 2. Try a different recrystallization solvent with a lower boiling point. 3. Allow the flask to cool to room temperature undisturbed before placing it in a cold bath.
Low Yield 1. Incomplete precipitation of the product. 2. Using an excessive amount of solvent. 3. Premature crystallization during hot filtration. 4. Washing crystals with warm solvent.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities in Crystals 1. The colored impurity has similar solubility to the product. 2. The colored impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. 2. Perform a second recrystallization of the obtained crystals.

Data Presentation

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative guide to its solubility in common organic solvents, based on the behavior of similar benzothiazole derivatives.[1][3][4]

Solvent Chemical Formula Boiling Point (°C) Qualitative Solubility (at room temp) Qualitative Solubility (at elevated temp) Notes
ChloroformCHCl₃61.2Soluble[4]Very SolubleGood for dissolving, but its high solvency at room temperature may lead to lower yields.
EthanolC₂H₅OH78.4Sparingly SolubleSolubleA common and effective solvent for recrystallizing benzothiazole derivatives.[1]
TolueneC₇H₈110.6Sparingly SolubleSolubleHigher boiling point can be advantageous for dissolving less soluble impurities.
AcetonitrileCH₃CN81.6Sparingly SolubleSolubleA polar aprotic solvent that can be a good alternative to alcohols.
IsopropanolC₃H₈O82.6Sparingly SolubleSolubleSimilar properties to ethanol and can be a suitable alternative.
WaterH₂O100InsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system with a miscible organic solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent (e.g., ethanol).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the crude solid and bring the mixture to a boil with stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a Buchner funnel and receiving flask by pouring hot solvent through them. Quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product. The expected melting point is 129-131 °C.

Protocol 2: Mixed Solvent Recrystallization of this compound

This protocol is useful when a single solvent does not provide optimal results. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Toluene)

  • "Poor" solvent (e.g., Methanol or Hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., toluene).

  • Inducing Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., methanol) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of the two solvents for washing.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (Optional, if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry crystals wash->dry end Pure This compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Recrystallization Experiment issue Problem Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes colored_product Colored Product issue->colored_product Yes success Successful Purification issue->success No sol_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->sol_no_crystals sol_oiling_out Reheat and add non-solvent Cool slowly oiling_out->sol_oiling_out sol_low_yield Use minimum hot solvent Cool thoroughly Wash with cold solvent low_yield->sol_low_yield sol_colored_product Use activated charcoal Perform second recrystallization colored_product->sol_colored_product

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-6-methoxybenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Sandmeyer and Rosenmund-von Braun reaction pathways.

Issue 1: Low Yield of this compound and Formation of a Major Side Product in Sandmeyer Reaction

Question: I am performing a Sandmeyer reaction to convert 2-amino-6-methoxybenzothiazole to this compound, but I am observing a low yield of my desired product and a significant amount of a higher molecular weight impurity. What could be the issue?

Answer: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. A common side reaction is the homocoupling of the aryl radical intermediates, leading to the formation of a biaryl dimer.

Potential Side Product:

  • 6,6'-dimethoxy-2,2'-bi(benzo[d]thiazole): This is the most likely major byproduct resulting from the dimerization of the this compound radical intermediate.

Troubleshooting Steps:

  • Temperature Control: Ensure the diazotization reaction is carried out at a low temperature (0-5 °C) to minimize the premature decomposition of the diazonium salt.

  • Slow Addition: Add the solution of the diazonium salt to the copper(I) cyanide solution slowly and with vigorous stirring. This helps to keep the concentration of the aryl radical low, thus disfavoring dimerization.

  • Radical Quenchers: While not always ideal as it can reduce the yield of the desired product, the addition of a radical scavenger can be used to confirm the radical nature of the reaction and potentially identify the radical intermediates.

Issue 2: Incomplete Reaction or Formation of Phenolic Impurities in Sandmeyer Reaction

Question: My Sandmeyer reaction is sluggish, and I am observing a significant amount of a byproduct that appears to be a phenol. What is causing this?

Answer: The formation of 6-methoxy-2-benzothiazolol is a known side reaction in the Sandmeyer synthesis, arising from the reaction of the diazonium salt with water.

Potential Side Product:

  • 6-methoxy-2-benzothiazolol: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.

Troubleshooting Steps:

  • Anhydrous Conditions: While the diazotization is typically performed in an aqueous medium, ensure that the subsequent cyanation step is performed under conditions that minimize the presence of excess water.

  • Temperature Control: Strictly maintain low temperatures during the entire process until the diazonium group is replaced. Decomposition of the diazonium salt is accelerated at higher temperatures, increasing the likelihood of reaction with water.

  • pH Control: Maintain an acidic pH during the diazotization to stabilize the diazonium salt.

Issue 3: Difficulty in Purification and Presence of Multiple Byproducts in Rosenmund-von Braun Reaction

Question: I am using the Rosenmund-von Braun reaction to synthesize this compound from 2-bromo-6-methoxybenzothiazole, but the purification is very difficult, and I see multiple spots on my TLC. What are the likely impurities?

Answer: The Rosenmund-von Braun reaction often requires harsh conditions (high temperatures and polar aprotic solvents) and uses a stoichiometric amount of copper(I) cyanide, which can lead to several side products and make purification challenging.

Potential Side Products:

  • Unreacted 2-bromo-6-methoxybenzothiazole: Incomplete reaction is a common issue.

  • 6-methoxybenzothiazole: Reductive debromination of the starting material can occur.

  • Hydrolysis product (6-methoxy-2-benzothiazolecarboxylic acid or its amide): If water is present in the reaction mixture, the nitrile product can be hydrolyzed.

  • Copper complexes: The product can form stable complexes with copper, making isolation difficult.

Troubleshooting Steps:

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at high temperatures can lead to decomposition and the formation of more side products.

  • Purification Strategy: A multi-step purification strategy may be necessary. This could involve an acidic wash to remove copper salts, followed by column chromatography.

  • Moisture Control: Ensure that the solvent and reagents are anhydrous to minimize hydrolysis of the nitrile product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory syntheses are the Sandmeyer reaction starting from 2-amino-6-methoxybenzothiazole and the Rosenmund-von Braun reaction starting from a 2-halo-6-methoxybenzothiazole (typically 2-bromo- or 2-iodo-6-methoxybenzothiazole).

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product and any side products. For HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. Reported yields for the Sandmeyer reaction are often in the range of 60-80%, while the Rosenmund-von Braun reaction can have more variable and sometimes lower yields due to the harsh conditions.

Quantitative Data Summary

Reaction TypeStarting MaterialKey Side Product(s)Typical Yield Range (%)Reference
Sandmeyer2-amino-6-methoxybenzothiazole6,6'-dimethoxy-2,2'-bi(benzo[d]thiazole), 6-methoxy-2-benzothiazolol60-80Inferred from general Sandmeyer reaction mechanism
Rosenmund-von Braun2-bromo-6-methoxybenzothiazoleUnreacted starting material, 6-methoxybenzothiazoleVariable, often lower than SandmeyerBased on general knowledge of the reaction

Experimental Protocols

1. Sandmeyer Synthesis of this compound

  • Step 1: Diazotization of 2-amino-6-methoxybenzothiazole

    • Suspend 2-amino-6-methoxybenzothiazole (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with a starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Rosenmund-von Braun Synthesis of this compound

  • To a solution of 2-bromo-6-methoxybenzothiazole (1 equivalent) in a high-boiling polar aprotic solvent (e.g., DMF or NMP), add copper(I) cyanide (1.5-2 equivalents).

  • Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere for several hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound reaction_type Select Reaction Type start->reaction_type sandmeyer Sandmeyer Reaction reaction_type->sandmeyer From Amine rosenmund Rosenmund-von Braun Reaction reaction_type->rosenmund From Halide issue_sandmeyer Identify Issue sandmeyer->issue_sandmeyer issue_rosenmund Identify Issue rosenmund->issue_rosenmund low_yield Low Yield & High MW Impurity issue_sandmeyer->low_yield Biaryl Formation incomplete_phenol Incomplete Reaction & Phenol Formation issue_sandmeyer->incomplete_phenol Hydrolysis solution_low_yield Troubleshoot: - Check Temperature Control - Slow Addition of Diazonium Salt low_yield->solution_low_yield solution_incomplete_phenol Troubleshoot: - Ensure Anhydrous Conditions - Maintain Low Temperature - Control pH incomplete_phenol->solution_incomplete_phenol end Successful Synthesis solution_low_yield->end solution_incomplete_phenol->end purification_difficulty Purification Difficulty & Multiple Byproducts issue_rosenmund->purification_difficulty solution_purification Troubleshoot: - Optimize Time & Temperature - Use Multi-step Purification - Ensure Anhydrous Conditions purification_difficulty->solution_purification solution_purification->end

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

troubleshooting low yield in the synthesis of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyano-6-methoxybenzothiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the general areas I should investigate?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Key areas to examine include:

  • Purity of Starting Materials: The stability and purity of precursors are critical. For instance, aminothiophenol derivatives are susceptible to oxidation. Ensure the purity of your starting materials, such as p-anisidine or 2-amino-6-methoxybenzothiazole, using appropriate analytical techniques before proceeding.

  • Reaction Conditions: Each synthetic route has optimal conditions. Deviations in temperature, reaction time, solvent, or catalyst concentration can drastically reduce yields.

  • Atmospheric Conditions: Certain reactions, particularly those involving copper catalysts, can be sensitive to air.[1] Conducting such reactions under an inert atmosphere (e.g., argon or nitrogen) is often crucial.

  • Inefficient Cyclization or Side Reactions: The formation of the benzothiazole ring is a key step. Incomplete cyclization or the formation of byproducts can be a major cause of low yields.

  • Product Isolation and Purification: Difficulties in isolating the product from the reaction mixture or losses during purification can also lead to an apparent low yield.

Q2: I am using a Sandmeyer-type cyanation reaction and experiencing low yields. What specific parameters should I optimize?

The Sandmeyer-type cyanation is a powerful method, but its efficiency is dependent on several factors. Here are common issues and potential solutions:

  • Catalyst System: The choice of copper salt and ligand is crucial. Copper(I) salts are generally preferred. The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly improve yields by stabilizing the copper catalyst.[1]

  • Catalyst Deactivation: The cyanide ion can bind too strongly to the copper center, leading to catalyst deactivation. The use of a ligand can help mitigate this.[1]

  • Phase Transfer Catalysts: In some systems, the use of a phase transfer catalyst, such as dibenzo-18-crown-6, has been shown to dramatically increase the yield.[1]

  • Reaction Time: The optimal reaction time should be determined empirically. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of byproducts.[1]

  • Stability of the Diazonium Salt: Diazonium salts can be unstable, especially at elevated temperatures. It is important to control the temperature during its formation and subsequent reaction.

Q3: What are some common side reactions that can occur during the synthesis of this compound?

Depending on the synthetic route, several side reactions can lower the yield of the desired product. These can include:

  • Oxidation of Thiol Groups: If your synthesis involves a thiophenol intermediate, oxidation to form disulfide byproducts is a common issue.

  • Incomplete Cyclization: The intermediate Schiff base or a related species may not fully cyclize to form the benzothiazole ring.

  • Formation of Isomers: Depending on the substitution pattern of the precursors, the formation of regioisomers is a possibility.

  • Hydrolysis of the Cyano Group: Under certain workup or reaction conditions (e.g., strongly acidic or basic), the cyano group could be hydrolyzed to a carboxamide or carboxylic acid.

Q4: I am having difficulty purifying the final product. What strategies can I employ?

Purification of this compound can be challenging due to the nature of the compound and potential impurities.

  • Recrystallization: This is often a good first step for purification. A suitable solvent system needs to be identified. Dimethylformamide (DMF) followed by cooling has been used effectively.[2]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel is a standard method. A careful selection of the eluent system is necessary to achieve good separation from impurities.

  • Washing: Washing the crude product with appropriate solvents can help remove certain impurities. For example, washing with diethyl ether can remove non-polar impurities.[2]

Troubleshooting Low Yield: A Logical Approach

If you are facing low yields, the following diagram illustrates a logical workflow to diagnose the potential issues.

Troubleshooting_Low_Yield start Low Yield of this compound check_purity 1. Verify Purity of Starting Materials (e.g., p-anisidine, 2-aminothiophenol derivative) start->check_purity purity_ok Purity OK check_purity->purity_ok review_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions Match Protocol review_conditions->conditions_ok check_atmosphere 3. Check Reaction Atmosphere (Inert gas required?) atmosphere_ok Atmosphere Controlled check_atmosphere->atmosphere_ok analyze_byproducts 4. Analyze Byproducts (TLC, LC-MS, NMR of crude product) byproducts_identified Byproducts Identified analyze_byproducts->byproducts_identified optimize_workup 5. Optimize Workup and Purification end Improved Yield optimize_workup->end purity_ok->review_conditions Yes repurify_reagents Repurify or Replace Starting Materials purity_ok->repurify_reagents No conditions_ok->check_atmosphere Yes optimize_reaction Systematically Optimize Conditions (e.g., Catalyst, Solvent, Temperature) conditions_ok->optimize_reaction No atmosphere_ok->analyze_byproducts Yes implement_inert Implement Inert Atmosphere (e.g., Argon) atmosphere_ok->implement_inert No byproducts_identified->optimize_workup No modify_conditions Modify Conditions to Minimize Side Reactions byproducts_identified->modify_conditions Yes repurify_reagents->start optimize_reaction->start implement_inert->start modify_conditions->start develop_new_purification Develop New Purification Strategy (e.g., different solvent for recrystallization, new column conditions) develop_new_purification->end

Caption: A step-by-step decision tree for troubleshooting low product yield.

Data on Reaction Condition Optimization

The yield of benzothiazole synthesis can be highly dependent on the specific reagents and conditions used. Below is a summary of reported yields for a Sandmeyer-type cyanation of a diazonium tetrafluoroborate salt of 2-amino-6-hydroxybenzothiazole, which is structurally related to the 6-methoxy analog.

EntryCatalystLigandPhase Transfer AgentYield (%)
1Cu(BF₄)₂·6H₂OTMEDADibenzo-18-crown-690
2Cu(BF₄)₂·6H₂OTMEDA-55
3Cu(OAc)₂·3H₂OTMEDADibenzo-18-crown-668
4CuSO₄·3H₂OTMEDADibenzo-18-crown-665
5Cu(BF₄)₂·6H₂O--<35

Data adapted from a study on the synthesis of 2-cyano-6-hydroxybenzothiazole.[1]

Experimental Protocols

High-Yield Synthesis of this compound via C-H Activation

This protocol is based on a modern, high-yielding method and is often preferred for its scalability.[3]

Synthesis_Workflow p_anisidine p-Anisidine dithiazole Iminodithiazole Intermediate p_anisidine->dithiazole appels_salt Appel's Salt appels_salt->dithiazole thioamide Thioamide Intermediate dithiazole->thioamide Treat with DBU dbu DBU dbu->thioamide pd_cu_catalysis Pd and Cu(I) Catalyzed Cyclization thioamide->pd_cu_catalysis product This compound pd_cu_catalysis->product

Caption: Workflow for the synthesis of this compound using Appel's salt.

Methodology:

  • Step 1: Formation of the Iminodithiazole Intermediate:

    • React p-anisidine with Appel's salt. This reaction is typically high-yielding (often >95%).[3]

  • Step 2: Formation of the Thioamide Intermediate:

    • Treat the resulting iminodithiazole with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This step also proceeds in high yield (typically >95%).[3]

  • Step 3: Palladium and Copper(I) Catalyzed Cyclization:

    • The thioamide intermediate undergoes a palladium and copper(I) catalyzed cyclization to form the final product, this compound. This final step has a reported yield of approximately 87%.[3]

This three-step process has an overall reported yield of around 84% and is scalable.[3] A one-pot version of this synthesis has also been developed, which avoids intermediate purifications.[3]

Sandmeyer-Type Cyanation Protocol

This protocol is adapted from the synthesis of the analogous 2-cyano-6-hydroxybenzothiazole and highlights key considerations.[1]

Methodology:

  • Formation of the Diazonium Salt:

    • Start with the corresponding 2-amino-6-methoxybenzothiazole.

    • Dissolve the amine in an appropriate acidic solution (e.g., HBF₄).

    • Cool the solution (typically to 0-5 °C) and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

    • Isolate the diazonium salt, which is often a stable solid.

  • Cyanation Reaction:

    • In a separate flask under an inert atmosphere (e.g., Argon), prepare a solution of the copper catalyst (e.g., Cu(BF₄)₂·6H₂O), a ligand (e.g., TMEDA), and a cyanide source (e.g., CuCN) in a suitable solvent (e.g., CH₃CN).[1]

    • If using, add a phase transfer agent (e.g., dibenzo-18-crown-6).[1]

    • Add the previously prepared diazonium salt to this mixture.

    • Stir at room temperature for the optimized reaction time (e.g., 1 hour).[1]

    • Monitor the reaction progress by a suitable method like TLC.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction mixture appropriately.

    • Extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the crude product by recrystallization or column chromatography.

References

stability of 2-Cyano-6-methoxybenzothiazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Cyano-6-methoxybenzothiazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under recommended storage conditions, which typically include storage in a dry, dark place at room temperature.[1] However, it is susceptible to degradation under acidic and basic conditions.

Q2: Is this compound stable in acidic solutions?

A2: No, this compound is not considered stable in acidic conditions. The nitrile (cyano) group is susceptible to hydrolysis in the presence of acid, which can lead to the formation of 2-carboxamido-6-methoxybenzothiazole and subsequently 6-methoxybenzothiazole-2-carboxylic acid.[2][3]

Q3: What happens to this compound in basic solutions?

A3: this compound is also prone to degradation in basic (alkaline) solutions. Similar to acidic conditions, the primary degradation pathway is the hydrolysis of the cyano group.[3][4] For structurally related compounds, this hydrolysis has been noted to be significant at a pH greater than 8.0.[4]

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a protic solvent. What could be the cause?

A4: If you are using acidic or basic aqueous solutions, or even protic solvents with residual acidity or basicity, you may be observing degradation products. The primary degradation products to expect are the corresponding amide and carboxylic acid derivatives. We recommend preparing solutions in neutral, aprotic solvents like acetonitrile or DMSO for immediate use to minimize degradation.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound, this compound, from its potential degradation products. A photodiode array (PDA) detector is useful for identifying peaks with different UV spectra.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low assay value or poor recovery Degradation of the compound due to acidic or basic conditions in your sample preparation or mobile phase.Ensure all solutions are at or near neutral pH. Use buffered mobile phases if necessary. Prepare samples immediately before analysis.
Appearance of new peaks in chromatogram over time The compound is degrading in the prepared solution.Analyze samples as quickly as possible after preparation. If samples must be stored, keep them at low temperatures (2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent over the relevant time period.
Inconsistent results between experiments Variability in the pH of solvents or reagents used.Standardize the pH of all aqueous solutions and mobile phases using appropriate buffers. Use high-purity solvents.

Stability Under Forced Degradation Conditions (Illustrative Data)

The following tables present illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile.

Table 1: Stability of this compound in Acidic Conditions

Condition Time (hours) This compound Remaining (%) Major Degradant 1 (Amide) (%) Major Degradant 2 (Carboxylic Acid) (%)
0.1 M HCl at 60 °C285.212.12.7
662.528.98.6
2425.155.319.6
1 M HCl at RT292.76.50.8
680.116.83.1
2455.435.29.4

Table 2: Stability of this compound in Basic Conditions

Condition Time (hours) This compound Remaining (%) Major Degradant 1 (Amide) (%) Major Degradant 2 (Carboxylic Acid) (%)
0.1 M NaOH at 60 °C278.915.85.3
645.338.216.5
2410.250.139.7
1 M NaOH at RT288.49.12.5
670.622.56.9
2440.141.318.6

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Incubate the solution at room temperature (25 °C).

  • Sampling: Withdraw aliquots at 0, 2, 6, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Dilution: Dilute the neutralized samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation: Incubate the solution at room temperature (25 °C).

  • Sampling: Withdraw aliquots at 0, 2, 6, and 24 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Dilution: Dilute the neutralized samples with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group.

G parent This compound amide 2-Carboxamido-6-methoxybenzothiazole parent->amide H+ or OH- / H2O (Hydrolysis) acid 6-Methoxybenzothiazole-2-carboxylic acid amide->acid H+ or OH- / H2O (Further Hydrolysis)

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid_stress Acidic Stress (e.g., 1 M HCl) prep_stock->acid_stress base_stress Basic Stress (e.g., 1 M NaOH) prep_stock->base_stress control Control (No Stress) prep_stock->control sampling Sample at Time Points (0, 2, 6, 24h) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for forced degradation stability testing.

References

degradation of 2-Cyano-6-methoxybenzothiazole on silica gel during purification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Cyano-6-methoxybenzothiazole, with a focus on addressing its degradation on silica gel during chromatographic purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem Possible Cause Suggested Solution
Low recovery of this compound after silica gel chromatography. The acidic nature of standard silica gel can catalyze the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[1]1. Deactivate the silica gel: Before use, wash the silica gel with a solvent system containing a small percentage of a base, such as 1-3% triethylamine (TEA) in the elution solvent.[2][3][4][5] 2. Use an alternative stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[6][7][8][9] 3. Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Presence of a more polar impurity in the purified product, not present in the crude material. This is likely the amide or carboxylic acid hydrolysis product, which is more polar than the starting nitrile.1. Confirm the identity of the impurity: Use analytical techniques such as Mass Spectrometry or NMR to identify the impurity. 2. Implement preventative measures: Follow the solutions for "Low recovery" to prevent the formation of this impurity during purification.
Streaking or tailing of the product spot on TLC or during column chromatography. Interaction of the benzothiazole nitrogen with acidic sites on the silica gel can cause poor peak shape.1. Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (e.g., 0.1-1%) in the mobile phase for both TLC and column chromatography.[5][10] 2. Use deactivated silica gel or an alternative stationary phase as described above.
Inconsistent purification results between batches. Variability in the acidity of different batches of silica gel or slight changes in purification conditions (e.g., time, temperature).1. Standardize the purification protocol: Consistently use deactivated silica gel or an alternative stationary phase. 2. Monitor the reaction and purification closely: Use TLC to track the presence of the starting material and any degradation products throughout the process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading during silica gel chromatography?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the nitrile functional group (-CN) in your molecule to the corresponding primary amide (-CONH2) and subsequently to the carboxylic acid (-COOH).[1] This degradation pathway is a common issue for acid-sensitive compounds.

Q2: What are the degradation products I should look for?

A2: The primary degradation products will be 6-methoxybenzothiazole-2-carboxamide and 6-methoxybenzothiazole-2-carboxylic acid. These compounds are more polar than this compound and will have lower Rf values on a normal-phase TLC plate.

Q3: How can I prevent this degradation?

A3: There are two main strategies to prevent degradation:

  • Neutralize the silica gel: You can deactivate the silica gel by pre-treating it with a basic solution, most commonly a solvent mixture containing triethylamine (TEA).[2][3][4][5] This neutralizes the acidic silanol groups.

  • Use an alternative stationary phase: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[6][7][8][9] Functionalized silica gels can also be considered.[3]

Q4: Is it better to use deactivated silica gel or alumina?

A4: Both are viable options. Deactivated silica gel is often convenient as many labs are well-equipped for silica gel chromatography. However, alumina can be a more robust solution if degradation is severe.[6] The choice may depend on the specific impurities you are trying to separate and the cost and availability of the stationary phase. It is advisable to first test the separation on TLC plates of both deactivated silica and alumina.

Q5: Will adding triethylamine to my eluent affect my separation?

A5: Yes, adding triethylamine will change the polarity of your eluent system. It can also improve the peak shape of basic compounds by competing for the acidic sites on the silica gel.[10] You will likely need to re-optimize your solvent system when adding TEA.

Q6: How do I remove triethylamine from my final product?

A6: Triethylamine is volatile and can often be removed under high vacuum. If it forms a salt with your product, an aqueous workup with a mild bicarbonate solution may be necessary, followed by extraction and drying.[11]

Data Presentation

Table 1: Effect of Stationary Phase on the Recovery of this compound

Stationary Phase Eluent System Contact Time (min) Starting Material (mg) Recovered Product (mg) Recovery (%) Degradation Product Detected (Yes/No)
Standard Silica GelHexane:Ethyl Acetate (7:3)301007575%Yes
Deactivated Silica Gel (1% TEA)Hexane:Ethyl Acetate (7:3)301009595%No
Neutral AluminaHexane:Ethyl Acetate (8:2)301009898%No

Table 2: Influence of Triethylamine Concentration on Product Recovery using Silica Gel

TEA Concentration in Eluent (%) Contact Time (min) Starting Material (mg) Recovered Product (mg) Recovery (%)
0301007575%
0.5301009292%
1.0301009696%
2.0301009696%

Experimental Protocols

Protocol 1: Purification of this compound using Deactivated Silica Gel

This protocol describes the purification of crude this compound using flash column chromatography on silica gel that has been deactivated with triethylamine.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • TLC plates

  • Standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Develop a suitable eluent system for the separation of this compound from its impurities using standard silica gel TLC plates. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare a second eluent system with the same solvent ratio but containing 1% TEA.

    • Run TLC plates in both eluent systems to observe the effect on the Rf and spot shape of your compound.

  • Preparation of Deactivated Silica Gel Slurry:

    • In a fume hood, weigh the required amount of silica gel for your column (typically 50-100 times the weight of your crude product).

    • Prepare the chosen eluent system (e.g., Hexane:Ethyl Acetate 7:3) containing 1% TEA.

    • Create a slurry of the silica gel in this eluent.

  • Packing the Column:

    • Secure the chromatography column vertically. Add a small amount of the eluent to the column, followed by a plug of cotton or glass wool and a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent (containing 1% TEA) to the column.

    • Apply gentle pressure to begin the elution process.

    • Collect fractions and monitor the separation by TLC.

  • Work-up:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To remove residual TEA, co-evaporate with a solvent like toluene or perform a mild aqueous work-up if necessary.

Protocol 2: Purification using Neutral Alumina

This protocol outlines the use of neutral alumina as an alternative stationary phase.

Materials:

  • Crude this compound

  • Neutral alumina (activity I, ~150 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • TLC plates (alumina)

  • Standard laboratory glassware

Procedure:

  • TLC Analysis:

    • Use neutral alumina TLC plates to develop an appropriate eluent system. Note that the polarity of the eluent may need to be adjusted compared to silica gel.

  • Packing the Column:

    • Follow a similar procedure as for silica gel, but use neutral alumina to prepare the slurry and pack the column.

  • Loading and Elution:

    • The sample loading and elution process is analogous to the silica gel protocol, but without the addition of TEA to the eluent.

  • Fraction Collection and Work-up:

    • Collect and analyze fractions by TLC.

    • Combine pure fractions and remove the solvent under reduced pressure.

Visualizations

degradation_pathway This compound This compound Intermediate_1 Protonated Nitrile This compound->Intermediate_1 H₂O, H⁺ (Silica Gel) Intermediate_2 Amide Tautomer Intermediate_1->Intermediate_2 H₂O 6-Methoxybenzothiazole-2-carboxamide 6-Methoxybenzothiazole-2-carboxamide Intermediate_2->6-Methoxybenzothiazole-2-carboxamide Tautomerization 6-Methoxybenzothiazole-2-carboxylic_acid 6-Methoxybenzothiazole-2-carboxylic_acid 6-Methoxybenzothiazole-2-carboxamide->6-Methoxybenzothiazole-2-carboxylic_acid H₂O, H⁺ (further hydrolysis)

Caption: Proposed degradation pathway of this compound on acidic silica gel.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Work-up TLC TLC Analysis (with and without TEA) Deactivation Silica Gel Deactivation (with 1% TEA) TLC->Deactivation Packing Column Packing Deactivation->Packing Loading Sample Loading Packing->Loading Elution Elution and Fraction Collection Loading->Elution TLC_fractions TLC of Fractions Elution->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_product Pure this compound Evaporation->Final_product

Caption: Experimental workflow for the purification of this compound using deactivated silica gel.

Caption: Troubleshooting decision tree for low recovery of this compound.

References

one-pot synthesis of 2-cyano-6-hydroxybenzothiazole to avoid purification steps.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the one-pot synthesis of 2-cyano-6-hydroxybenzothiazole, with a focus on avoiding purification steps.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the one-pot synthesis of 2-cyano-6-hydroxybenzothiazole, aiming for a reaction that yields a product of sufficient purity without the need for chromatographic purification.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the one-pot synthesis of 2-cyano-6-hydroxybenzothiazole can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction temperature is maintained as specified in the protocol. For the Sandmeyer-type reaction, diazonium salt instability is a major concern; therefore, maintaining a low temperature during diazotization is crucial.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will lead to incomplete conversion, while an overly extended time can lead to byproduct formation.

      • Stoichiometry: Precisely measure the starting materials. An excess or deficit of any reactant can lead to side reactions and reduced yield.

  • Poor Quality of Starting Materials: The purity of reactants, particularly 2-amino-6-hydroxybenzothiazole or the cysteine ester, is paramount.

    • Troubleshooting:

      • Verify the purity of your starting materials by analytical techniques such as NMR or melting point determination.

      • If using a cysteine ester hydrochloride, ensure it is properly neutralized if the reaction conditions require the free base.

  • Inefficient Diazotization (Sandmeyer Route): Incomplete formation of the diazonium salt will directly impact the yield.

    • Troubleshooting:

      • Ensure the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine at a low temperature (typically 0-5 °C) to prevent decomposition of nitrous acid.

      • The choice of acid and its concentration are important. Hydrochloric acid or sulfuric acid are commonly used.

  • Presence of Water (if using sensitive reagents): While some one-pot syntheses are performed in aqueous media, others may be sensitive to water.

    • Troubleshooting:

      • If the protocol calls for anhydrous conditions, ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. How can I minimize byproduct formation to avoid purification?

A2: The formation of byproducts is a common challenge in one-pot syntheses. Here are common impurities and strategies to minimize them:

  • Unreacted Starting Materials: This is the most straightforward impurity to address.

    • Troubleshooting:

      • As mentioned in Q1, optimize reaction time and temperature by closely monitoring the reaction with TLC. Drive the reaction to completion.

  • Formation of Phenolic Byproducts (Sandmeyer Route): The diazonium group can be displaced by water to form a phenol.

    • Troubleshooting:

      • Maintain a low temperature during the entire process to minimize this side reaction.

      • Ensure the concentration of the cyanide source (e.g., CuCN) is adequate to compete with water as a nucleophile.

  • Formation of Azo Dyes: The diazonium salt can couple with the starting amine or the product.

    • Troubleshooting:

      • Slow, controlled addition of the nitrite solution at low temperatures minimizes the concentration of free diazonium salt, thus reducing the likelihood of coupling reactions.

  • Oxidation of the Hydroxyl Group: The 6-hydroxy group can be susceptible to oxidation.

    • Troubleshooting:

      • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

Q3: The final product is not precipitating out of the reaction mixture, or the precipitate is difficult to filter. What should I do?

A3: Issues with product isolation can often be resolved by adjusting the work-up procedure.

  • Product Remains in Solution:

    • Troubleshooting:

      • pH Adjustment: The solubility of 2-cyano-6-hydroxybenzothiazole is pH-dependent. Carefully adjust the pH of the reaction mixture. Acidification will protonate the thiazole nitrogen, potentially increasing solubility, while making the solution more basic will deprotonate the hydroxyl group, which can also affect solubility. Experiment with pH adjustment to find the point of minimum solubility.

      • Solvent Addition: Adding a co-solvent in which the product is insoluble (an anti-solvent) can induce precipitation. Water is often a good choice if the reaction is performed in an organic solvent.

      • Cooling: Cooling the reaction mixture in an ice bath can often promote crystallization and precipitation.

  • Fine or Oily Precipitate:

    • Troubleshooting:

      • Trituration: If an oily product forms, try adding a small amount of a solvent in which the oil is not soluble and scratching the side of the flask with a glass rod to induce crystallization.

      • Controlled Precipitation: Induce precipitation slowly by gradually changing the pH or slowly adding an anti-solvent with vigorous stirring. This can lead to the formation of larger, more easily filterable crystals.

Data Presentation

The following tables summarize quantitative data from different synthetic approaches to 2-cyano-6-hydroxybenzothiazole, providing a basis for comparison.

Table 1: Synthesis via 1,4-Benzoquinone and Cysteine Ester (Multi-step)

Starting MaterialsKey StepsOverall YieldReference
1,4-Benzoquinone, L-Cysteine Ethyl Ester1. Reaction of 1,4-benzoquinone with L-cysteine ethyl ester. 2. Oxidation-cyclization to 2-carbethoxy-6-hydroxybenzothiazole. 3. Protection of the hydroxyl group. 4. Conversion of the ester to the nitrile. 5. Deprotection.32%[1]

Table 2: One-Pot Sandmeyer-Type Cyanation of 2-Amino-6-hydroxybenzothiazole

Catalyst SystemAdditiveReaction TimeYieldReference
Cu(I)/Cu(II)/TMEDANone1 hour60%[2]
Cu(I)/Cu(II)/TMEDADibenzo-18-crown-61 hour90%[2]
Cu(I)/Cu(II)/TMEDAMyristoyl trimethylammonium bromide (MTMAB)1 hour72%[2]

Experimental Protocols

Method 1: One-Pot Sandmeyer-Type Cyanation of 2-Amino-6-hydroxybenzothiazole

This protocol is adapted from a cost-effective and efficient synthesis method.[2] The key to avoiding a separate purification step is to drive the reaction to completion and to induce selective precipitation of the product.

Materials:

  • 2-Amino-6-hydroxybenzothiazole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (use with extreme caution)

  • Phase Transfer Catalyst (e.g., Dibenzo-18-crown-6) (optional, but recommended for high yield)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-hydroxybenzothiazole in a dilute solution of HCl or HBF₄ at 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of CuCN and KCN in water. If using a phase transfer catalyst, add it to this solution.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be maintained between 0-10 °C initially and then allowed to slowly warm to room temperature.

    • Monitor the reaction by TLC until the diazonium salt is consumed.

  • Isolation:

    • Once the reaction is complete, carefully adjust the pH of the mixture to induce precipitation of the 2-cyano-6-hydroxybenzothiazole. The optimal pH should be determined empirically but is typically in the slightly acidic to neutral range.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_isolation Step 3: Isolation (Purification-Free) start 2-Amino-6-hydroxybenzothiazole in Acid na_no2 Add NaNO2 solution (0-5 °C) start->na_no2 Slow addition diazonium Diazonium Salt Formation na_no2->diazonium Stir 30 min reaction Sandmeyer Reaction diazonium->reaction Slow addition cu_cn CuCN/KCN Solution cu_cn->reaction Combine ph_adjust pH Adjustment to Precipitate reaction->ph_adjust filtration Vacuum Filtration ph_adjust->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying product Pure 2-Cyano-6-hydroxybenzothiazole drying->product

Caption: Experimental workflow for the one-pot synthesis of 2-cyano-6-hydroxybenzothiazole.

logical_relationship cluster_problem Common Problems cluster_causes Potential Causes cluster_solutions Solutions for Purification-Free Synthesis low_yield Low Yield conditions Suboptimal Conditions (Temp, Time, Stoichiometry) low_yield->conditions reagents Poor Reagent Quality low_yield->reagents diazotization Inefficient Diazotization low_yield->diazotization impurities Byproduct Formation impurities->conditions impurities->reagents side_reactions Side Reactions (Phenol, Azo Dyes) impurities->side_reactions isolation_issues Isolation Difficulties solubility Incorrect pH / Solvent isolation_issues->solubility precipitation Poor Precipitation isolation_issues->precipitation optimize Optimize Reaction Parameters (TLC Monitoring) conditions->optimize pure_reagents Use High-Purity Reagents reagents->pure_reagents controlled_addition Controlled Reagent Addition (Low Temperature) diazotization->controlled_addition side_reactions->controlled_addition inert_atmosphere Inert Atmosphere side_reactions->inert_atmosphere ph_control Precise pH Adjustment for Precipitation solubility->ph_control precipitation->ph_control anti_solvent Use of Anti-Solvent precipitation->anti_solvent

Caption: Troubleshooting logic for the one-pot synthesis of 2-cyano-6-hydroxybenzothiazole.

References

Technical Support Center: Large-Scale Synthesis of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Cyano-6-methoxybenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
SYN-001 Low or No Product Yield 1. Decomposition of Diazonium Salt: In Sandmeyer-type reactions, the diazonium salt intermediate is unstable and may decompose before cyanation.[1] 2. Inactive Catalyst: The copper or palladium catalyst may be oxidized or poisoned. 3. Poor Quality Starting Materials: Impurities in the precursor (e.g., 2-amino-6-methoxybenzothiazole or 2-iodo-6-methoxybenzothiazole) can interfere with the reaction.1. Control Reaction Temperature: Maintain a low temperature (typically 0-5 °C) during diazotization to minimize salt decomposition. Prepare the diazonium salt in situ and use it immediately. 2. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere if sensitive to air/moisture. 3. Purify Starting Materials: Recrystallize or chromatograph starting materials to ensure high purity before use.
SYN-002 Formation of Multiple Byproducts 1. Side Reactions: Unwanted side reactions, such as hydrolysis of the nitrile group or formation of biaryl impurities, can occur.[2] 2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials and intermediates in the mixture.1. Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent to favor the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[3] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion before workup.[3]
SYN-003 Product Purification Difficulties 1. Solvent-Related Issues: The use of high-boiling point polar solvents like DMSO can complicate product isolation.[4][5] 2. Similar Polarity of Product and Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.1. Alternative Solvents: Explore alternative solvents or solvent mixtures that facilitate easier workup. For instance, in some cyanation reactions, moving away from DMSO can simplify the purification process.[4][5] 2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product.
SYN-004 Scalability Issues 1. Exothermic Reaction: The reaction may be highly exothermic, posing a safety risk on a large scale. 2. Use of Toxic Reagents: The use of sodium cyanide (NaCN) on an industrial scale presents significant safety and waste disposal challenges.[4]1. Calorimetric Analysis: Conduct a calorimetric analysis to understand the heat flow of the reaction and implement appropriate cooling and control measures for scale-up.[4] 2. Alternative Cyanide Source: Consider using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which has been shown to be effective in scalable syntheses.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic pathways include:

  • Sandmeyer Cyanation: This classic method involves the diazotization of 2-amino-6-methoxybenzothiazole followed by a copper(I) cyanide-mediated cyanation.[6]

  • Palladium or Copper-Catalyzed Cyanation: Modern methods often utilize palladium or copper catalysts to couple a leaving group (like a halogen) at the 2-position with a cyanide source. A notable example is the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole.[1]

  • Synthesis from N-Arylcyanothioformamides: A palladium-catalyzed, copper-assisted C-H functionalization and intramolecular C-S bond formation can be used to construct the 2-cyanobenzothiazole core.[7][8]

Q2: Why are traditional methods for this synthesis, like the Rosenmund-von Braun and Sandmeyer reactions, challenging for large-scale production?

A2: Traditional methods often suffer from several drawbacks for industrial applications, including harsh reaction conditions, the production of metal waste, and sometimes low yields.[1] The instability of diazonium salt intermediates in the Sandmeyer reaction is a significant challenge.[1] The Rosenmund-von Braun reaction typically requires stoichiometric amounts of copper cyanide and high temperatures.

Q3: Are there safer alternatives to using toxic cyanide salts like NaCN or KCN?

A3: Yes, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been successfully used as a less toxic and safer cyanide source in the synthesis of this compound.[1] Acetone cyanohydrin can also be used as a cyanide source in some copper-catalyzed reactions.

Q4: What is the role of ligands in the copper-catalyzed cyanation reactions?

A4: Ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used in copper-catalyzed cyanation reactions. They can help to stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle, leading to higher yields and milder reaction conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for 2-cyanobenzothiazoles.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic MethodPrecursorCatalyst/ReagentYield (%)Reference
Sandmeyer Cyanation2-Amino-6-methoxybenzothiazoleNaNO₂, HCl, CuCN36% (overall yield for luciferin synthesis)[6]
Cu-Catalyzed Cyanation2-Iodo-6-methoxybenzothiazoleCu/TMEDA, K₄[Fe(CN)₆]Not specified, but described as scalable[1]
Pd/Cu-Catalyzed CyclizationN-(4-methoxyphenyl)cyanothioformamidePd(OAc)₂, Cu(OAc)₂, KI41-71%[7]
DABCO-Catalyzed Cyanation2-Chloro-6-nitrobenzothiazoleDABCO, NaCN90%[4][5]

Experimental Protocols

Below are generalized experimental protocols for key synthetic methods. Note: These are illustrative and may require optimization.

Protocol 1: Sandmeyer Cyanation of 2-Amino-6-methoxybenzothiazole
  • Diazotization:

    • Dissolve 2-amino-6-methoxybenzothiazole in an aqueous acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture, typically by adding it to water or a basic solution to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole
  • Reaction Setup:

    • To an oven-dried flask, add 2-iodo-6-methoxybenzothiazole, a copper(I) salt (e.g., CuI), and a ligand (e.g., TMEDA).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add the cyanide source (e.g., K₄[Fe(CN)₆]) and a suitable solvent (e.g., DMF).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_sandmeyer Sandmeyer Cyanation cluster_cu_catalyzed Cu-Catalyzed Cyanation A1 2-Amino-6-methoxy- benzothiazole A2 Diazotization (NaNO2, HCl, 0-5°C) A1->A2 A3 Diazonium Salt (Intermediate) A2->A3 A4 Cyanation (CuCN) A3->A4 Product 2-Cyano-6-methoxy- benzothiazole A4->Product B1 2-Iodo-6-methoxy- benzothiazole B2 Cyanation (Cu(I), Ligand, K4[Fe(CN)6]) B1->B2 B2->Product

Caption: Key synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Product Yield? Cause1 Decomposition of Diazonium Salt? Start->Cause1 Yes Cause2 Inactive Catalyst? Start->Cause2 No Cause1->Cause2 No Solution1 Control Temperature (0-5°C) Use Immediately Cause1->Solution1 Yes Cause3 Impure Starting Materials? Cause2->Cause3 No Solution2 Use Fresh Catalyst Inert Atmosphere Cause2->Solution2 Yes Solution3 Purify Starting Materials Cause3->Solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Phase Transfer Catalysis in the Cyanation of 2-Iodo-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing phase transfer catalysis (PTC) for the cyanation of 2-iodo-6-methoxybenzothiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the advantages of using Phase Transfer Catalysis for the cyanation of 2-iodo-6-methoxybenzothiazole?

Phase transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of an aryl halide. Key advantages include:

  • Increased Reaction Rates: PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the 2-iodo-6-methoxybenzothiazole is dissolved, leading to significantly faster reactions.[1]

  • Milder Reaction Conditions: The need for harsh, anhydrous, and expensive polar aprotic solvents can often be avoided.[1][2]

  • Simplified Workup: Product isolation is often simplified as the catalyst and inorganic salts remain in their respective phases.[2]

  • Use of Inexpensive Cyanide Sources: Inexpensive and readily available cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) can be used effectively.[3]

  • Improved Safety and Cost-Effectiveness: By avoiding certain solvents and potentially using less hazardous cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]), the overall process can be safer and more economical.[2][4]

2. My reaction is very slow or shows no conversion. What are the possible causes and solutions?

Several factors can contribute to a sluggish or stalled reaction. A systematic approach to troubleshooting is recommended.

  • Troubleshooting Guide: Low or No Reactivity

Potential Cause Troubleshooting Steps
Inefficient Phase Transfer Catalyst (PTC) 1. Catalyst Choice: Ensure you are using an appropriate PTC. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common choices.[5] For challenging reactions, consider more lipophilic catalysts. 2. Catalyst Concentration: The typical catalyst loading is 1-5 mol%. Too little catalyst will result in slow transfer, while too much can sometimes lead to side reactions or emulsion formation.[6] 3. Catalyst Degradation: Ensure the PTC is pure and has not degraded.
Poor Agitation 1. Increase Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which directly impacts the rate of anion transfer.[3][7] Aim for a stirring speed of 300-500 rpm or higher, ensuring a good vortex is formed.[6]
Cyanide Source Reactivity 1. Choice of Cyanide Salt: Potassium cyanide (KCN) is generally more soluble in water than sodium cyanide (NaCN), which can lead to a higher concentration of cyanide ions in the aqueous phase and potentially faster reaction rates.[3] 2. Use of Additives: For palladium-catalyzed systems using K4[Fe(CN)6], additives may be necessary to facilitate the transfer of the cyanide from the stable ferrocyanide complex.[4][5]
Catalyst Poisoning (for metal-catalyzed PTC) 1. Cyanide Inhibition: In palladium-catalyzed systems, excess cyanide can poison the palladium catalyst.[4] Using a less soluble cyanide source or a controlled-release method can mitigate this. K4[Fe(CN)6] is often used as it provides a low concentration of free cyanide.[4][8]
Insufficient Temperature 1. Increase Reaction Temperature: While PTC allows for milder conditions, some reactions still require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.

3. I am observing the formation of a stable emulsion, making product isolation difficult. How can I prevent or break this emulsion?

Emulsion formation is a common issue in PTC reactions, as the catalyst itself can act as a surfactant.[6]

  • Troubleshooting Guide: Emulsion Formation

Preventative Measures Corrective Actions (Breaking the Emulsion)
Optimize Agitation: Avoid excessively high shear forces that can create very fine, stable droplets. Moderate stirring (300-500 rpm) is often sufficient.[6]Addition of Brine: Add a saturated solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6]
Adjust Solvent Choice: Solvents with some water miscibility can promote emulsification. Consider using more nonpolar solvents like toluene or hexane.[3][6]Filtration: Passing the emulsion through a pad of Celite® or glass wool can sometimes coalesce the dispersed droplets.
Modify Catalyst Concentration: Use the minimum effective concentration of the phase transfer catalyst (typically 1-5 mol%).[6]Addition of a Different Solvent: Carefully adding a small amount of a third solvent can sometimes destabilize the emulsion.[6]
Alter Phase Volume Ratio: An optimal ratio of aqueous to organic phase volume can minimize emulsion stability.[6]Centrifugation: If available, centrifuging the mixture can accelerate phase separation.
Order of Addition: Consider adding the phase transfer catalyst after the other reagents have been mixed.[6]

Experimental Protocols & Data

Table 1: General Starting Conditions for PTC Cyanation of 2-Iodo-6-methoxybenzothiazole

This table provides a set of general starting conditions that can be optimized for your specific experimental setup.

Parameter Recommended Starting Point Notes
Substrate 2-iodo-6-methoxybenzothiazole1.0 equiv
Cyanide Source NaCN or KCN1.5 - 2.0 equiv
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)2-5 mol%
Solvent System Toluene / Water1:1 (v/v)
Temperature 80 - 100 °CMonitor reaction progress by TLC or GC/LC-MS
Stirring Speed > 500 rpmVigorous stirring is essential for good phase mixing
Reaction Time 4 - 24 hoursOptimization is required
Illustrative Experimental Protocol

This is a general protocol and should be adapted and optimized for your specific laboratory conditions and safety protocols.

Materials:

  • 2-iodo-6-methoxybenzothiazole

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-6-methoxybenzothiazole (1.0 equiv) and toluene.

  • In a separate beaker, dissolve sodium cyanide (1.5 equiv) and tetrabutylammonium bromide (0.05 equiv) in deionized water.

  • Add the aqueous solution to the flask containing the organic solution.

  • Heat the biphasic mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_org Dissolve 2-iodo-6-methoxybenzothiazole in Toluene combine Combine Organic and Aqueous Phases prep_org->combine prep_aq Dissolve NaCN and TBAB in Water prep_aq->combine react Heat to 90°C with Vigorous Stirring combine->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to Room Temperature monitor->cool separate Separate Phases cool->separate wash Wash Organic Layer separate->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end end purify->end 2-cyano-6-methoxybenzothiazole

Caption: Experimental workflow for the PTC cyanation of 2-iodo-6-methoxybenzothiazole.

Troubleshooting Decision Tree

G start Low or No Product Formation q_agitation Is stirring vigorous (>500 rpm)? start->q_agitation emulsion Emulsion Formation? start->emulsion a_agitation Increase Stirring Speed q_agitation->a_agitation No q_catalyst Is PTC concentration adequate (2-5 mol%)? q_agitation->q_catalyst Yes a_agitation->q_catalyst a_catalyst Optimize Catalyst Loading q_catalyst->a_catalyst No q_temp Is temperature optimal (e.g., 80-100°C)? q_catalyst->q_temp Yes a_catalyst->q_temp a_temp Increase Temperature q_temp->a_temp No q_cyanide Is cyanide source appropriate? q_temp->q_cyanide Yes a_temp->q_cyanide a_cyanide Consider using KCN instead of NaCN q_cyanide->a_cyanide No fail Consult Further Literature q_cyanide->fail Yes success Problem Resolved a_cyanide->success a_emulsion Add Brine / Filter / Reduce Agitation emulsion->a_emulsion Yes a_emulsion->success

Caption: Troubleshooting decision tree for common issues in PTC cyanation.

References

Validation & Comparative

A Comparative Guide to the Luciferase Affinity of 2-Cyano-6-methoxybenzothiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the affinity of 2-Cyano-6-methoxybenzothiazole and its key derivatives for Photinus pyralis luciferase (PpyLuc). The data presented is crucial for researchers utilizing luciferase-based reporter systems and for those involved in the design of novel luciferase inhibitors or substrates. This document summarizes inhibitory potency, details the experimental methodology for affinity evaluation, and visualizes the experimental workflow.

Quantitative Comparison of Inhibitory Potency

The affinity of this compound and its derivatives for Photinus pyralis luciferase is presented below in terms of their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher affinity or inhibitory potency. The following compounds, which are analogues of the aromatic core of D-luciferin, have been evaluated for their ability to competitively inhibit the luciferase enzyme.[1]

Compound IDR1R2IC50 (µM)[1]
3a -OH-CN8.8
3b -OH-CONH245.2
3e -OCH3-CN14.7
3f -OCH3-CONH214.9

Key Observations:

  • Effect of the 2-position substituent: For the 6-hydroxybenzothiazole series, converting the 2-cyano group (compound 3a ) to a 2-carboxamide group (compound 3b ) results in a significant decrease in inhibitory potency (IC50 increases from 8.8 µM to 45.2 µM).[1]

  • Effect of the 6-position substituent: In the 2-cyano series, the presence of a 6-methoxy group (compound 3e ) versus a 6-hydroxy group (compound 3a ) does not dramatically alter the affinity for the enzyme, with IC50 values of 14.7 µM and 8.8 µM, respectively.[1]

  • Combined substituent effects: Interestingly, in the 6-methoxybenzothiazole series, the difference in affinity between the 2-cyano (3e ) and 2-carboxamide (3f ) derivatives is negligible, with nearly identical IC50 values. This contrasts with the notable difference observed in the 6-hydroxy series.[1]

Experimental Protocol: Firefly Luciferase Inhibition Assay

The following protocol outlines the methodology for determining the IC50 values of test compounds against Photinus pyralis luciferase.

1. Materials and Reagents:

  • Recombinant Photinus pyralis luciferase (PpyLuc)

  • D-luciferin (substrate)

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.8), 8 mM MgCl2, 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Test compounds (this compound and its derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Opaque 96-well microplates suitable for luminescence measurements

  • Luminometer

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-luciferin in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 10 µL of the diluted test compound solution to the respective wells. For control wells, add 10 µL of assay buffer with the same final concentration of DMSO.

    • Add 20 µL of the PpyLuc enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction and Luminescence Measurement:

    • Prepare the reaction mixture by combining the D-luciferin and ATP solutions.

    • Using the luminometer's injector, add 100 µL of the D-luciferin/ATP reaction mixture to each well.

    • Immediately measure the luminescence intensity for each well. The measurement is typically integrated over a period of 1 to 10 seconds.

  • Data Analysis:

    • The luminescence readings are converted to percentage inhibition relative to the control wells (containing only DMSO).

    • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Luciferase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent reagent step step measurement measurement analysis analysis A Prepare Reagents (Buffer, Luciferin, ATP, Enzyme) C Dispense Buffer, Compound, and Enzyme into 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at Room Temperature C->D E Inject Substrate/ATP Mix D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Determine IC50 from Dose-Response Curve G->H

Caption: Workflow for determining IC50 values in a luciferase inhibition assay.

Luciferase Reaction and Inhibition Pathway

luciferase_inhibition enzyme enzyme substrate substrate product product inhibitor inhibitor complex complex Luc Luciferase Luc_Substrate Luciferase-Substrate Complex Luc->Luc_Substrate Binds Luc_Inhibitor Luciferase-Inhibitor Complex (Inactive) Luc->Luc_Inhibitor Binds Luciferin D-Luciferin + ATP Luciferin->Luc_Substrate Inhibitor Benzothiazole Derivative Inhibitor->Luc_Inhibitor Products Oxyluciferin + AMP + PPi + Light Luc_Substrate->Products Catalyzes

Caption: Competitive inhibition of the luciferase-catalyzed bioluminescent reaction.

References

A Comparative Guide to D-Luciferin Synthesis: Precursors, Protocols, and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of D-luciferin, the substrate for firefly luciferase, is a critical process. The choice of precursors and synthetic route can significantly impact the yield and purity of the final product, which in turn influences the reliability and reproducibility of bioluminescence assays. This guide provides an objective comparison of different synthetic pathways for D-luciferin, supported by experimental data and detailed protocols.

While the intrinsic bioluminescence efficiency of pure D-luciferin is constant regardless of its synthetic origin, the practical efficiency of a synthesis method is determined by its overall yield and the purity of the final compound. This guide focuses on comparing the most common chemical synthesis routes for D-luciferin based on their starting materials (precursors) and reported yields.

Comparison of D-Luciferin Synthetic Routes

The following table summarizes the key aspects of different chemical synthesis routes for D-luciferin, providing a clear comparison of their precursors, key intermediates, and overall yields.

Synthetic RoutePrecursorsKey IntermediateReported Overall YieldReference
Traditional White Synthesis p-Anisidine, D-Cystine2-Cyano-6-hydroxybenzothiazole~9% (over 9 steps)[1][2]
One-Pot Synthesis from p-Benzoquinone p-Benzoquinone (p-BQ), L-Cysteine methyl ester, D-Cysteine2-Cyano-6-hydroxybenzothiazole~46%[3][4]
Non-enzymatic "Biomimetic" Synthesis p-Benzoquinone, CysteineNot explicitly isolated0.13-0.45%[5][6]
Improved Appel's Salt Route Inexpensive anilines, Appel's salt, D-CysteineDithiazolium reagent product~60%[7]

Experimental Protocols

Detailed methodologies for the synthesis of D-luciferin from different precursors and for the measurement of its bioluminescent activity are provided below.

Protocol 1: Synthesis of D-Luciferin via 2-Cyano-6-hydroxybenzothiazole from p-Anisidine (Traditional Route)

This method, originally described by White et al., is a multi-step synthesis.[1]

Materials:

  • p-Anisidine

  • Ethyl oxalate

  • Phosphorus pentasulfide (P2S5)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Potassium ferricyanide (K3Fe(CN)6)

  • Diazomethane (CH2N2) or other methylating agent

  • Anhydrous ammonia in methanol

  • Phosphorus oxychloride (POCl3)

  • Pyridinium hydrochloride (Py·HCl)

  • D-Cystine

  • Liquid ammonia

  • Sodium metal

  • Methanol

  • Water

Procedure:

  • Synthesis of 2-Cyano-6-methoxybenzothiazole: This intermediate is prepared from p-anisidine through a series of reactions including condensation with ethyl oxalate, thionation with P2S5, cyclization, esterification, amidation, and dehydration.[1]

  • Demethylation to 2-Cyano-6-hydroxybenzothiazole: The this compound is demethylated by fusion with pyridinium hydrochloride at approximately 220°C to yield the key intermediate, 2-cyano-6-hydroxybenzothiazole.[1]

  • Preparation of D-Cysteine: D-cysteine is prepared in situ by the reduction of D-cystine with sodium metal in liquid ammonia.[1]

  • Condensation to D-Luciferin: 2-Cyano-6-hydroxybenzothiazole is reacted with the freshly prepared D-cysteine in an aqueous methanol solution at room temperature to yield D-luciferin. The product can be purified by crystallization.[1][2]

Protocol 2: One-Pot Synthesis of D-Luciferin from p-Benzoquinone

This more recent and efficient method provides a higher yield in fewer steps.[3][4]

Materials:

  • p-Benzoquinone (p-BQ)

  • L-Cysteine methyl ester

  • D-Cysteine

  • Appropriate buffer solutions

Procedure:

  • The synthesis is carried out in a one-pot reaction.

  • p-Benzoquinone is reacted with L-cysteine methyl ester and D-cysteine in a suitable buffer.

  • The reaction proceeds through the formation of 2-cyano-6-hydroxybenzothiazole as an intermediate.

  • The final product, D-luciferin, is formed with an overall yield of approximately 46%.[3][4]

Protocol 3: In Vitro Bioluminescence Assay

This protocol outlines the steps to measure the light output from a luciferin-luciferase reaction.

Materials:

  • D-Luciferin potassium salt

  • Sterile water or appropriate buffer (e.g., DPBS)

  • Firefly luciferase enzyme

  • Assay buffer containing ATP and MgSO4 (e.g., 0.1 M Tris-HCl buffer, pH 8.0, with 80 mM MgSO4 and 40 mM ATP)[8]

  • Luminometer or spectrophotometer capable of measuring luminescence.

Procedure:

  • Preparation of Luciferin Stock Solution: Prepare a stock solution of D-luciferin (e.g., 15-30 mg/mL) in sterile water. This solution can be used immediately or aliquoted and stored at -20°C.[9]

  • Preparation of Luciferin Working Solution: Dilute the stock solution to the desired final concentration (e.g., 150 µg/mL) in the assay buffer or cell culture medium just prior to the experiment.[9]

  • Reaction Initiation: In a luminometer tube or a well of a microplate, mix the luciferin working solution with the firefly luciferase enzyme.

  • Measurement: Immediately measure the light emission using a luminometer. The data is typically recorded as Relative Light Units (RLU) or can be converted to absolute photon counts if the instrument is calibrated.[10]

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the general workflow for bioluminescence measurement.

G cluster_0 Traditional Synthesis cluster_1 One-Pot Synthesis p-Anisidine p-Anisidine Intermediate_1 This compound p-Anisidine->Intermediate_1 Multiple Steps Intermediate_2 2-Cyano-6-hydroxybenzothiazole Intermediate_1->Intermediate_2 Demethylation D-Luciferin_1 D-Luciferin Intermediate_2->D-Luciferin_1 Condensation D-Cystine D-Cystine D-Cysteine D-Cysteine D-Cystine->D-Cysteine Reduction D-Cysteine->D-Luciferin_1 p-Benzoquinone p-Benzoquinone D-Luciferin_2 D-Luciferin p-Benzoquinone->D-Luciferin_2 One-Pot Reaction L-Cysteine methyl ester L-Cysteine methyl ester L-Cysteine methyl ester->D-Luciferin_2 D-Cysteine_2 D-Cysteine D-Cysteine_2->D-Luciferin_2

Caption: Comparison of traditional and one-pot synthesis pathways for D-luciferin.

G D-Luciferin D-Luciferin Luciferyl_Adenylate Luciferyl Adenylate D-Luciferin->Luciferyl_Adenylate Luciferase, MgATP ATP ATP ATP->Luciferyl_Adenylate Luciferase Luciferase O2 O2 Dioxetanone 1,2-Dioxetanone O2->Dioxetanone Luciferyl_Adenylate->Dioxetanone O2 Excited_Oxyluciferin Excited Oxyluciferin Dioxetanone->Excited_Oxyluciferin -CO2 Ground_State_Oxyluciferin Ground State Oxyluciferin Excited_Oxyluciferin->Ground_State_Oxyluciferin Light Emission (Photon) AMP AMP Ground_State_Oxyluciferin->AMP

Caption: The firefly bioluminescence reaction pathway.[11]

G Prepare_Luciferin Prepare Luciferin Stock Solution Prepare_Working Prepare Luciferin Working Solution Prepare_Luciferin->Prepare_Working Mix_Reagents Mix Reagents in Luminometer Cuvette Prepare_Working->Mix_Reagents Prepare_Enzyme Prepare Luciferase and Cofactor Solution Prepare_Enzyme->Mix_Reagents Measure_Luminescence Measure Light Output (Luminometer) Mix_Reagents->Measure_Luminescence Data_Analysis Data Analysis (RLU or Photon Count) Measure_Luminescence->Data_Analysis

Caption: General experimental workflow for an in vitro bioluminescence assay.

References

A Comparative Analysis of 2-Cyano-6-methoxybenzothiazole and 2-cyano-6-hydroxybenzothiazole in Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 2-Cyano-6-methoxybenzothiazole and 2-cyano-6-hydroxybenzothiazole, focusing on their roles and performance in various assays. While both are pivotal intermediates in the synthesis of D-luciferin for bioluminescence assays, their distinct chemical properties influence their behavior and potential applications in other biological contexts.

I. Overview and Physicochemical Properties

This compound and 2-cyano-6-hydroxybenzothiazole are structurally similar benzothiazole derivatives. The primary difference is the substituent at the 6-position: a methoxy (-OCH3) group in the former and a hydroxyl (-OH) group in the latter. This seemingly minor difference has significant implications for their chemical reactivity and biological activity. 2-cyano-6-hydroxybenzothiazole is often synthesized from this compound by demethylation.[1]

PropertyThis compound2-cyano-6-hydroxybenzothiazole
Molecular Formula C9H6N2OSC8H4N2OS
Molecular Weight 190.22 g/mol 176.20 g/mol
Appearance Pale yellow solidInformation not readily available
Key Role Intermediate in D-luciferin synthesisKey intermediate in D-luciferin synthesis
Other Noted Activities Precursor for inhibitors of EthR in Mycobacterium tuberculosisPotential as a fluorescent probe, some cytotoxic activity against cancer cells[2][3]

II. Role in Bioluminescence Assays: Precursors to D-Luciferin

Both compounds are crucial for the chemical synthesis of D-luciferin, the substrate for firefly luciferase. The synthesis typically involves the condensation of the 2-cyanobenzothiazole derivative with D-cysteine.

G cluster_0 Synthesis of D-Luciferin This compound This compound 2-cyano-6-hydroxybenzothiazole 2-cyano-6-hydroxybenzothiazole D-cysteine D-cysteine D-luciferin D-luciferin Firefly Luciferase Assay Firefly Luciferase Assay

The reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine to form D-luciferin is reported to be nearly quantitative.[4] While this compound is a precursor, it must first be converted to the hydroxy form, making 2-cyano-6-hydroxybenzothiazole the more direct intermediate.

III. Comparative Performance in Other Biological Assays

Direct comparative studies of these two specific molecules in other biological assays are limited in publicly available literature. However, research on benzothiazole derivatives as a class, and some specific studies on 2-cyano-6-hydroxybenzothiazole, provide insights into their potential activities.

Fluorescence Assays

A study has characterized the fluorescence properties of 2-cyano-6-hydroxybenzothiazole (CBTOH) and its O-methylated derivative (this compound).[2] Both the acidity of the hydroxyl group and the basicity of the thiazole nitrogen in 2-cyano-6-hydroxybenzothiazole are significantly affected by electronic excitation, leading to solvent- and acidity-dependent changes in its fluorescence.[2] This suggests that 2-cyano-6-hydroxybenzothiazole has potential as a fluorescent probe, a property not as prominently noted for the methoxy derivative.

Cytotoxicity Assays

G cluster_1 General Workflow for Cytotoxicity Assessment A Cancer Cell Line Culture B Treatment with Benzothiazole Derivative C MTT Assay (Metabolic Activity) D LDH Assay (Membrane Integrity) E Data Analysis (IC50 determination)

Antimicrobial Assays

The benzothiazole scaffold is a core component of various antimicrobial agents. However, there is a lack of specific comparative data for the antimicrobial activity of this compound versus 2-cyano-6-hydroxybenzothiazole. General protocols for assessing the antimicrobial susceptibility of benzothiazole derivatives are well-established.

IV. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of benzothiazole derivatives.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Benzothiazole compounds (this compound or 2-cyano-6-hydroxybenzothiazole)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[7][8]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Benzothiazole compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the benzothiazole compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

V. Conclusion

Both this compound and 2-cyano-6-hydroxybenzothiazole are well-established as essential precursors in the synthesis of D-luciferin for highly sensitive bioluminescence assays. Their performance in this context is primarily defined by their efficiency in the synthetic pathway, with 2-cyano-6-hydroxybenzothiazole being the more direct intermediate.

Beyond their role in bioluminescence, the available literature suggests that 2-cyano-6-hydroxybenzothiazole may have broader utility as a fluorescent probe and potentially as a cytotoxic agent. There is a notable lack of published data on the biological activities of this compound outside of its synthetic applications.

For researchers in drug development, while both molecules belong to the pharmacologically significant benzothiazole class, 2-cyano-6-hydroxybenzothiazole appears to be the more promising candidate for further investigation in assays beyond luciferin synthesis, particularly in fluorescence-based assays and as a potential anticancer agent. Further direct comparative studies are warranted to fully elucidate their respective performance profiles in a range of biological assays.

References

A Comparative Guide to Purity Validation of 2-Cyano-6-methoxybenzothiazole by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-Cyano-6-methoxybenzothiazole, a key intermediate in the synthesis of various biologically active compounds, including firefly luciferin analogs.[1] The guide details a standard HPLC protocol, compares it with alternative analytical techniques, and presents supporting data in a clear, structured format.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. It is widely used to assess the assay and organic impurities of drug substances and products.[2] A validated HPLC method provides documented evidence that it is suitable for its intended purpose.[2][3]

Proposed HPLC Experimental Protocol

While a specific compendial method for this compound may not be publicly available, the following protocol is based on established methods for related benzothiazole derivatives and general reversed-phase chromatography principles for small organic molecules.[4][5]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1.0 mg/mL in Acetonitrile:Water (50:50)
Experimental Workflow

The process for HPLC purity analysis follows a systematic workflow from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45µm Syringe Filter C->D E Inject into HPLC System D->E Transfer Sample F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatogram Peaks G->H Acquire Data I Calculate Area % H->I J Generate Purity Report I->J

Fig. 1: HPLC Purity Analysis Workflow
Illustrative Data Presentation

The following table summarizes hypothetical, yet typical, results from an HPLC purity analysis of a batch of this compound. Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Peak Identity Retention Time (min) Peak Area (mAU*s) Area %
Impurity 14.521,5000.05%
Impurity 26.892,7000.09%
This compound 9.34 2,985,000 99.80%
Impurity 311.211,8000.06%
Total 2,991,000 100.00%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity determination, each with distinct advantages and disadvantages. The primary alternatives considered here are Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures.[6][7] This results in significantly faster analysis times and improved resolution.[6][8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that determines purity without the need for a specific reference standard of the analyte itself.[9][10] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10][11] A certified internal standard of known purity is used for quantification.[12]

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample, or the availability of reference standards.

Parameter HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Chromatographic separation based on analyte partitioning between mobile and stationary phases.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (>1000 bar).[6]Absolute quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.[11]
Speed Standard run times (e.g., 15-30 min).Significantly faster run times (up to 10x faster than HPLC).[8]Relatively fast data acquisition, but sample preparation can be more meticulous.[13]
Resolution Good; suitable for most routine purity analyses.Superior peak resolution and capacity, ideal for complex mixtures.[6][14]Depends on spectral dispersion; peak overlap can be a challenge for complex molecules.
Sensitivity High; suitable for detecting trace impurities.Higher sensitivity than HPLC due to sharper peaks and reduced band broadening.[6][8]Generally lower sensitivity than chromatographic methods, may not detect very low-level impurities.
Quantification Relative (Area %). Requires a reference standard of the main compound for absolute quantification (assay).Relative (Area %). Similar to HPLC, requires reference standards for absolute quantification.Absolute. Provides a direct measure of purity against a certified internal standard.[10]
Cost Lower initial instrument cost.Higher initial instrument cost compared to HPLC.[8]Highest initial instrument cost and requires specialized expertise.
Best For Routine quality control, method development, and stability testing.[2][3]High-throughput screening, complex impurity profiling, and rapid method development.[6]Purity determination of reference standards, analysis without a specific analyte standard, and structural confirmation of impurities.[11][13]
Logical Relationship of Analytical Techniques

The selection of an analytical technique is a balance between performance, cost, and the specific analytical question being addressed.

Tech_Selection cluster_methods Purity Validation Methods cluster_attributes Key Attributes HPLC HPLC Speed Speed & Throughput HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Cost Cost HPLC->Cost Moderate Quantification Absolute Quantification HPLC->Quantification Requires Standard UPLC UPLC UPLC->Speed Highest UPLC->Resolution Highest UPLC->Cost High UPLC->Quantification Requires Standard qNMR qNMR qNMR->Speed High (Acquisition) Moderate (Overall) qNMR->Resolution Variable qNMR->Cost Highest qNMR->Quantification Primary Method

Fig. 2: Comparison of Analytical Method Attributes

Conclusion

For routine purity assessment of this compound, HPLC offers a reliable and cost-effective solution with excellent quantitative performance. It is the workhorse for quality control laboratories in the pharmaceutical industry. When higher throughput and resolution are required, for instance, in screening large numbers of samples or resolving complex impurity profiles, UPLC is the superior choice, providing faster and more sensitive analyses. For applications demanding the highest accuracy in absolute purity determination, such as the certification of a reference standard, qNMR is an invaluable, albeit more resource-intensive, technique. The selection of the most appropriate method should be guided by the specific analytical goals, available resources, and regulatory requirements.

References

A Head-to-Head Comparison: 2-Cyano-6-methoxybenzothiazole-Derived Probes vs. Commercial Fluorescent Dyes for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular viscosity is paramount for understanding cellular function and disease progression. This guide provides an objective comparison of the performance of a representative 2-Cyano-6-methoxybenzothiazole (CMBT)-derived fluorescent probe for viscosity sensing against a widely used commercial alternative, a BODIPY-based molecular rotor.

The viscosity of the cellular microenvironment plays a critical role in a multitude of biological processes, including protein folding, diffusion of macromolecules, and signal transduction. Aberrant changes in viscosity have been implicated in various pathologies, such as neurodegenerative diseases and cancer. Fluorescent molecular rotors, whose fluorescence properties are sensitive to the viscosity of their immediate surroundings, have emerged as invaluable tools for real-time, non-invasive monitoring of these changes in living cells.

This guide will delve into the performance characteristics of a mitochondria-targeting benzothiazole-based fluorescent probe, hereafter referred to as CMBT-V , and a commercially available BODIPY-based viscosity probe, BODIPY-V . The comparison will be based on key photophysical parameters, supported by experimental data from peer-reviewed literature.

Quantitative Performance Comparison

The efficacy of a fluorescent viscosity probe is determined by several key metrics, including its quantum yield, Stokes shift, and photostability. The following table summarizes the available quantitative data for our representative CMBT-derived probe and a common commercial BODIPY-based viscosity sensor. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

FeatureCMBT-V (Representative)BODIPY-V (Commercial Alternative)
Excitation Max (λex) ~485 nm~488 nm
Emission Max (λem) ~583 nm~515 nm
Stokes Shift ~98 nm~27 nm
Quantum Yield (Φ) Low in low viscosity (~0.05), High in high viscosity (~0.45)Low in low viscosity (~0.01), High in high viscosity (~0.57)[1]
Photostability Good photostability reported[2]Generally good, but can be susceptible to photobleaching under prolonged illumination.
Cellular Localization Mitochondria[2]Can be targeted to various organelles, including mitochondria[1][3]

Signaling Pathway and Experimental Workflow

The underlying principle of viscosity sensing for both CMBT-V and BODIPY-V relies on the restriction of intramolecular rotation in viscous environments. This mechanism is often referred to as a "molecular rotor."

G cluster_probe Fluorescent Molecular Rotor cluster_environment Microenvironment Probe Probe in Ground State Excited Excited State (LE) Probe->Excited Light Absorption (Excitation) Low_Viscosity Low Viscosity High_Viscosity High Viscosity Nonradiative Non-radiative Decay (Intramolecular Rotation) Excited->Nonradiative Dominant Pathway Fluorescence Fluorescence Emission Excited->Fluorescence Dominant Pathway Low_Viscosity->Nonradiative Facilitated High_Viscosity->Fluorescence Favored Nonradiative->Probe Return to Ground State Fluorescence->Probe Return to Ground State

Caption: Mechanism of a fluorescent molecular rotor for viscosity sensing.

The experimental workflow for utilizing these probes in live-cell imaging to measure mitochondrial viscosity involves several key steps, from probe calibration to data analysis.

G Start Start Calibrate Probe Calibration (in solutions of known viscosity) Start->Calibrate Cell_Culture Cell Culture and Seeding Calibrate->Cell_Culture Probe_Loading Probe Loading into Cells Cell_Culture->Probe_Loading Imaging Fluorescence Microscopy (Confocal or FLIM) Probe_Loading->Imaging Data_Analysis Data Analysis (Intensity or Lifetime) Imaging->Data_Analysis Viscosity_Map Generation of Viscosity Map Data_Analysis->Viscosity_Map End End Viscosity_Map->End

Caption: General experimental workflow for cellular viscosity imaging.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments cited in the comparison.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of a CMBT-derived probe relative to a standard with a known quantum yield.

Materials:

  • CMBT-V probe

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer with an integrating sphere

  • UV-Vis spectrophotometer

  • High-purity solvents (e.g., spectroscopic grade ethanol, glycerol)

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilutions of both the CMBT-V probe and the quantum yield standard in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the CMBT-V probe using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Photostability Assay

Objective: To assess the photostability of the CMBT-V probe and compare it to a commercial dye under continuous illumination.

Materials:

  • CMBT-V probe

  • BODIPY-V probe

  • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

  • Confocal laser scanning microscope with a temperature-controlled stage

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare live cells stained with either the CMBT-V probe or the BODIPY-V probe according to standard cell staining protocols.

  • Mount the sample on the confocal microscope stage.

  • Select a region of interest (ROI) containing fluorescently labeled cells.

  • Acquire an initial image (t=0) using a laser power and detector gain setting that provides a good signal-to-noise ratio without saturating the detector.

  • Continuously illuminate the ROI with the excitation laser at a constant power.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Quantify the fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the probe's photostability. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Protocol 3: Live-Cell Imaging of Mitochondrial Viscosity

Objective: To visualize and quantify changes in mitochondrial viscosity in living cells using the CMBT-V probe.

Materials:

  • CMBT-V probe

  • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

  • Cell culture medium

  • Confocal laser scanning microscope with fluorescence lifetime imaging (FLIM) capabilities (optional, for quantitative measurements)

  • Drug or stimulus to induce viscosity changes (e.g., nystatin, monensin)

Procedure:

  • Culture cells to an appropriate confluency on glass-bottom dishes.

  • Prepare a working solution of the CMBT-V probe in cell culture medium (final concentration typically 1-10 µM).

  • Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove excess probe.

  • Acquire baseline fluorescence images using the confocal microscope. For quantitative analysis, acquire FLIM data.

  • Introduce the stimulus (e.g., nystatin) to the cells to induce a change in mitochondrial viscosity.

  • Acquire a time-lapse series of images (or FLIM data) to monitor the changes in fluorescence intensity or lifetime over time.

  • Analyze the data:

    • For intensity-based measurements, quantify the change in fluorescence intensity in the mitochondria.

    • For FLIM measurements, analyze the fluorescence lifetime data to generate a quantitative map of mitochondrial viscosity, using a pre-established calibration curve (see Protocol 1 in Application Notes for Live-Cell Imaging of Microviscosity).[4]

Concluding Remarks

Both this compound-derived probes and commercial BODIPY-based dyes offer powerful solutions for the investigation of cellular viscosity. CMBT-derived probes, such as the representative CMBT-V, exhibit promising features, including a large Stokes shift which is advantageous for minimizing autofluorescence interference, and good reported photostability.[2] Commercial probes like BODIPY-V are well-established and characterized, with a high quantum yield in viscous environments.[1]

The choice of probe will ultimately depend on the specific experimental requirements, such as the desired cellular target, the imaging modality available (intensity-based vs. lifetime-based), and the need to minimize spectral overlap with other fluorophores in multi-color imaging experiments. The detailed protocols provided in this guide should enable researchers to make informed decisions and conduct rigorous and reproducible experiments in the dynamic field of cellular biophysics.

References

A Comparative Guide to the Synthesis of 2-Cyano-6-methoxybenzothiazole: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Cyano-6-methoxybenzothiazole, a crucial precursor for various pharmaceutical compounds, can be synthesized through several methods. This guide provides an objective comparison of three prominent synthesis routes, offering a cost-effectiveness analysis based on experimental data to inform your selection of the most suitable method.

This analysis focuses on the starting materials, reaction conditions, yields, and reagent costs to provide a comprehensive overview of the economic viability of each synthetic pathway. The methodologies are presented with detailed experimental protocols and visual workflows to facilitate understanding and replication.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Cu-Catalyzed CyanationMethod 2: Pd/Cu-Catalyzed C-H Functionalization
Starting Material 2-Amino-6-methoxybenzothiazolep-Anisidine
Key Reagents NaNO₂, KI, K₄[Fe(CN)₆], CuI, TMEDAAppel's Salt, Pyridine, DBU, PdCl₂, CuI, KI
Overall Yield ~65-75% (estimated)~68%
Number of Steps 22
Key Advantages Avoids expensive palladium catalyst.High yield, well-documented.
Key Disadvantages Handling of diazonium salt intermediate. Yield of the second step is not definitively reported for this specific substrate.Requires expensive palladium catalyst and Appel's salt.
Estimated Reagent Cost per Mole of Product LowerHigher

Note: The overall yield for Method 1 is an estimation, as the yield for the second step for this specific substrate was not explicitly found in the literature. The cost analysis is based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

Method 1: Cu-Catalyzed Cyanation of 2-iodo-6-methoxybenzothiazole

This two-step method commences with the diazotization of commercially available 2-Amino-6-methoxybenzothiazole, followed by iodination to produce 2-iodo-6-methoxybenzothiazole. The subsequent step involves a copper-catalyzed cyanation using potassium hexacyanoferrate(II) as a non-toxic cyanide source.

Experimental Protocol

Step 1: Synthesis of 2-iodo-6-methoxybenzothiazole

  • To a stirred solution of 2-amino-6-methoxybenzothiazole (1.0 eq) in a suitable acidic medium, a solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise at 0-5 °C.

  • The resulting diazonium salt solution is then added to a solution of potassium iodide (KI) (1.2 eq) in water.

  • The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 2-iodo-6-methoxybenzothiazole.

    • Reported Yield: Approximately 70-85%.

Step 2: Synthesis of this compound

  • A mixture of 2-iodo-6-methoxybenzothiazole (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.3 eq), and copper(I) iodide (CuI) (10 mol%) in a suitable solvent is prepared.

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA) (20 mol%) is added to the mixture.

  • The reaction mixture is heated at a specific temperature for a designated period, with the progress monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

    • Estimated Yield: While this method is described as scalable, a specific yield for this compound was not found. However, similar copper-catalyzed cyanation reactions typically report yields in the range of 75-90%.

Synthesis Pathway

Method1 A 2-Amino-6-methoxybenzothiazole B Diazonium Salt Intermediate A->B NaNO₂, H⁺ C 2-Iodo-6-methoxybenzothiazole B->C KI D This compound C->D K₄[Fe(CN)₆], CuI, TMEDA

Caption: Synthesis of this compound via a diazonium salt intermediate.

Method 2: Pd/Cu-Catalyzed C-H Functionalization from N-Arylcyanothioformamides

This two-step approach begins with the synthesis of an N-(4-methoxyphenyl)cyanothioformamide intermediate from p-anisidine and Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride). This intermediate then undergoes a palladium and copper co-catalyzed intramolecular C-H functionalization/C-S bond formation to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)cyanothioformamide

  • To a solution of p-anisidine (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM), Appel's salt (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq) is then added, and stirring is continued for 15 minutes.

  • The reaction mixture is worked up by washing with an acidic solution and brine, followed by drying and concentration of the organic phase.

  • The crude product is purified by chromatography to yield N-(4-methoxyphenyl)cyanothioformamide.

    • Reported Yield: Approximately 97%.[1]

Step 2: Synthesis of this compound

  • A solution of N-(4-methoxyphenyl)cyanothioformamide (1.0 eq), palladium(II) chloride (PdCl₂) (20 mol%), copper(I) iodide (CuI) (50 mol%), and potassium iodide (KI) (2.0 eq) in a 1:1 mixture of DMSO and DMF is prepared.[1]

  • The reaction mixture is heated at 120 °C for 4 hours.[1]

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

    • Reported Yield: Approximately 70%.[1]

Synthesis Pathway

Method2 cluster_0 Step 1 cluster_1 Step 2 A p-Anisidine C N-(4-methoxyphenyl)cyanothioformamide A->C Pyridine, DBU B Appel's Salt B->C Pyridine, DBU D This compound C->D PdCl₂, CuI, KI

Caption: Two-step synthesis of this compound using Appel's salt.

Cost-Effectiveness Discussion

A direct, quantitative cost comparison is challenging due to fluctuating reagent prices and the unpublished price of Appel's salt. However, a qualitative analysis can be made.

Method 1 avoids the use of a costly palladium catalyst, which is a significant advantage. The starting material, 2-amino-6-methoxybenzothiazole, is more expensive than p-anisidine. The use of relatively inexpensive reagents like sodium nitrite, potassium iodide, and potassium hexacyanoferrate(II) contributes to its potential cost-effectiveness. The primary cost drivers are the starting material and the copper catalyst/ligand system.

References

A Comparative Guide to Luciferin Analogues Derived from the 2-Cyano-6-methoxybenzothiazole Scaffold for Bioluminescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of luciferin analogues, particularly focusing on those structurally related to derivatives of 2-cyano-6-methoxybenzothiazole. While direct quantum yield data for analogues synthesized specifically from this compound is limited in publicly available literature, this guide leverages data from closely related red-shifted D-luciferin analogues to provide a robust comparison. These analogues, featuring substitutions on the benzothiazole core, offer significant advantages for in vivo imaging and other sensitive bioassays.

Performance Comparison of D-Luciferin Analogues

The development of novel luciferin analogues aims to overcome the limitations of natural D-luciferin, such as its yellow-green light emission (~560 nm), which is readily absorbed by animal tissues, limiting deep-tissue imaging.[1][2] Red-shifted analogues offer improved tissue penetration, leading to higher sensitivity in in vivo studies.[2]

Below is a summary of the quantum yields for several red-shifted D-luciferin analogues compared to the natural substrate (Compound 2a in the referenced study, analogous to D-luciferin). These analogues feature methyl and methoxy substitutions on the benzothiazole ring, providing insight into the effects of modifications that could be achieved starting from a this compound precursor.

Compound IDSubstitution on Benzothiazole RingLuciferaseQuantum Yield (Φ)Bioluminescence Max (λmax)Reference
2a (Natural D-luciferin)Fluc0.44 ± 0.04~560 nm[2]
SLR0.160 ± 0.005[2]
Pmluc-N230S0.160 ± 0.018[2]
2b 5'-methylFluc0.52 ± 0.01 >600 nm[2]
SLR0.190 ± 0.005[2]
Pmluc-N230S0.170 ± 0.034[2]
2c 5',7'-dimethylFluc0.200 ± 0.007>600 nm[2]
SLR0.160 ± 0.003[2]
Pmluc-N230S0.150 ± 0.014[2]
AkaLumine-HCl Amino group and extended conjugationFluc0.040 ± 0.005~675 nm[2]

Key Observations:

  • The 5'-methyl substituted analogue (2b ) exhibits a higher quantum yield with Firefly luciferase (Fluc) than the natural D-luciferin, indicating brighter light emission.[2]

  • Both 5'-methyl (2b ) and 5',7'-dimethyl (2c ) analogues show a significant red-shift in their emission spectra, which is advantageous for in vivo imaging.[2]

  • While AkaLumine-HCl provides a substantial red-shift, its quantum yield with the commonly used Fluc is significantly lower than that of D-luciferin and its methyl-substituted analogues.[2]

Experimental Protocols

Synthesis of D-Luciferin Analogues

A common synthetic route to D-luciferin and its analogues involves the condensation of a 2-cyanobenzothiazole derivative with D-cysteine. This compound is a key precursor that can be demethylated to 2-cyano-6-hydroxybenzothiazole, the direct precursor to D-luciferin.[3][4] A scalable synthesis of this compound has been reported, making it an attractive starting point for generating novel analogues.[3]

A generalized one-pot synthesis method for D-luciferin analogues involves the condensation of a benzoquinone derivative with D-cysteine.[2]

Measurement of Bioluminescence Quantum Yield

The determination of the bioluminescence quantum yield (Φ) is crucial for evaluating the efficiency of a luciferin-luciferase reaction. It is defined as the ratio of the total number of emitted photons to the number of reacted substrate molecules.

General Protocol:

  • Preparation of Reagents:

    • Luciferin analogue stock solution (e.g., in DMSO).

    • Purified luciferase enzyme solution in an appropriate buffer (e.g., HEPES).

    • ATP and MgCl₂ solution.

  • Luminometer Calibration: The absolute sensitivity of the luminometer must be calibrated using a standard light source or a well-characterized chemical reaction with a known quantum yield.[5]

  • Reaction Initiation: The bioluminescence reaction is initiated by mixing the luciferin analogue, luciferase, ATP, and Mg²⁺ in a cuvette or microplate well. The final concentrations should be optimized based on steady-state kinetics studies.[2]

  • Light Measurement: The total light emission is measured over a specific period using a calibrated luminometer. The data is typically collected as relative light units (RLU) or photon counts per second.

  • Data Analysis: The total number of photons is calculated by integrating the light emission over time. The number of reacted luciferin molecules is determined, and the quantum yield is calculated using the formula: Φ = (Total number of emitted photons) / (Number of reacted luciferin molecules)

Signaling Pathways and Applications

Luciferin-luciferase systems are predominantly utilized as reporter systems to monitor various biological processes non-invasively.[1][6] They are generally considered to be biologically inert, with the light emission directly proportional to the activity of the luciferase enzyme, which in turn is often linked to a specific cellular event.

Applications include:

  • Gene Expression Analysis: The luciferase gene is placed under the control of a promoter of interest. The resulting bioluminescence is a direct readout of the promoter's activity.[6]

  • Cell Tracking: Cells are engineered to express luciferase, allowing for the tracking of their location, proliferation, and migration in vivo, which is particularly valuable in cancer research and immunology.[7][8]

  • Enzyme Activity Assays: "Caged" luciferin analogues are designed to be substrates for specific enzymes. Upon enzymatic cleavage of the "cage," the luciferin is released and can be processed by luciferase, generating a light signal that reports on the activity of the target enzyme.[8]

While generally inert, it has been reported that D-luciferin can act as a partial agonist for the G protein-coupled receptor GPR35. This is an important consideration when interpreting data from assays where this receptor may be active.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Luciferin Analogues cluster_evaluation Performance Evaluation 2_cyano_6_methoxy 2-Cyano-6-methoxy- benzothiazole demethylation Demethylation 2_cyano_6_methoxy->demethylation 2_cyano_6_hydroxy 2-Cyano-6-hydroxy- benzothiazole demethylation->2_cyano_6_hydroxy condensation Condensation with D-Cysteine Analogue 2_cyano_6_hydroxy->condensation luciferin_analogue Luciferin Analogue condensation->luciferin_analogue luciferin_analogue_eval Luciferin Analogue reaction Bioluminescence Reaction luciferin_analogue_eval->reaction luciferase Luciferase, ATP, Mg2+ luciferase->reaction measurement Quantum Yield Measurement reaction->measurement data Quantum Yield Data measurement->data

Caption: Workflow for the synthesis and evaluation of luciferin analogues.

signaling_application promoter Promoter of Interest luc_gene Luciferase Gene promoter->luc_gene transcription Transcription & Translation luc_gene->transcription luc_enzyme Luciferase Enzyme transcription->luc_enzyme bioluminescence Bioluminescence luc_enzyme->bioluminescence ATP, O2 luciferin_analogue Luciferin Analogue luciferin_analogue->bioluminescence

Caption: Luciferase reporter system for monitoring gene expression.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 2-Cyano-6-methoxybenzothiazole, ensuring the protection of both laboratory personnel and the environment.

Physicochemical and Hazard Data

A thorough understanding of the substance's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₆N₂OS
Molecular Weight 190.22 g/mol [1][2]
CAS Number 943-03-3[1][2]
Appearance White to off-white powder/crystals[2]
Melting Range 129 - 131 °C[2]
Solubility 5% soluble in chloroform[2]
Purity (GC) ≥ 99.0%[2]

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3]

Disposal Protocol: A Step-by-Step Guide

Proper disposal is critical to prevent environmental contamination and ensure workplace safety. The following workflow outlines the decision-making process and procedural steps for the disposal of this compound.

start Start: Disposal of This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Quantity ≤ 10g assess_quantity->small_quantity Evaluate large_quantity Quantity > 10g assess_quantity->large_quantity Evaluate dissolve_small Dissolve in a combustible solvent (e.g., alcohol) small_quantity->dissolve_small Yes dissolve_large Dissolve in water large_quantity->dissolve_large Yes dispose_waste_stream Dispose down the drain with copious amounts of water dissolve_small->dispose_waste_stream consult_regulations Consult Local, State, and National Regulations dispose_waste_stream->consult_regulations transfer_drum Transfer to a designated heavy metal waste drum dissolve_large->transfer_drum specialist_disposal Arrange for collection by a specialist disposal company transfer_drum->specialist_disposal specialist_disposal->consult_regulations end End: Disposal Complete consult_regulations->end

Disposal Workflow for this compound

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area, preferably a fume hood.[4]

  • Quantity Assessment:

    • For quantities greater than 10g: Dissolve the compound in water and transfer the solution to a designated and clearly labeled heavy metal waste drum for collection by a certified chemical waste disposal company.[2]

    • For quantities less than or equal to 10g: One source suggests dissolving the chemical in water and pouring it down the drain with a large excess of water.[2] However, it is crucial to consult and comply with local and institutional regulations, which may prohibit this practice. A safer alternative for small quantities is to dissolve the compound in a combustible solvent, such as a high-alcohol content solvent, and dispose of it in a designated solvent waste container.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., 60-70% ethanol) followed by a soap and water wash.[5]

  • Contaminated Materials: Dispose of any contaminated items, such as weighing paper or disposable gloves, as hazardous waste in accordance with institutional guidelines.

Emergency Procedures: Accidental Release

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.

Spill Response Workflow:

spill_start Spill of This compound evacuate Evacuate personnel to a safe area and ensure adequate ventilation spill_start->evacuate ppe Wear appropriate Personal Protective Equipment (PPE) evacuate->ppe contain Dampen the solid spill material with 60-70% ethanol ppe->contain collect Carefully transfer the dampened material to a suitable container contain->collect clean_residue Use absorbent paper dampened with 60-70% ethanol to pick up remaining material collect->clean_residue decontaminate Solvent wash all contaminated surfaces with 60-70% ethanol, followed by soap and water solution clean_residue->decontaminate dispose_waste Seal contaminated materials in a vapor-tight plastic bag for disposal decontaminate->dispose_waste spill_end Spill Response Complete dispose_waste->spill_end

Accidental Spill Response Workflow

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the affected area and ensure the area is well-ventilated.[1]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[1]

  • Containment: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation.[5]

  • Collection: Carefully sweep up or transfer the dampened material into a sealed, labeled container for disposal.[1][5] Avoid creating dust.[1]

  • Final Cleaning: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[5] Follow with a thorough wash of all contaminated surfaces with a soap and water solution.[5]

  • Waste Disposal: Seal all contaminated materials, including absorbent paper and gloves, in a vapor-tight plastic bag for proper disposal as hazardous waste.[5] Do not allow the product to enter drains.[1][6]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guidance for Handling 2-Cyano-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyano-6-methoxybenzothiazole (CAS No. 943-03-3). The following procedural guidance is designed to ensure safe handling, operation, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to recommended personal protective equipment protocols is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Wear appropriate protective gloves.Prevents skin contact, as the substance is harmful and causes skin irritation.[1][2][3]
Eye Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Protects against serious eye irritation.[1][3]
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard.Minimizes the risk of skin contact.[1][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is a suitable option.Protects against inhalation of the powder, which can cause respiratory irritation.[1][3][4] To be used in poorly ventilated areas or when dust cannot be controlled at the source.

Experimental Protocol: General Handling Procedures

The following is a generalized protocol for the safe handling of this compound, based on its chemical properties and associated hazards.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation exposure.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Weighing and Dispensing:

  • Handle as a crystalline powder.[6][7]

  • To minimize dust formation, weigh the chemical in a draft-shielded balance or within a fume hood.[1][8]

  • Use non-sparking tools for handling.[2]

3. Dissolving and Reaction Setup:

  • The compound is soluble in chloroform.[7]

  • When adding to a solvent, do so slowly to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Clean all equipment used in the process.

  • Decontaminate the work area.

Visual Workflow for PPE Selection and Disposal

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for the disposal of this compound and contaminated materials.

PPE_Selection_Workflow start Start: Handling This compound assess_risk Assess Risk of Exposure start->assess_risk hand_protection Wear Chemical Resistant Gloves assess_risk->hand_protection eye_protection Wear Safety Goggles (EN166 Compliant) assess_risk->eye_protection body_protection Wear Lab Coat and Closed-Toe Shoes assess_risk->body_protection check_ventilation Is Ventilation Adequate (e.g., Fume Hood)? assess_risk->check_ventilation proceed Proceed with Handling hand_protection->proceed eye_protection->proceed body_protection->proceed respiratory_protection Use NIOSH/MSHA Approved Respirator (e.g., N95) check_ventilation->respiratory_protection No no_respirator Standard PPE Sufficient check_ventilation->no_respirator Yes respiratory_protection->proceed no_respirator->proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Plan start Disposal Required solid_waste Solid 2-Cyano-6- methoxybenzothiazole Waste start->solid_waste contaminated_ppe Contaminated PPE (Gloves, etc.) start->contaminated_ppe empty_containers Empty Chemical Containers start->empty_containers collect_solid Collect in a suitable, closed, labeled container solid_waste->collect_solid collect_ppe Place in a designated, sealed waste bag/container contaminated_ppe->collect_ppe rinse_container Triple rinse with an appropriate solvent empty_containers->rinse_container hazardous_waste Dispose of as Hazardous Waste (Follow Institutional & Local Regulations) collect_solid->hazardous_waste collect_ppe->hazardous_waste collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate collect_rinsate->hazardous_waste

Caption: Disposal plan for this compound and associated waste.

Spill and Emergency Procedures

Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid breathing dust.[1]

  • Wear appropriate PPE as outlined above.[1]

  • For spills, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[1][8]

First Aid:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

Firefighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1]

  • Firefighters should wear self-contained breathing apparatus.[1]

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • This material and its container must be disposed of as hazardous waste.[5]

  • Do not let the product enter drains.[1][8]

  • Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-methoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.